molecular formula C49H51N3O16S4 B15553915 Sulfo-Cy7.5 NHS ester

Sulfo-Cy7.5 NHS ester

Cat. No.: B15553915
M. Wt: 1066.2 g/mol
InChI Key: CTHYNOZTNJSHKG-UHFFFAOYSA-N
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Description

Sulfo-Cy7.5 NHS ester is a useful research compound. Its molecular formula is C49H51N3O16S4 and its molecular weight is 1066.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H51N3O16S4

Molecular Weight

1066.2 g/mol

IUPAC Name

(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate

InChI

InChI=1S/C49H51N3O16S4/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67)

InChI Key

CTHYNOZTNJSHKG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Sulfo-Cy7.5 NHS Ester: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its exceptional optical properties, coupled with its amine-reactive N-hydroxysuccinimide (NHS) ester functional group, make it an ideal candidate for labeling proteins, antibodies, peptides, and other biomolecules. This guide provides an in-depth overview of this compound, including its core chemical and physical properties, detailed protocols for biomolecule conjugation, and a representative experimental workflow for its application in in-vivo imaging.

Introduction

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and strong fluorescence in the red to near-infrared spectrum.[1][2] The "Sulfo" prefix indicates the presence of sulfonate groups, which impart water solubility to the molecule, a crucial feature for biological applications as it prevents aggregation and the need for organic co-solvents that could denature sensitive proteins.[3][4] The "Cy7.5" designation refers to its heptamethine chain, which is responsible for its long-wavelength spectral properties. Structurally similar to indocyanine green (ICG), an FDA-approved NIR dye, Sulfo-Cy7.5 exhibits an improved quantum yield due to a rigidized trimethylene chain in its structure.[5][6][7]

The key feature for its utility in bioconjugation is the N-hydroxysuccinimide (NHS) ester. This functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][8] This reaction is highly specific and proceeds under mild pH conditions, preserving the biological activity of the labeled molecule.[9]

Physicochemical and Spectroscopic Properties

The utility of this compound in various applications is dictated by its distinct physicochemical and spectral characteristics. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C49H48K3N3O16S4[5][8]
Molecular Weight ~1180.47 g/mol [5][8][9]
Appearance Dark green solid[5][10]
Solubility Water, DMF, DMSO[5][8][10]
Excitation Maximum (λex) ~778 nm[5][8][10]
Emission Maximum (λem) ~797 nm[5][8][10]
Molar Extinction Coefficient (ε) ~222,000 M-1cm-1[5][8][10]
Fluorescence Quantum Yield (Φ) ~0.21[5][8]
Storage Conditions -20°C, desiccated, protected from light[5][8]

Biomolecule Conjugation: Chemistry and Protocol

The conjugation of this compound to a biomolecule, such as an antibody, is a straightforward yet critical process that relies on the chemical reaction between the NHS ester and a primary amine.

Conjugation Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_0 This compound cluster_1 Protein cluster_2 Conjugated Protein cluster_3 Byproduct SulfoCy7_5 Sulfo-Cy7.5-CO-NHS Conjugate Sulfo-Cy7.5-CO-NH-Protein SulfoCy7_5->Conjugate pH 8.3-8.5 NHS N-hydroxysuccinimide SulfoCy7_5->NHS Protein Protein-NH2 Protein->Conjugate

Caption: Reaction of this compound with a primary amine on a protein.

Detailed Experimental Protocol for Antibody Labeling

This protocol provides a general guideline for labeling an antibody with this compound. Optimization may be required for different proteins.

A. Materials and Reagents:

  • Antibody (or other protein) in a buffer free of primary amines (e.g., PBS). Avoid Tris or glycine (B1666218) buffers.

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1 M Sodium bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

B. Protocol Steps:

  • Prepare the Antibody Solution:

    • The antibody solution should be at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[6] If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS.

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of 1 M sodium bicarbonate solution.[6]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[6] This solution should be prepared fresh and used promptly.

  • Perform the Conjugation Reaction:

    • The optimal molar ratio of dye to protein for antibodies is typically between 5:1 and 20:1.[10] A 10:1 ratio is a good starting point.

    • Add the calculated volume of the 10 mM dye stock solution to the pH-adjusted antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][11]

  • Purify the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the labeled antibody with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody, while the later, slower-moving colored fraction will be the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for the dye).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, using the Beer-Lambert law and accounting for the dye's contribution to the absorbance at 280 nm.

Application: In-Vivo Tumor Imaging Workflow

A significant application of this compound is the labeling of tumor-targeting antibodies for in-vivo fluorescence imaging. The NIR fluorescence of Sulfo-Cy7.5 allows for deep tissue penetration and high signal-to-background ratios.[12]

G cluster_0 Preparation cluster_1 In-Vivo Administration cluster_2 Imaging and Analysis A Conjugate Tumor-Targeting Antibody with this compound B Purify and Characterize Labeled Antibody A->B D Administer Labeled Antibody (e.g., intravenously) B->D C Establish Tumor Model in Mice C->D E Perform In-Vivo NIR Fluorescence Imaging D->E F Acquire and Analyze Images to Determine Tumor Localization E->F G Ex-Vivo Organ Imaging for Biodistribution Analysis F->G

Caption: Workflow for in-vivo tumor imaging using a Sulfo-Cy7.5 labeled antibody.

Data Presentation: Key Experimental Parameters

For reproducible and robust results, careful control of experimental parameters is essential. The following tables summarize key quantitative data for the conjugation and imaging processes.

Table 1: Antibody Conjugation Parameters

ParameterRecommended Value
Antibody Concentration 2 - 10 mg/mL
Reaction Buffer pH 8.0 - 9.0
Dye:Protein Molar Ratio 5:1 to 20:1
Reaction Time 1 hour
Reaction Temperature Room Temperature

Table 2: In-Vivo Imaging Parameters (Representative)

ParameterRecommended Value
Animal Model Tumor-bearing mouse
Labeled Antibody Dose 1-2 nmol per mouse
Administration Route Intravenous (tail vein)
Imaging System NIR fluorescence imager
Excitation Filter ~760 nm
Emission Filter ~800 nm
Imaging Timepoints Various time points post-injection (e.g., 24, 48, 72 hours)

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its hydrophilicity, high fluorescence quantum yield in the NIR window, and efficient amine-reactive chemistry make it exceptionally well-suited for a range of applications, from fundamental biological research to preclinical drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this advanced fluorescent probe in their studies. As with any bioconjugation technique, optimization of the labeling and purification steps is crucial for achieving the desired degree of labeling while preserving the biological function of the target molecule.

References

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling technologies for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.

Core Chemical and Physical Properties

This compound is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. Its key characteristics make it a valuable tool for labeling proteins, antibodies, and other biomolecules. The sulfonated nature of the dye imparts excellent water solubility, which is advantageous for labeling sensitive proteins that may be denatured by the presence of organic solvents.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues, under mild basic conditions.[2]

The spectral properties of Sulfo-Cy7.5, with excitation and emission in the near-infrared spectrum, are particularly beneficial for deep tissue imaging due to reduced background autofluorescence and enhanced tissue penetration.[3] Structurally, it is an analog of indocyanine green (ICG) but features a trimethylene bridge that contributes to a higher quantum yield.[1][3]

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference(s)
Molecular Formula C₄₉H₄₈K₃N₃O₁₆S₄[1][2][4]
Molecular Weight ~1180.5 g/mol [2][4]
Excitation Maximum (λex) ~778 nm[1][2]
Emission Maximum (λem) ~797 nm[1][2]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.21[2]
Solubility Water, DMF, DMSO[1][2]
Appearance Dark green solid[1]
Storage Conditions -20°C, desiccated, protected from light[1][2][3]

Chemical Reactivity and Labeling Mechanism

The utility of this compound as a labeling reagent stems from the reactivity of the N-hydroxysuccinimide ester with primary amines. This reaction, illustrated below, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a stable amide bond between the dye and the target molecule.[2][5] The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the amine.

cluster_reactants Reactants cluster_products Products SulfoCy75 This compound Protein Protein with Primary Amine (e.g., Lysine) Conditions Conditions Protein->Conditions + Conjugate Sulfo-Cy7.5 Labeled Protein (Stable Amide Bond) NHS N-Hydroxysuccinimide (Byproduct) Conditions->Conjugate Conditions->NHS

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide a detailed methodology for the labeling of proteins, such as antibodies, with this compound, including purification and characterization of the conjugate.

Reagent Preparation
  • Protein Solution:

    • The protein to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[6]

    • For optimal labeling, the protein concentration should be between 2 and 10 mg/mL.[6]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or water to a concentration of 10 mg/mL or 10 mM.[6] This solution should be prepared fresh and protected from light.

Antibody Labeling Procedure
  • pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 1 M sodium bicarbonate.[6]

  • Dye Addition: Add the calculated amount of this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[8]

Purification of the Labeled Conjugate

It is crucial to remove the unreacted dye from the labeled protein to ensure accurate characterization and to prevent non-specific binding in downstream applications.

  • Size-Exclusion Chromatography / Gel Filtration: This is a common method for separating the larger labeled protein from the smaller, unconjugated dye molecules.

    • Spin Columns: For small-scale purifications, pre-packed spin columns (e.g., Sephadex G-25) are a rapid and efficient option.[9]

      • Equilibrate the spin column with PBS buffer according to the manufacturer's instructions.

      • Apply the reaction mixture to the column.

      • Centrifuge to collect the purified, labeled protein.

    • Gravity-Flow Columns: For larger volumes, a gravity-flow gel filtration column can be used. Fractions are collected and monitored for absorbance at 280 nm (protein) and ~778 nm (dye).

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the labeled conjugate. The DOL can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, Aₘₐₓ).

  • Calculate DOL: The DOL is calculated using the following formula:

    DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)

    Where:

    • Aₘₐₓ is the absorbance of the conjugate at ~778 nm.

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (~222,000 M⁻¹cm⁻¹).[2]

    • CF₂₈₀ is a correction factor to account for the dye's absorbance at 280 nm (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For Sulfo-Cy7.5, this is approximately 0.09.[1]

For most antibodies, an optimal DOL is typically between 2 and 10.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for antibody labeling and purification with this compound.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_char 4. Characterization start Start prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) start->prep_protein prep_dye Prepare this compound Stock Solution (10 mg/mL in DMSO) start->prep_dye adjust_ph Adjust Protein Solution pH to 8.0-8.5 prep_protein->adjust_ph add_dye Add Dye to Protein Solution (Molar Ratio 5:1 to 20:1) prep_dye->add_dye adjust_ph->add_dye incubate Incubate for 1-2 hours at RT (Protect from light) add_dye->incubate purify Remove Unreacted Dye (e.g., Spin Column) incubate->purify measure_abs Measure Absorbance (A280 and A778) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol storage storage calc_dol->storage end_node End storage->end_node

Figure 2. Workflow for antibody labeling with this compound.

Conclusion

This compound is a high-performance, water-soluble near-infrared dye that offers significant advantages for the fluorescent labeling of proteins and other biomolecules. Its robust chemical properties, coupled with a straightforward labeling protocol, make it an invaluable tool for a wide range of applications in biological research and drug development. By following the detailed methodologies outlined in this guide, researchers can achieve consistent and reliable results in their labeling experiments.

References

Technical Guide: Sulfo-Cy7.5 NHS Ester - Mechanism and Application in Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, a water-soluble, near-infrared (NIR) fluorescent dye. We will delve into its mechanism of action, provide detailed protocols for labeling biomolecules, and offer guidance on optimizing conjugation reactions for various research and development applications.

Introduction to Sulfo-Cy7.5 NHS Ester

This compound is a highly reactive fluorescent probe designed for the covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and peptides. Its key features include:

  • Near-Infrared (NIR) Fluorescence: With excitation and emission maxima in the NIR spectrum, it allows for deep tissue imaging and reduces background autofluorescence from biological samples.

  • Water Solubility: The presence of sulfonate groups enhances its hydrophilicity, eliminating the need for organic co-solvents in labeling reactions and making it ideal for sensitive biological applications.

  • Amine Reactivity: The NHS ester group readily reacts with nucleophilic primary amines to form stable amide bonds.

These properties make this compound a valuable tool in various applications, including in vivo imaging, flow cytometry, and western blotting.

Core Mechanism of Action

The fundamental mechanism of action involves the nucleophilic acyl substitution reaction between the this compound and a primary amine on the target biomolecule.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group and is subsequently released.

  • Amide Bond Formation: A stable amide bond is formed, covalently linking the Sulfo-Cy7.5 dye to the biomolecule.

This reaction is highly efficient under mild basic conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products SulfoCy75 Sulfo-Cy7.5-NHS Ester Biomolecule Biomolecule-NH₂ (Primary Amine) Reaction Reaction Biomolecule->Reaction Conjugate Sulfo-Cy7.5-Biomolecule (Stable Amide Bond) NHS N-Hydroxysuccinimide (Byproduct) Reaction->Conjugate Forms Reaction->NHS Releases pH_Condition pH_Condition Reaction->pH_Condition

Figure 1: Reaction of this compound with a primary amine.

Quantitative Data and Reaction Parameters

The efficiency of the labeling reaction is influenced by several factors. The following tables summarize key quantitative parameters.

Physicochemical and Spectral Properties
PropertyValueReference
Excitation Maximum (λex)~778 nm[1]
Emission Maximum (λem)~797 nm[1]
Molar Extinction Coefficient (ε)~222,000 M-1cm-1[1]
Molecular Weight~1180.5 g/mol [1]
SolubilityWater, DMF, DMSO[1]
Reaction Condition Optimization
ParameterRecommended RangeNotes
pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis.[2]
Temperature Room Temperature (20-25°C)Higher temperatures can increase hydrolysis.
Reaction Time 1 - 2 hoursSufficient for efficient conjugation.
Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete for the dye.[3]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[3]
Hydrolysis of NHS Esters

A competing reaction to amine conjugation is the hydrolysis of the NHS ester, which increases with pH. Understanding this rate is crucial for optimizing reaction conditions.

pHHalf-life of NHS Ester
7.04 - 5 hours
8.01 hour
8.610 minutes
Data from Thermo Fisher Scientific for NHS esters, which are structurally similar to Sulfo-NHS esters.

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment.

Materials and Reagents
  • This compound

  • Protein/Antibody of interest (in an amine-free buffer)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column (e.g., Sephadex G-25 desalting column)

  • Spectrophotometer

Step-by-Step Labeling Procedure
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4).[2]

    • Adjust the antibody concentration to 2-10 mg/mL.[3]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This should be prepared fresh.[2]

  • Labeling Reaction:

    • Transfer the desired amount of antibody solution to a microcentrifuge tube.

    • Add the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification of the Conjugate:

    • Remove unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[3]

    • Collect the fractions containing the labeled antibody, which will be the first colored peak to elute.

Characterization: Calculating the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~778 nm (Amax of the dye).

  • Calculate the DOL using the following formula:

    DOL = (Amax / εdye) / ((A280 - (Amax * CF)) / εprotein)

    Where:

    • Amax and A280 are the absorbances at the respective wavelengths.

    • εdye is the molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M-1cm-1).[1]

    • εprotein is the molar extinction coefficient of the protein (e.g., ~210,000 M-1cm-1 for IgG).

    • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine (B1664457) dyes).

For most antibodies, an optimal DOL is typically between 2 and 8. Over-labeling can lead to fluorescence quenching and loss of biological activity.

Illustrative Example of DOL Optimization

To achieve a target DOL, it is recommended to perform the labeling reaction with varying molar ratios of dye to protein.

Molar Ratio (Dye:Protein)Resulting DOL (Hypothetical)
5:12.1
10:14.3
15:16.8
20:18.5

Experimental Workflow Diagram

Figure 2: General workflow for biomolecule labeling.

Conclusion

This compound is a robust and versatile tool for labeling biomolecules for NIR fluorescence-based applications. By understanding the underlying mechanism of action and carefully controlling reaction parameters such as pH, temperature, and dye-to-protein molar ratios, researchers can achieve optimal labeling for their specific needs, leading to high-quality, reproducible results.

References

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and illustrates the experimental workflow for robust and reproducible measurements.

Core Spectral Properties of this compound

This compound is a water-soluble, amine-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.[1][2] Its spectral characteristics are similar to indocyanine green (ICG), a dye approved for human use.[1][3] However, Sulfo-Cy7.5 possesses a trimethylene bridge that enhances its quantum yield compared to ICG.[4] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient covalent labeling of primary amines on proteins, peptides, and other biomolecules.[4][5] This makes it an invaluable tool for in vivo imaging and other fluorescence-based assays.

The key spectral properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

Spectral PropertyValueUnit
Excitation Maximum (λex) 778nm
Emission Maximum (λem) 797nm
Molar Extinction Coefficient (ε) 222,000M-1cm-1
Fluorescence Quantum Yield (Φ) 0.21-

Note: The exact spectral properties may vary slightly depending on the solvent and local environment.

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound is critical for its effective use. The following protocols describe standard methodologies for measuring its absorbance spectrum, molar extinction coefficient, and fluorescence emission spectrum.

Determination of Absorbance Spectrum and Molar Extinction Coefficient

The absorbance spectrum reveals the wavelengths of light the dye absorbs most efficiently. The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as water, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), where it has good solubility.[4][5]

    • Create a series of dilutions from the stock solution with known concentrations. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each dilution across a relevant wavelength range (e.g., 600-900 nm).

    • Use the same solvent as a blank to zero the spectrophotometer before each measurement.

    • Identify the wavelength of maximum absorbance (λmax), which corresponds to the excitation maximum (λex).

  • Calculation of Molar Extinction Coefficient:

    • According to the Beer-Lambert law, absorbance (A) is directly proportional to the molar concentration (c) and the path length of the cuvette (l): A = εcl.

    • Plot a graph of absorbance at λmax versus concentration.

    • The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Emission Spectrum

The fluorescence emission spectrum shows the wavelengths of light emitted by the dye after excitation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in an appropriate solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Measurement:

    • Use a spectrofluorometer for the measurement.

    • Set the excitation wavelength to the determined absorbance maximum (λex = 778 nm).

    • Scan the emission spectrum across a suitable wavelength range (e.g., 780-900 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the spectral properties of this compound.

Caption: Experimental workflow for determining the spectral properties of this compound.

References

In-Depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy7.5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye. Its exceptional characteristics make it a powerful tool for a range of advanced research and drug development applications, particularly in the fields of in vivo imaging, fluorescence microscopy, and flow cytometry.

Core Photophysical Properties of Sulfo-Cy7.5

Sulfo-Cy7.5 is a water-soluble, sulfonated cyanine (B1664457) dye that exhibits bright fluorescence in the near-infrared spectrum. This region is often referred to as the "NIR window" in biological tissues, where light absorption and scattering are minimized, allowing for deeper tissue penetration and a higher signal-to-background ratio. These properties make Sulfo-Cy7.5 particularly well-suited for in vivo imaging studies.[1]

The key quantitative photophysical parameters of Sulfo-Cy7.5 are summarized in the table below. It is important to note that slight variations in these values may be observed between different suppliers and measurement conditions.

PropertyValueReference
Excitation Maximum (λex) ~778 - 788 nm[2][3][4][5]
Emission Maximum (λem) ~797 - 808 nm[2][3][4][5]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹[3][4][5][6]
Fluorescence Quantum Yield (Φ) ~0.21[5][6]
Stokes Shift ~20 nm[2]
Solubility Good in water, DMF, and DMSO[3][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable and comparable data. The following sections provide methodologies for key experiments involving Sulfo-Cy7.5.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of Sulfo-Cy7.5 using a spectrofluorometer.

Materials:

  • Sulfo-Cy7.5 dye

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of Sulfo-Cy7.5 in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the known absorption maximum of Sulfo-Cy7.5 (~788 nm).

    • Scan a range of emission wavelengths (e.g., 780 nm to 900 nm).

    • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., 700 nm to 800 nm).

    • Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both the emission and excitation scans to visualize the spectra and determine the peak maxima.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a standard with a known quantum yield in the same spectral region. Indocyanine Green (ICG) in DMSO is a suitable standard for Sulfo-Cy7.5.

Materials:

  • Sulfo-Cy7.5

  • Reference standard (e.g., Indocyanine Green)

  • Spectroscopic grade solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of solutions of both Sulfo-Cy7.5 and the reference standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Emission:

    • Excite each solution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the Sulfo-Cy7.5 and the reference standard.

    • The data for each compound should yield a straight line. Determine the slope of each line.

    • Calculate the quantum yield of Sulfo-Cy7.5 using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield.

      • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent. (Since the same solvent is used for both, this term is often equal to 1).

Protocol 3: Conjugation of Sulfo-Cy7.5 NHS Ester to an Antibody for In Vivo Imaging

This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester derivative of Sulfo-Cy7.5. This is a common method for preparing targeted imaging agents.

Materials:

  • Antibody (e.g., Cetuximab) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 10-20 fold molar excess of the dissolved this compound to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the Sulfo-Cy7.5-conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. The binding of a ligand, such as EGF, to EGFR initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration.[2][3][7]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Cell_Response

Caption: EGFR signaling cascade initiated by ligand binding.

Experimental Workflow: In Vivo Imaging of Tumors with Sulfo-Cy7.5-Labeled Antibody

This workflow illustrates the key steps involved in using a Sulfo-Cy7.5-conjugated antibody to target and image tumors in a preclinical model.

In_Vivo_Imaging_Workflow start Start conjugation Antibody Conjugation (this compound + Anti-EGFR Ab) start->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization animal_model Tumor Xenograft Model (e.g., EGFR-expressing cancer cells in mice) characterization->animal_model injection Systemic Administration (Intravenous Injection of Conjugate) animal_model->injection imaging In Vivo Fluorescence Imaging (NIR Imaging System) injection->imaging analysis Image Analysis (Tumor-to-Background Ratio) imaging->analysis end End analysis->end

Caption: Workflow for in vivo tumor imaging with a labeled antibody.

References

Sulfo-Cy7.5 NHS Ester: A Technical Guide to Water Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the water solubility, stability, and practical application of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules. This document offers detailed experimental protocols and visual workflows to empower researchers in the fields of bio-conjugation, in vivo imaging, and drug development.

Core Properties and Water Solubility

This compound is a hydrophilic cyanine (B1664457) dye specifically engineered for enhanced water solubility, a critical feature for bioconjugation reactions that are typically performed in aqueous environments. The inclusion of sulfonate groups significantly improves its solubility in water and common biological buffers compared to its non-sulfonated counterparts.[1][2][3][4][5] While many suppliers describe its solubility as "good in water," precise quantitative values for saturation in aqueous buffers are not consistently published.[2][3][6] However, practical concentrations for labeling reactions are readily achievable.

The dye is also soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3][6]

Quantitative Solubility Data

While the exact saturation point in aqueous buffers is not widely reported, a clear solution of at least 1.25 mg/mL can be achieved in a mixed solvent system, indicating a high degree of solubility.[7] The table below summarizes the available information on the solubility of this compound.

Solvent/SystemReported SolubilityNotesSource(s)
Water"Good" / "Water-soluble" / "Hydrophilic"The presence of sulfonate groups ensures high water solubility, which is advantageous for labeling delicate proteins prone to denaturation.[2][3][4][5][1][2][3][4][6]
DMSO, DMF"Soluble" / "Good"Can be used to prepare concentrated stock solutions before dilution in aqueous reaction buffers.[2][3][6]
DMSO/PEG300/Tween-80/Saline≥ 1.25 mg/mL (1.13 mM)This formulation yields a clear solution, though the saturation point is not specified.[7][7]

Stability and pH Dependence

A critical factor governing the use of this compound in aqueous solutions is its stability, which is highly dependent on pH. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, a reaction that competes with the desired conjugation to primary amines. The rate of this hydrolysis is significantly accelerated at higher pH values.

  • At acidic to neutral pH (pH 4.5-7.2): The NHS ester is relatively stable, making this pH range suitable for the activation step if using a two-step crosslinking procedure with EDC.[8]

  • At physiological to slightly basic pH (pH 7.2-8.5): This is the optimal range for the reaction with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins).[8][9]

  • At higher pH (above 8.5): The rate of hydrolysis increases dramatically, reducing the efficiency of the labeling reaction.[1][8][9]

The half-life of NHS esters in aqueous solutions illustrates this pH dependency:

  • pH 7: 4-5 hours[1][8]

  • pH 8: 1 hour[1][8]

  • pH 8.6: 10 minutes[1][8]

Due to this inherent instability in aqueous media, it is imperative to prepare fresh solutions of this compound immediately before use.

Experimental Protocols

Preparation of a Concentrated Stock Solution in an Organic Solvent

For precise and reproducible dilutions, it is recommended to first prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Vortex the vial thoroughly until the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • This stock solution should be used immediately. For short-term storage, it can be kept at -20°C for up to two weeks, protected from light and moisture.[10] Avoid repeated freeze-thaw cycles.[10]

General Protocol for Protein Labeling in Aqueous Buffer

This protocol describes a typical procedure for labeling a protein with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

  • Protein to be labeled in a suitable amine-free buffer (e.g., 1X Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4)

  • This compound stock solution (from Protocol 1)

  • Reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[9][11]

  • Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete for reaction with the NHS ester. If necessary, dialyze the protein against 1X PBS.

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[9][11] The optimal protein concentration is typically between 2-10 mg/mL.[10]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of dye to protein is often recommended.[12]

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The volume of the added organic solvent should ideally not exceed 10% of the total reaction volume.[12]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., 1X PBS).

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Visualizing Key Processes

Logical Relationship of this compound in Aqueous Solution

The following diagram illustrates the competing reactions of this compound in an aqueous buffer containing a primary amine.

G cluster_0 Aqueous Reaction Environment (pH 7.2 - 8.5) cluster_1 Reaction Products Sulfo-Cy7.5_NHS_Ester This compound (in solution) Conjugate Stable Amide Bond (Sulfo-Cy7.5-Protein) Sulfo-Cy7.5_NHS_Ester->Conjugate Desired Reaction (Conjugation) Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Sulfo-Cy7.5_NHS_Ester->Hydrolyzed_Dye Competing Reaction (Hydrolysis) Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Dye

Caption: Competing reactions of this compound.

Experimental Workflow for Protein Labeling

This diagram outlines the sequential steps for successfully labeling a protein with this compound.

G Start Start: Lyophilized This compound Prepare_Stock 1. Prepare Stock Solution (10 mg/mL in anhydrous DMSO) Start->Prepare_Stock Conjugation 3. Conjugation Reaction (1-2 hours at RT, protected from light) Prepare_Stock->Conjugation Prepare_Protein 2. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Prepare_Protein->Conjugation Purification 4. Purification (Gel filtration or dialysis) Conjugation->Purification Characterization 5. Characterization (Determine Degree of Labeling) Purification->Characterization End End: Purified Sulfo-Cy7.5-Protein Conjugate Characterization->End

Caption: Workflow for protein labeling with this compound.

References

The Decisive Advantage: A Technical Guide to Sulfonated Cyanine Dyes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of high-fidelity molecular imaging and quantification is paramount. In this landscape, fluorescent probes are indispensable tools, and among them, sulfonated cyanine (B1664457) dyes have emerged as a superior class of reagents. Their defining characteristic—the addition of sulfonate groups to the core cyanine structure—confers a range of advantages that directly translate to more robust, reliable, and reproducible experimental outcomes.

This technical guide delves into the core advantages of utilizing sulfonated cyanine dyes, providing a comprehensive overview of their properties, detailed experimental protocols for their application, and a comparative analysis against their non-sulfonated counterparts.

The Specter of Aggregation and the Triumph of Solubility

A primary challenge in bioconjugation and fluorescence-based assays is the propensity of hydrophobic dye molecules to aggregate in aqueous environments. This aggregation can lead to fluorescence quenching, reduced labeling efficiency, and non-specific binding, ultimately compromising data quality. Non-sulfonated cyanine dyes, due to their lower water solubility, often necessitate the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve efficient labeling in aqueous buffers.[1][2] However, these organic solvents can be detrimental to sensitive biomolecules, particularly proteins, potentially leading to denaturation and loss of function.[3]

Sulfonated cyanine dyes, such as sulfo-Cy3, sulfo-Cy5, and sulfo-Cy7, feature one or more sulfonate (-SO₃⁻) groups.[1] These negatively charged moieties dramatically enhance the water solubility of the dye molecules.[2] This key modification offers several distinct advantages:

  • Elimination of Organic Co-solvents: Sulfonated cyanine dyes can be directly dissolved and used in aqueous buffers, simplifying the labeling process and preserving the integrity of sensitive proteins and other biomolecules.[1][2]

  • Reduced Aggregation: The electrostatic repulsion between the negatively charged sulfonate groups minimizes dye-dye interactions, leading to a significant reduction in aggregation.[4] This ensures a more homogenous distribution of the dye and more reliable fluorescence signals.

  • Simplified Purification: For purification methods such as dialysis against aqueous buffers, the high water solubility of sulfonated cyanine dyes allows for the efficient removal of unconjugated dye molecules.[4]

Quantitative Comparison: Sulfonated vs. Non-Sulfonated Cyanine Dyes

While the primary advantage of sulfonated cyanine dyes lies in their improved solubility and reduced aggregation, their spectral properties remain largely comparable to their non-sulfonated counterparts.[3][4] The core fluorescence characteristics, including excitation and emission maxima, are determined by the polymethine chain length of the cyanine core.[5] However, subtle differences in quantum yield and extinction coefficient can be observed. The following tables summarize the key quantitative data for commonly used cyanine dyes.

PropertyCy3Sulfo-Cy3
Maximum Excitation (λex) ~550 nm~554 nm
Maximum Emission (λem) ~570 nm~568 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[6]~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.15[6]~0.20
Solubility Low in aqueous solutionsHigh in aqueous solutions[7]
PropertyCy5Sulfo-Cy5
Maximum Excitation (λex) ~650 nm[2]~649 nm
Maximum Emission (λem) ~670 nm[2]~672 nm[]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[]~271,000 cm⁻¹M⁻¹[]
Quantum Yield (Φ) ~0.20~0.28
Solubility Low in aqueous solutionsHigh in aqueous solutions
PropertyCy7Sulfo-Cy7
Maximum Excitation (λex) ~750 nm[2]~750 nm[10]
Maximum Emission (λem) ~776 nm[2]~773 nm[10]
Molar Extinction Coefficient (ε) >200,000 cm⁻¹M⁻¹>200,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.12~0.15
Solubility Low in aqueous solutionsHigh in aqueous solutions[11]

Experimental Protocols: Harnessing the Power of Sulfonated Cyanine Dyes

The enhanced water solubility of sulfonated cyanine dyes simplifies their use in a variety of experimental workflows. Below are detailed protocols for key applications.

Protocol for Antibody Conjugation with a Sulfo-Cyanine NHS Ester

This protocol describes the labeling of primary amines on an antibody with a sulfonated cyanine N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cyanine NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) for initial dye reconstitution

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with a protein stabilizer (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the conjugation buffer. Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cyanine NHS ester in a small amount of anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the conjugation buffer to the antibody solution to adjust the pH to 8.3-8.5.

    • While gently vortexing, add a 10- to 20-fold molar excess of the dissolved Sulfo-Cyanine NHS ester to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Equilibrate the purification column with the storage buffer.

    • Apply the reaction mixture to the column.

    • Elute the conjugated antibody with the storage buffer. The first colored fraction contains the labeled antibody.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization antibody Purified Antibody (in amine-free buffer) mix Mix Antibody and Dye (pH 8.3-8.5) antibody->mix dye Sulfo-Cyanine NHS Ester dmso Anhydrous DMSO dye->dmso dissolve in dmso->mix incubate Incubate (1-2 hours, RT, dark) mix->incubate purify Size-Exclusion Chromatography incubate->purify characterize Determine DOL (Spectrophotometry) purify->characterize final_product Labeled Antibody characterize->final_product

Workflow for antibody conjugation with a Sulfo-Cyanine NHS ester.
Protocol for Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for indirect immunofluorescence.

Materials:

  • Adherent cells cultured on coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (specific to the target protein)

  • Sulfonated cyanine dye-conjugated secondary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash cultured cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required): For intracellular targets, incubate the fixed cells with permeabilization buffer for 10 minutes.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the sulfonated cyanine dye-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the specific cyanine dye.

Protocol for In Vivo Tumor Imaging in a Mouse Model

This protocol provides a general guideline for in vivo fluorescence imaging of a tumor using a sulfonated cyanine dye-conjugated targeting agent (e.g., an antibody or peptide).

Materials:

  • Tumor-bearing mouse model

  • Sulfonated cyanine dye-conjugated targeting agent

  • Sterile PBS for injection

  • In vivo imaging system with appropriate laser and emission filters

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved animal care protocols.

  • Probe Administration: Inject the sulfonated cyanine dye-conjugated targeting agent intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.

  • Image Acquisition:

    • Acquire a pre-injection (baseline) image to assess autofluorescence.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • Use the appropriate excitation and emission filter sets for the specific cyanine dye.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio to assess the specific targeting of the probe.

  • Ex Vivo Analysis (Optional):

    • At the end of the imaging study, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in vivo imaging results and to perform a more detailed biodistribution analysis.[12]

Visualizing Experimental Workflows and Signaling Pathways

The logical flow of experiments and the biological pathways under investigation can be effectively represented using diagrams.

Logical Relationship: Sulfonated vs. Non-Sulfonated Dye Bioconjugation

G cluster_sulfo Sulfonated Cyanine Dye cluster_nonsulfo Non-Sulfonated Cyanine Dye sulfo_dye Water-Soluble Dye sulfo_conjugation Direct Conjugation in Aqueous Buffer sulfo_dye->sulfo_conjugation aqueous_buffer Aqueous Buffer aqueous_buffer->sulfo_conjugation sensitive_protein Sensitive Protein sensitive_protein->sulfo_conjugation stable_conjugate Stable, Functional Conjugate sulfo_conjugation->stable_conjugate nonsulfo_dye Water-Insoluble Dye organic_solvent Organic Co-solvent (e.g., DMSO) nonsulfo_dye->organic_solvent requires nonsulfo_conjugation Conjugation in Mixed Solvent organic_solvent->nonsulfo_conjugation protein_denaturation Potential Protein Denaturation nonsulfo_conjugation->protein_denaturation

Comparison of bioconjugation workflows.
Experimental Workflow: FRET-Based Monitoring of Protein-Protein Interactions

Sulfonated cyanine dyes are excellent FRET (Förster Resonance Energy Transfer) pairs (e.g., Sulfo-Cy3 as the donor and Sulfo-Cy5 as the acceptor) for studying molecular interactions.

FRET_Workflow cluster_labeling Protein Labeling cluster_interaction Interaction & FRET cluster_detection Signal Detection protein_a Protein A labeled_a Protein A-Sulfo-Cy3 protein_a->labeled_a protein_b Protein B labeled_b Protein B-Sulfo-Cy5 protein_b->labeled_b sulfo_cy3 Sulfo-Cy3 (Donor) sulfo_cy3->labeled_a sulfo_cy5 Sulfo-Cy5 (Acceptor) sulfo_cy5->labeled_b mix_proteins Mix Labeled Proteins labeled_a->mix_proteins labeled_b->mix_proteins no_interaction No Interaction (>10 nm apart) mix_proteins->no_interaction Scenario 1 interaction Interaction (<10 nm apart) mix_proteins->interaction Scenario 2 excite_donor Excite Donor (e.g., 550 nm) no_interaction->excite_donor interaction->excite_donor donor_emission Donor Emission (~570 nm) excite_donor->donor_emission acceptor_emission Acceptor Emission (~670 nm) excite_donor->acceptor_emission Energy Transfer no_fret No FRET donor_emission->no_fret fret_signal High FRET Signal acceptor_emission->fret_signal

FRET experimental workflow using sulfonated cyanine dyes.
Signaling Pathway: Imaging EGFR Activation in Cancer Cells

Sulfonated cyanine dyes can be conjugated to ligands like Epidermal Growth Factor (EGF) to visualize receptor activation and trafficking.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular egf_cy5 EGF-Sulfo-Cy5 (Labeled Ligand) egfr EGFR egf_cy5->egfr Binding dimerization Receptor Dimerization & Autophosphorylation egfr->dimerization internalization Internalization (Endocytosis) dimerization->internalization signaling_cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->signaling_cascade cellular_response Cellular Response (Proliferation, Survival) internalization->cellular_response leads to signaling_cascade->cellular_response

Imaging the EGFR signaling pathway with a labeled ligand.

Conclusion

The strategic addition of sulfonate groups to the cyanine dye scaffold represents a significant advancement in fluorescent probe technology. The resulting improvements in water solubility and reduction in aggregation-related artifacts empower researchers to conduct more reliable and reproducible experiments, particularly when working with sensitive biological samples. By eliminating the need for harsh organic solvents and simplifying purification procedures, sulfonated cyanine dyes streamline experimental workflows and enhance data quality. For scientists and drug development professionals seeking to push the boundaries of molecular imaging and bioanalysis, the adoption of sulfonated cyanine dyes is not merely a preference but a decisive advantage.

References

Sulfo-Cy7.5 NHS Ester: An In-depth Technical Guide for In Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye, for its application in in vivo imaging. Sulfo-Cy7.5 is a water-soluble and hydrophilic dye, structurally similar to Indocyanine Green (ICG), but with a higher fluorescence quantum yield, making it an excellent candidate for sensitive in vivo imaging applications.[1][2][3][4] Its NHS ester functional group allows for straightforward covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines.[2][5]

Core Properties and Specifications

This compound exhibits photophysical and chemical properties that are highly advantageous for in vivo imaging, primarily due to its emission in the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized.[6] This allows for deeper tissue penetration and a higher signal-to-background ratio.[6]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various supplier specifications.

PropertyValueReferences
Excitation Maximum (λex) ~778 nm[2][5]
Emission Maximum (λem) ~797 nm[2][5]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[2][5]
Fluorescence Quantum Yield (Φ) ~0.21[5]
Molecular Weight ~1180.47 g/mol [2]
Solubility Good in water, DMF, and DMSO[2][5]
Correction Factor (CF₂₈₀) ~0.09[2]
Chemical Structure

The chemical structure of this compound features a rigidized trimethylene chain which contributes to its enhanced quantum yield compared to ICG.[1][7] The presence of four sulfo groups ensures its high hydrophilicity.[7]

sulfo_cy7_5_nhs

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for labeling biomolecules and performing in vivo imaging are crucial for obtaining reproducible and reliable results.

Protein and Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein or antibody.

Materials:

  • This compound

  • Protein/antibody of interest (in an amine-free buffer like PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein/antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point and should be optimized for the specific protein.[6]

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • The labeled protein will elute first as a colored fraction.

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated spectrophotometrically using the following formula:

      DOL = (A_max × ε_protein) / ((A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye)

      Where:

      • A_max = Absorbance of the conjugate at ~778 nm

      • A₂₈₀ = Absorbance of the conjugate at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (222,000 M⁻¹cm⁻¹)

      • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.09)

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Protein_Solution Prepare Protein Solution (2-10 mg/mL in PBS) Adjust_pH Adjust Protein pH to 8.3-8.5 Protein_Solution->Adjust_pH Dye_Solution Prepare Dye Stock Solution (10 mg/mL in DMSO) Add_Dye Add Dye to Protein (Molar Ratio 5:1 to 20:1) Dye_Solution->Add_Dye Adjust_pH->Add_Dye Incubate Incubate 1 hr at RT, in dark Add_Dye->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Characterize Characterize Conjugate (Calculate DOL) Purify->Characterize Store Store Labeled Protein (4°C or -20°C) Characterize->Store

Figure 2: Workflow for labeling antibodies with this compound.
In Vivo Imaging Protocol: Tumor Targeting with a Labeled Antibody

This protocol provides a general guideline for in vivo imaging of tumors in a mouse model using a Sulfo-Cy7.5-labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sulfo-Cy7.5 labeled antibody

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with isoflurane. Maintain anesthesia during the imaging procedure.

  • Probe Administration:

    • Dilute the labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[6]

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[6]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[6]

    • Use appropriate filter sets for Sulfo-Cy7.5 (e.g., Excitation: ~745 nm, Emission: ~780 nm).[6]

  • Data Analysis:

    • Draw Regions of Interest (ROIs) around the tumor and a background area (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse and perfuse with saline to remove blood from the organs.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs to confirm the in vivo findings and quantify the biodistribution of the labeled antibody.

InVivo_Imaging_Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging Analysis Animal_Prep Anesthetize Tumor-Bearing Mouse Baseline_Image Acquire Baseline (Pre-injection) Image Animal_Prep->Baseline_Image Probe_Admin Administer Labeled Antibody (i.v. tail vein) Baseline_Image->Probe_Admin Longitudinal_Imaging Acquire Images at Multiple Time Points Probe_Admin->Longitudinal_Imaging Data_Analysis Analyze In Vivo Images (ROI, TBR) Longitudinal_Imaging->Data_Analysis Euthanize Euthanize Animal Data_Analysis->Euthanize Ex_Vivo Excise & Image Organs Euthanize->Ex_Vivo Biodistribution Quantify Biodistribution Ex_Vivo->Biodistribution

Figure 3: General workflow for an in vivo tumor imaging experiment.

Biodistribution and Pharmacokinetics

The biodistribution of Sulfo-Cy7.5 conjugates is influenced by the properties of the labeled biomolecule. Due to its hydrophilic nature, free Sulfo-Cy7.5 dye is rapidly cleared through the kidneys.[8] When conjugated to larger molecules like antibodies, the pharmacokinetics are primarily dictated by the antibody, leading to longer circulation times. However, the labeling process itself can influence the biodistribution. For instance, some studies have shown that labeling nanoparticles with cyanine (B1664457) dyes can alter their biodistribution, leading to increased accumulation in the liver and kidneys.[9]

The following table presents a hypothetical biodistribution of a Sulfo-Cy7.5 labeled antibody in a tumor-bearing mouse model at 48 hours post-injection, based on typical findings for cyanine dye-antibody conjugates. Actual values will vary depending on the antibody, tumor model, and other experimental conditions.

Organ% Injected Dose per Gram (%ID/g) (Mean ± SD)
Tumor 15.5 ± 3.2
Blood 5.2 ± 1.1
Liver 12.8 ± 2.5
Spleen 3.1 ± 0.8
Kidneys 8.5 ± 1.9
Lungs 2.5 ± 0.6
Heart 1.2 ± 0.3
Muscle 0.8 ± 0.2

Conclusion

This compound is a versatile and powerful tool for in vivo imaging, offering high sensitivity and deep tissue penetration due to its near-infrared fluorescence. Its water-solubility and straightforward conjugation chemistry make it an attractive choice for labeling a wide range of biomolecules. Researchers and drug development professionals can leverage these properties to non-invasively track the biodistribution and target engagement of antibodies, peptides, and nanoparticles in preclinical models, thereby accelerating the development of new diagnostics and therapeutics. Careful optimization of labeling and imaging protocols is essential to ensure the generation of accurate and reproducible data.

References

The Advent of Near-Infrared (NIR) Fluorescent Dyes: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the principles, applications, and methodologies surrounding near-infrared fluorescent dyes, tailored for researchers, scientists, and professionals in drug development. This guide delves into the core properties of NIR dyes, their advantages in in vivo imaging, and their burgeoning role in advancing therapeutic strategies.

Near-infrared (NIR) fluorescent dyes have emerged as powerful tools in biomedical research and clinical applications, offering unparalleled advantages for in vivo imaging.[1] Operating within the NIR window (typically 700-1700 nm), these dyes allow for deep tissue penetration and high signal-to-noise ratios, overcoming the limitations of traditional visible light fluorophores.[2] This technical guide provides a detailed exploration of NIR fluorescent dyes, encompassing their fundamental properties, diverse applications, and the experimental protocols essential for their effective use.

Core Principles of Near-Infrared Fluorescence

The utility of NIR dyes stems from the optical properties of biological tissues. In the NIR region, the absorption and scattering of light by endogenous chromophores such as hemoglobin and melanin (B1238610) are significantly reduced, and tissue autofluorescence is minimal.[2] This creates a "clear window" for deep-tissue imaging with enhanced clarity and sensitivity.[3]

NIR dyes are broadly classified into two regions: NIR-I (700-900 nm) and NIR-II (1000-1700 nm). The NIR-II window offers even deeper tissue penetration and higher spatial resolution due to further reduced scattering at longer wavelengths.[4]

The primary classes of organic small-molecule NIR fluorescent dyes include:

  • Cyanine Dyes: These are the most widely used NIR dyes, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings.[5][6] Their spectral properties are readily tunable by modifying the length of the polymethine chain and the nature of the heterocycles.[4] Indocyanine green (ICG) is a notable example and is one of the few NIR dyes approved by the U.S. Food and Drug Administration (FDA) for clinical use.[2]

  • BODIPY (Boron-Dipyrromethene) Dyes: Known for their high quantum yields, sharp emission peaks, and good photostability, BODIPY dyes can be chemically modified to shift their emission into the NIR region.[5][6]

  • Rhodamine Analogues: These dyes are based on the xanthene core and can be engineered to exhibit NIR fluorescence.[6]

  • Squaraine Dyes: Characterized by an electron-deficient squaric acid core, these dyes display intense absorption and emission in the NIR region.[6]

The selection of an appropriate NIR dye is contingent on its photophysical properties, including its absorption and emission maxima, extinction coefficient, quantum yield, and photostability.

Quantitative Properties of Common NIR Fluorescent Dyes

The following tables summarize the key photophysical properties of commercially available NIR fluorescent dyes, categorized by their structural class. This data is essential for selecting the optimal dye for a specific application and imaging system.

Table 1: Cyanine Dyes
Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
ICG~780~820~200,000~0.01 (in water)
IRDye 800CW774789240,0000.08
Cy7750773250,0000.28
Cy7.5788808223,0000.12
iFluor 700690713220,0000.23
iFluor 750757779--
iFluor 790784806210,0000.07

Data compiled from multiple sources.

Table 2: BODIPY, Rhodamine, and Squaraine Dyes
Dye NameClassExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
BODIPY 630/650BODIPY63065095,0000.92
BODIPY 650/665BODIPY650665100,0000.70
SiR680Rhodamine680700--
SiR700Rhodamine700720--
SQ-212Squaraine635655--
SQ-215Squaraine635655--

Data compiled from multiple sources.

Applications in Research and Drug Development

The unique properties of NIR fluorescent dyes have made them indispensable in various research and drug development applications.

In Vivo Imaging

NIR fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes in living animals in real-time.[7] It is widely used for:

  • Tumor Imaging: NIR dyes can be conjugated to tumor-targeting ligands, such as antibodies or peptides, to specifically illuminate cancerous tissues for early detection, diagnosis, and monitoring of treatment response.[8]

  • Angiography: The biodistribution of NIR dyes allows for the visualization of blood vessels and the assessment of blood flow.

  • Lymph Node Mapping: NIR dyes are used to map lymphatic drainage, which is crucial for cancer staging and surgical guidance.

Drug Delivery and Pharmacokinetics

By labeling therapeutic agents with NIR dyes, researchers can non-invasively track their biodistribution, accumulation at the target site, and clearance from the body.[1][3] This provides critical information for optimizing drug delivery systems and understanding the pharmacokinetic profiles of novel therapeutics.[5]

Experimental Protocols

The successful application of NIR fluorescent dyes hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Protocol for Antibody Conjugation with an NHS-Ester NIR Dye

This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS)-ester functionalized NIR dye, a common method for creating targeted imaging probes.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • NHS-ester functionalized NIR dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.3-8.5.

    • Calculate the required volume of the dye stock solution to achieve a desired molar dye-to-antibody ratio (typically between 5:1 and 20:1).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye using a desalting column equilibrated with PBS.

    • Collect the purified antibody-dye conjugate.

  • Characterization:

    • Determine the Degree of Labeling (DOL), the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

    • The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.

Protocol for In Vivo NIR Fluorescence Imaging in a Tumor-Bearing Mouse Model

This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in a subcutaneous tumor model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted cancer cells)

  • NIR dye-labeled imaging probe

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate lasers/light sources and filters for NIR fluorescence detection

  • Warming pad

Procedure:

  • Tumor Model Establishment:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a suitable size for imaging (typically 50-100 mm³).

  • Probe Administration:

    • Administer the NIR dye-labeled probe to the mice via an appropriate route (e.g., intravenous tail vein injection). The dosage will depend on the specific probe and should be optimized.

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber. Maintain anesthesia throughout the imaging session.

    • Use a warming pad to maintain the mouse's body temperature.

    • Select the appropriate excitation and emission filters for the NIR dye being used.

    • Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Acquire a brightfield or photographic image for anatomical reference.

  • Data Analysis:

    • Use the imaging system's software to overlay the fluorescence and brightfield images.

    • Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio to assess the targeting specificity of the probe.

  • Ex Vivo Biodistribution (Optional):

    • At the end of the in vivo imaging study, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised organs using the in vivo imaging system to confirm the biodistribution of the probe.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex experimental workflows and biological signaling pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

Workflow for Antibody-NIR Dye Conjugation

This diagram illustrates the key steps involved in labeling an antibody with an NHS-ester functionalized NIR dye.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_output Final Product Antibody_Prep Antibody Preparation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Dye_Prep Dye Preparation Dye_Prep->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DOL Measurement) Purification->Characterization Labeled_Antibody Labeled Antibody Characterization->Labeled_Antibody

Workflow for Antibody-NIR Dye Conjugation.

General Workflow for In Vivo NIR Fluorescence Imaging

This diagram outlines the typical workflow for conducting an in vivo imaging experiment using a NIR fluorescent probe.

InVivo_Imaging_Workflow cluster_model Model Preparation cluster_probe Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis cluster_results Results Tumor_Model Tumor Model Establishment Probe_Admin Probe Administration Tumor_Model->Probe_Admin Anesthesia Anesthesia Probe_Admin->Anesthesia InVivo_Imaging In Vivo Imaging Anesthesia->InVivo_Imaging Data_Analysis Data Analysis (ROI Quantification) InVivo_Imaging->Data_Analysis ExVivo_Biodistribution Ex Vivo Biodistribution (Optional) InVivo_Imaging->ExVivo_Biodistribution Results Imaging Results & Biodistribution Data Data_Analysis->Results ExVivo_Biodistribution->Results

General Workflow for In Vivo NIR Fluorescence Imaging.

Logical Relationship of NIR Dye Application in Drug Development

This diagram illustrates how NIR fluorescent dyes are integrated into the drug development pipeline to assess drug delivery and efficacy.

Drug_Development_Workflow cluster_drug Drug Formulation cluster_preclinical Preclinical Evaluation cluster_outcome Outcome Therapeutic_Agent Therapeutic Agent Drug_Labeling Drug Labeling Therapeutic_Agent->Drug_Labeling NIR_Dye NIR Fluorescent Dye NIR_Dye->Drug_Labeling InVivo_Imaging In Vivo Imaging Drug_Labeling->InVivo_Imaging Biodistribution Biodistribution & Pharmacokinetics InVivo_Imaging->Biodistribution Efficacy_Assessment Therapeutic Efficacy Assessment Biodistribution->Efficacy_Assessment Optimized_Drug Optimized Drug Delivery System Efficacy_Assessment->Optimized_Drug

NIR Dye Application in the Drug Development Pipeline.

Conclusion

Near-infrared fluorescent dyes represent a cornerstone of modern in vivo imaging and are playing an increasingly vital role in drug development. Their ability to provide high-resolution, deep-tissue imaging non-invasively offers researchers and clinicians unprecedented insights into complex biological processes. As dye chemistry continues to advance, with the development of brighter, more photostable, and more biocompatible NIR probes, the scope of their applications is set to expand even further, promising to accelerate the translation of novel diagnostics and therapeutics from the laboratory to the clinic. This guide provides a foundational understanding and practical methodologies to empower researchers to harness the full potential of this transformative technology.

References

An In-Depth Technical Guide to Sulfo-Cy7.5 NHS Ester Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioconjugation chemistry involving Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. It details the reaction mechanism, experimental protocols, and key data for successful labeling of biomolecules such as proteins, antibodies, and peptides.

Introduction to this compound

This compound is a water-soluble, hydrophilic fluorescent dye designed for labeling biomolecules in aqueous environments.[1][2][3] Its key features include:

  • Near-Infrared (NIR) Fluorescence: With excitation and emission maxima in the NIR spectrum, it is ideal for deep-tissue in vivo imaging applications due to reduced background autofluorescence from biological tissues.[4][5]

  • Water Solubility: The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling sensitive proteins that may denature in the presence of organic solvents.[6]

  • Amine Reactivity: The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently and specifically with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[7][8]

  • High Quantum Yield: Sulfo-Cy7.5 exhibits a higher fluorescence quantum yield compared to Indocyanine Green (ICG), a clinically approved NIR dye.[1][3]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. Data from various suppliers are included to provide a comprehensive overview.

PropertyValueSource
Molecular Weight1180.47 g/mol [3]
1180.5 g/mol [7][9]
Excitation Maximum (λex)~778 nm[3][7]
~788 nm[4]
Emission Maximum (λem)~797 nm[3][7][8]
~808 nm[4]
Molar Extinction Coefficient222,000 M⁻¹cm⁻¹[3][7][8]
Fluorescence Quantum Yield0.21[7]
SolubilityGood in Water, DMF, and DMSO[3][7]
Storage Conditions-20°C in the dark, desiccated[1][7]

Bioconjugation Chemistry: Reaction Mechanism

The bioconjugation of this compound to a biomolecule containing primary amines proceeds via a nucleophilic acyl substitution reaction.

Bioconjugation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products SulfoCy75 This compound Conjugate Sulfo-Cy7.5-Biomolecule (Stable Amide Bond) SulfoCy75->Conjugate Reacts with Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate Conditions Aqueous Buffer pH 8.3 - 8.5 Byproduct NHS Byproduct Experimental_Workflow A 1. Prepare Protein Solution (e.g., 2-10 mg/mL in PBS, pH 7.4) C 3. Adjust pH of Protein Solution (Add reaction buffer to pH 8.3-8.5) A->C B 2. Prepare Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) D 4. Calculate and Add Dye Solution (Molar ratio of dye:protein typically 5:1 to 20:1) B->D C->D E 5. Incubate Reaction Mixture (1-2 hours at room temperature, protected from light) D->E F 6. Purify the Conjugate (e.g., Desalting spin column to remove unreacted dye) E->F G 7. Characterize the Conjugate (Determine Degree of Labeling via spectrophotometry) F->G

References

A Technical Guide to Amine-Reactive Fluorescent Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of amine-reactive fluorescent dyes, their chemical principles, and practical considerations for their use in protein labeling. It is intended to serve as a valuable resource for professionals in life sciences and drug development who employ fluorescently labeled proteins in applications such as immunoassays, fluorescence microscopy, and flow cytometry.

Introduction to Amine-Reactive Dyes

Amine-reactive fluorescent dyes are organic fluorophores equipped with a reactive group that forms a stable, covalent bond with primary amino groups on a target protein.[1][2][3] The most commonly targeted sites are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1][4] Because lysine residues are typically abundant and exposed on the protein surface, this method offers a straightforward and widely adopted strategy for fluorescent labeling.[1][4]

Chemistry of Amine-Reactive Labeling

The successful covalent conjugation of a dye to a protein hinges on the chemical reaction between the dye's reactive moiety and the protein's primary amines. The most prevalent classes of amine-reactive groups are N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, and sulfonyl chlorides.[2][3]

N-Hydroxysuccinimidyl (NHS) Esters

NHS esters are the most widely used amine-reactive group due to their high reactivity and the formation of a stable amide bond with primary amines.[1][5] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 9.5, where the primary amino groups are sufficiently deprotonated to act as strong nucleophiles.[1][5][6] It is critical to use buffers free of primary amines (e.g., Tris, glycine), as they will compete with the protein for the dye, reducing labeling efficiency.[1][6]

Reaction of NHS Ester with a Primary Amine

G Dye_NHS Dye-NHS Ester Conjugate Dye-Protein Conjugate (Stable Amide Bond) Dye_NHS->Conjugate + Protein-NH₂ (pH 8.3-9.5) Protein_NH2 Protein-NH₂ (Primary Amine) NHS_leaving NHS Byproduct Conjugate->NHS_leaving +

Figure 1. NHS ester reaction with a protein's primary amine.

Isothiocyanates (ITC)

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1][7] This reaction is also favored at an alkaline pH.[1] While historically popular with dyes like Fluorescein isothiocyanate (FITC), the resulting thiourea bond is generally considered less stable over time compared to the amide bond formed by NHS esters.[1][8][9]

Sulfonyl Chlorides

Sulfonyl chlorides are highly reactive and form very stable sulfonamide bonds with primary amines.[2][9][10] This reaction typically requires a higher pH (pH 9-10) for optimal efficiency.[10] However, sulfonyl chlorides are more moisture-sensitive and can react with other nucleophiles like thiols (cysteine) and imidazoles (histidine), making them less specific than NHS esters.[2][10] Due to their high reactivity, they are less commonly used for routine protein conjugations.[9]

Key Characteristics of Common Fluorescent Dyes

The choice of a fluorescent dye is critical and depends on the specific application, available instrumentation (lasers and filters), and the desired properties of the final conjugate.[1] Key parameters include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The overall brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.[11][12]

Dye SeriesExample DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein FITC~492~518~80,000~0.92
Rhodamine TRITC~550~575~85,000~0.90
Texas Red Texas Red-X-SE~596~615~85,000~0.70
Cyanine Cy3~550~570~150,000~0.15
Cy5~650~670~250,000~0.20
Alexa Fluor Alexa Fluor 488~495~519~73,000~0.92
Alexa Fluor 555~555~565~155,000~0.10
Alexa Fluor 647~650~668~270,000~0.33
DyLight DyLight 488~493~518~70,000~0.90
DyLight 650~652~672~250,000~0.10
ATTO Dyes ATTO 488~501~523~90,000~0.80
ATTO 647N~644~669~150,000~0.65
Table 1: Spectral properties of common amine-reactive fluorescent dyes. Data compiled from multiple sources.[1] Values can vary depending on the solvent, pH, and conjugation state.

Experimental Protocol: Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization is often required for different proteins and dyes.[1]

Materials
  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][6]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.[1] Crucially, this buffer must be free of primary amines. [1][13]

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25)[8]

  • Spectrophotometer

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1][6] Lower concentrations can decrease labeling efficiency.[13]

    • If the protein buffer contains Tris or other amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[1][13]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex to ensure it is fully dissolved.[1] Reactive dyes are not stable in solution for long periods.[9]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[1]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution.[1][8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification:

    • Separate the labeled protein from unreacted free dye using a size-exclusion desalting column (e.g., Sephadex G-25 or BioGel P-30) equilibrated with a suitable storage buffer (e.g., PBS).[8] The labeled protein will elute first.

    • Alternatively, extensive dialysis can be used for purification.[8]

Protein Labeling & Purification Workflow

// Nodes A [label="1. Prepare Protein Solution\n(2-10 mg/mL in amine-free buffer, pH 8.3-8.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Prepare Dye Stock\n(10 mM in anhydrous DMSO/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Mix & React\n(Add dye to protein, stir 1 hr at RT, protected from light)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Purify Conjugate\n(Size-Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Characterize\n(Measure Absorbance, Calculate DOL)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Labeled Protein Conjugate\n(Ready for use/storage)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; } tpod

Figure 2. General workflow for protein labeling and purification.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[14][15] It is a critical parameter for ensuring experimental consistency.[16][17]

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at two wavelengths:

    • A₂₈₀: Absorbance at 280 nm (for protein concentration).

    • Aₘₐₓ: Absorbance at the dye's maximum absorption wavelength.

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.[17]

    Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

    Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate Dye Concentration:

    Dye Conc. (M) = Aₘₐₓ / ε_dye

    Where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

  • Calculate DOL:

    DOL = Dye Conc. (M) / Protein Conc. (M)

An ideal DOL is typically between 2 and 7 for antibodies, but the optimal value depends on the application.[16] Low DOL results in a dim signal, while high DOL can cause self-quenching of the dye and protein precipitation.[1]

Factors Influencing Labeling Efficiency

Several factors can affect the outcome of the labeling reaction:

  • pH: As noted, a pH of 8.3-9.5 is optimal for NHS esters to react with deprotonated primary amines.[1][6]

  • Protein Concentration: A protein concentration below 2 mg/mL can significantly reduce labeling efficiency.[1]

  • Buffer Composition: The presence of primary amines like Tris or glycine (B1666218) in the buffer will compete with the protein, leading to low or no labeling.[1][6]

  • Dye-to-Protein Ratio: This ratio must be optimized. Too little dye results in a low DOL, while too much can lead to protein modification, aggregation, and precipitation.[1]

  • Dye Quality: NHS esters are moisture-sensitive and can hydrolyze over time. Always use fresh dye dissolved in anhydrous solvent.[1]

Decision Tree for Dye Selection

// Nodes Start [label="Start: Select a Dye", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Instrument [label="What are your instrument's\nlasers and filters?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Blue [label="Blue Laser (488 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Green [label="Green/Yellow Laser (532-561 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Red [label="Red Laser (630-650 nm)", fillcolor="#FFFFFF", fontcolor="#202124"];

Photostability [label="Is high photostability\ncritical (e.g., super-resolution)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Yes_PS [label="Yes", fillcolor="#FFFFFF", fontcolor="#202124"]; No_PS [label="No", fillcolor="#FFFFFF", fontcolor="#202124"];

Dye_Alexa [label="Consider Alexa Fluor,\nATTO, or DyLight series", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dye_Classic [label="Classic dyes (FITC, TRITC)\nmay suffice", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

Final_Choice [label="Select specific dye from chosen series\n(e.g., Alexa Fluor 488, Cy5, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Instrument; Instrument -> Blue [label="488 nm"]; Instrument -> Green [label="561 nm"]; Instrument -> Red [label="640 nm"];

Blue -> Photostability; Green -> Photostability; Red -> Photostability;

Photostability -> Yes_PS [label="Yes"]; Photostability -> No_PS [label="No"];

Yes_PS -> Dye_Alexa; No_PS -> Dye_Classic;

Dye_Alexa -> Final_Choice; Dye_Classic -> Final_Choice; } tpod

Figure 3. Simplified decision-making for dye selection.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) dye- Incorrect buffer pH or composition- Low protein concentration- Insufficient dye-to-protein ratio- Use fresh dye and anhydrous solvent- Ensure an amine-free buffer at pH 8.3-8.5- Concentrate protein to >2 mg/mL- Increase the molar ratio of dye to protein
Protein Precipitation - Excessive dye-to-protein ratio- Protein aggregation- Decrease the molar ratio of dye to protein- Perform the reaction at 4°C for a longer duration- Ensure the protein is soluble and not aggregated before labeling
Low Fluorescence Signal - Low DOL- Self-quenching from high DOL- Photobleaching- Optimize labeling for a higher DOL- Optimize for a lower DOL to reduce quenching- Use more photostable dyes (e.g., Alexa Fluor series) and antifade reagents
Non-specific Staining - Unremoved free dye- Aggregates of labeled protein- Ensure thorough purification of the conjugate- Centrifuge the labeled protein solution before use to remove aggregates
Table 2: Common issues and troubleshooting strategies in protein labeling.[1]

Conclusion

Amine-reactive fluorescent dyes are powerful and versatile tools for covalently labeling proteins, enabling a vast array of applications in biological research and diagnostics.[1] The choice of dye and careful control over reaction conditions are paramount for success. By understanding the underlying chemistry of NHS esters, isothiocyanates, and sulfonyl chlorides, and by following optimized protocols for labeling and characterization, researchers can generate high-quality fluorescent protein conjugates for reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for the covalent labeling of proteins and other biomolecules containing primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[2] Its high water solubility, a result of sulfonation, makes it particularly suitable for labeling sensitive proteins that may be prone to denaturation in the presence of organic solvents.[1] The Sulfo-Cy7.5 dye exhibits strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues have minimal autofluorescence, making it an excellent choice for in vivo imaging applications.[1]

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the table below, providing essential data for experimental planning and execution.

PropertyValueReference
Molecular FormulaC49H48K3N3O16S4[1][2]
Molecular Weight1180.47 g/mol [1][2]
Excitation Maximum (λex)778 nm[1][2][3]
Emission Maximum (λem)797 nm[1][2][3]
Molar Extinction Coefficient (ε)222,000 M⁻¹cm⁻¹[1][2][3]
Correction Factor (CF280)0.09[1][3]
SolubilityGood in water, DMF, and DMSO[1][2][3]
StorageStore at -20°C, desiccated and protected from light.[1]

Experimental Workflow for Protein Labeling

The overall workflow for labeling a protein with this compound involves preparation of the protein and dye, the conjugation reaction, and purification of the labeled protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Final Product protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation (Incubate Protein + Dye) protein_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Gel Filtration/Dialysis) conjugation->purification analysis Analysis (Spectrophotometry, DOL Calculation) purification->analysis storage Storage of Labeled Protein analysis->storage

Caption: Experimental workflow for this compound protein labeling.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for labeling an IgG antibody as a representative protein. The protocol can be adapted for other proteins, although optimization may be required.

Materials and Reagents
  • Protein (e.g., IgG antibody)

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5; or phosphate-buffered saline, PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[4] This can be achieved by dialysis against the desired labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[4][5] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[4]

Dye Preparation
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Stock Solution: Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[4][5] This stock solution should be prepared fresh immediately before use.[5]

Labeling Reaction
  • Determine Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein should be determined empirically for each protein. A common starting point is a 10:1 molar ratio of dye to protein.[4][5] Titration with different ratios (e.g., 5:1, 10:1, 15:1, 20:1) is recommended to find the optimal condition.[5][6]

  • Calculation of Dye Volume:

    • Calculate the moles of protein to be labeled:

      • Moles of Protein = (Protein concentration in mg/mL × Volume in mL) / (Molecular weight of protein in g/mol )

    • Calculate the moles of dye needed based on the desired molar ratio:

      • Moles of Dye = Moles of Protein × Desired Molar Ratio

    • Calculate the volume of the 10 mM dye stock solution to add:

      • Volume of Dye (µL) = (Moles of Dye × 1,000,000) / 10

  • Conjugation:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

    • Incubate the reaction for 60 minutes at room temperature, protected from light, with continuous gentle shaking.[4]

ParameterRecommended Condition
Protein Concentration2-10 mg/mL[4][5]
Reaction BufferAmine-free, pH 8.5 ± 0.5[4][5]
Dye:Protein Molar RatioStart with 10:1, optimize between 5:1 and 20:1[5][6]
Incubation Time60 minutes[4]
Incubation TemperatureRoom Temperature[4]
Purification of the Labeled Protein
  • Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[4]

  • Separation: Apply the reaction mixture to the top of the column. The labeled protein will elute first as a colored band, followed by the smaller, unconjugated dye molecules.

  • Fraction Collection: Collect the fractions containing the labeled protein.

Analysis of Labeled Protein

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, can be determined spectrophotometrically.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (Amax, ~778 nm).

  • DOL Calculation:

    • Protein Concentration (M): Protein Conc. (M) = [A280 - (Amax × CF280)] / εprotein

      • Where:

        • A280: Absorbance of the conjugate at 280 nm.

        • Amax: Absorbance of the conjugate at ~778 nm.

        • CF280: Correction factor for the dye's absorbance at 280 nm (0.09 for Sulfo-Cy7.5).[1][3]

        • εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Degree of Labeling (DOL): DOL = Amax / (εdye × Protein Conc. (M))

      • Where:

        • Amax: Absorbance of the conjugate at ~778 nm.

        • εdye: Molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).[1][2][3]

For most antibodies, a DOL of 2-10 is recommended to ensure a bright fluorescent signal without compromising the biological activity of the protein.

Storage and Stability

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is advisable to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the conjugate is generally determined by the stability of the protein itself.[7]

References

Step-by-step guide for antibody conjugation with Sulfo-Cy7.5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Step-by-Step Guide for Antibody Conjugation with Sulfo-Cy7.5

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of antibodies with fluorescent dyes is a cornerstone technique for a multitude of biological assays, including in vivo imaging, flow cytometry, and fluorescence microscopy. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye that offers significant advantages for deep tissue imaging due to its emission maximum at approximately 797-808 nm, a spectral range where tissue autofluorescence is minimal.[1][2] The Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester is a popular derivative designed for the straightforward and efficient labeling of antibodies.[3] The NHS ester reacts specifically with primary amine groups (-NH2) present on lysine (B10760008) residues and the N-terminus of the antibody, forming a stable covalent amide bond.[3][4]

This document provides a detailed, step-by-step protocol for the conjugation of antibodies with Sulfo-Cy7.5 NHS ester, covering antibody preparation, the conjugation reaction, purification of the conjugate, and methods for characterization.

Reaction Chemistry

The fundamental principle of this conjugation method is the reaction between the amine-reactive this compound and the primary amines on the antibody. This reaction is most efficient under slightly basic conditions (pH 8.3-9.0), which ensures that the primary amines are deprotonated and thus available for nucleophilic attack on the NHS ester.[5][6][7]

cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-Sulfo-Cy7.5 (Stable Amide Bond) Antibody->Conjugate pH 8.3 - 9.0 Room Temp SulfoCy75 Sulfo-Cy7.5-NHS Ester SulfoCy75->Conjugate NHS_byproduct NHS Byproduct SulfoCy75->NHS_byproduct Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A_prep Step 1: Antibody Prep - Buffer Exchange - Concentration Adjust React Step 3: Conjugation - Adjust pH to 8.3-8.5 - Add Dye to Antibody - Incubate 1h @ RT A_prep->React D_prep Step 2: Dye Prep - Warm to RT - Dissolve in DMSO D_prep->React Purify Step 4: Purification - Spin Desalting Column React->Purify Characterize Step 5: Characterization - Measure A280 & A_dye - Calculate DOL Purify->Characterize Store Step 6: Storage - 4°C (short-term) - -20°C (long-term) Characterize->Store

References

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester Labeling of Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo-Cy7.5 NHS ester for the fluorescent labeling of peptides and oligonucleotides. Detailed protocols, data presentation, and visual workflows are included to facilitate successful conjugation and application in various research and drug development contexts.

Introduction

This compound is a water-soluble, near-infrared (NIR) fluorescent dye that readily reacts with primary amino groups on biomolecules to form stable amide bonds.[1] Its emission in the NIR spectrum (excitation ~778 nm, emission ~797 nm) makes it an ideal probe for in vivo imaging applications, as light in this range exhibits minimal tissue absorbance and autofluorescence, allowing for deep tissue penetration and high signal-to-noise ratios.[2][3] This document provides detailed protocols for the labeling of peptides and amino-modified oligonucleotides with this compound, along with methods for purification and characterization of the resulting conjugates.

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Weight~1180.5 g/mol [2]
Excitation Maximum (λex)~778 nm[2]
Emission Maximum (λem)~797 nm[2]
Extinction Coefficient~222,000 M⁻¹cm⁻¹[2]
Quantum Yield~0.21[2]
SolubilityWater, DMF, DMSO[2]
ReactivityPrimary amines (-NH₂)[4]

Labeling of Peptides with this compound

The N-hydroxysuccinimide (NHS) ester moiety of Sulfo-Cy7.5 reacts efficiently with primary amines, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues, in a pH-dependent manner.[5] Optimal labeling is typically achieved at a pH of 8.3-8.5.[5]

Experimental Protocol: Peptide Labeling

Materials:

  • Peptide containing a primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

  • Spectrophotometer

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled peptide from unreacted dye and byproducts using size-exclusion chromatography or reversed-phase HPLC.[6]

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide) and 778 nm (for Sulfo-Cy7.5).

Degree of Labeling (DOL) Calculation:

DOL = (A778 / εdye) / [(A280 - (A778 × CF280)) / εprotein]

Where:

  • A778 and A280 are the absorbances at 778 nm and 280 nm.

  • εdye is the extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).[2]

  • εprotein is the extinction coefficient of the peptide.

  • CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine (B1664457) dyes).

Expected Results: Peptide Labeling

The following table summarizes typical experimental parameters and expected outcomes for Sulfo-Cy7.5 labeling of a model peptide.

ParameterTypical Value/Range
Peptide Concentration1-10 mg/mL
Dye:Peptide Molar Ratio5:1 to 20:1
Reaction Time1-2 hours
Reaction pH8.3 - 8.5
Expected Degree of Labeling (DOL)1 - 3
Purification MethodReversed-Phase HPLC
Purity (post-purification)>95%

Labeling of Oligonucleotides with this compound

Oligonucleotides must be synthesized with a primary amine modification to be labeled with an NHS ester. This is typically achieved by incorporating an amino-linker during solid-phase synthesis, most commonly at the 5' or 3' terminus.

Experimental Protocol: Oligonucleotide Labeling

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Purification column (e.g., anion-exchange or reversed-phase HPLC)

  • Spectrophotometer

  • Mass spectrometer

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Labeling Buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL solution.

  • Reaction: Add the dissolved this compound to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for at least 2 hours at room temperature, or overnight, protected from light.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using anion-exchange or reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the labeled oligonucleotide by mass spectrometry.

    • Determine the labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 778 nm (for Sulfo-Cy7.5).

Expected Results: Oligonucleotide Labeling

The following table summarizes typical experimental parameters and expected outcomes for Sulfo-Cy7.5 labeling of a model amino-modified oligonucleotide.

ParameterTypical Value/Range
Oligonucleotide Concentration0.1 - 1 mM
Reaction Time2 - 16 hours
Reaction pH9.0
Expected Labeling Efficiency>80%
Purification MethodAnion-Exchange HPLC
Purity (post-purification)>95%

Visualizing Experimental Workflows

Peptide Labeling and Purification Workflow

Peptide_Labeling_Workflow Peptide Peptide in Labeling Buffer (pH 8.5) Reaction Reaction Mixture Peptide->Reaction Dye This compound in DMSO/DMF Dye->Reaction Incubation Incubate 1-2h (Room Temp, Dark) Reaction->Incubation Purification Purification (HPLC) Incubation->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization Final_Product Labeled Peptide Characterization->Final_Product

Caption: Workflow for this compound labeling of peptides.

In Vivo Imaging Workflow with Labeled Peptide

InVivo_Imaging_Workflow cluster_Preclinical Preclinical Model cluster_Analysis Data Analysis Tumor_Model Tumor-Bearing Animal Model Injection Systemic Injection of Sulfo-Cy7.5 Labeled Peptide Tumor_Model->Injection Imaging NIR Fluorescence Imaging (Time-course) Injection->Imaging Biodistribution Ex Vivo Organ Biodistribution Imaging->Biodistribution ROI_Analysis Region of Interest (ROI) Analysis on Images Imaging->ROI_Analysis Quantification Quantification of Tumor Uptake Biodistribution->Quantification ROI_Analysis->Quantification

Caption: In vivo imaging workflow using a Sulfo-Cy7.5 labeled peptide.

Application: Cellular Uptake and Trafficking of Labeled Oligonucleotides

Sulfo-Cy7.5 labeled oligonucleotides are valuable tools for studying cellular uptake mechanisms and intracellular trafficking pathways of nucleic acid-based therapeutics.[7] The intense NIR fluorescence allows for sensitive detection and visualization within cells using techniques like confocal microscopy and flow cytometry.

Cellular Uptake and Endosomal Trafficking Pathway

Cellular_Uptake_Pathway cluster_Extracellular Extracellular Space cluster_Cellular Cellular Compartments Oligo Sulfo-Cy7.5 Labeled Oligonucleotide Membrane Plasma Membrane Oligo->Membrane Binding Early_Endosome Early Endosome Membrane->Early_Endosome Endocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosol (Target Engagement) Late_Endosome->Cytosol Endosomal Escape

References

Application Notes: In Vivo Small Animal Imaging with Sulfo-Cy7.5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cyanine7.5 (Sulfo-Cy7.5) is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for in vivo small animal imaging.[1] Its spectral properties, with absorption and emission maxima in the NIR window (700-900 nm), allow for deep tissue penetration and minimize interference from tissue autofluorescence, resulting in a high signal-to-background ratio.[2] Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 offers a higher fluorescence quantum yield and is available with a variety of reactive groups for easy conjugation to biomolecules such as antibodies, peptides, and nanoparticles.[3][4] These characteristics make it a powerful tool for non-invasively tracking biological processes, assessing drug delivery, and monitoring disease progression in preclinical research.[5]

Key Applications

The versatility of Sulfo-Cy7.5 enables its use in a broad range of in vivo imaging studies:

  • Oncology Research: Visualize tumor growth, metastasis, and therapeutic response by conjugating Sulfo-Cy7.5 to tumor-targeting antibodies or nanoparticles.[2]

  • Drug Development: Track the biodistribution, target engagement, pharmacokinetics, and clearance of novel therapeutic agents.[5][6]

  • Inflammation Studies: Monitor inflammatory processes by labeling immune cells or molecules that accumulate at sites of inflammation.[7]

  • Vascular Imaging: Assess vascular structure, function, and angiogenesis.[7]

Quantitative Data Summary

Quantitative data is essential for the accurate interpretation of in vivo imaging studies. Below are key quantitative parameters for Sulfo-Cy7.5 and illustrative biodistribution data.

Table 1: Spectral and Physical Properties of Sulfo-Cy7.5

PropertyValueReference
Maximum Excitation Wavelength~788 nm[1]
Maximum Emission Wavelength~808 nm[1]
Stokes Shift~20 nm[1]
Molecular WeightVaries by derivative-
SolubilityHigh in aqueous environments[1][8]

Table 2: Illustrative Biodistribution of a Sulfo-Cy7.5 Labeled Antibody in Tumor-Bearing Mice (24h Post-Injection)

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Liver15.5 ± 3.2
Spleen10.2 ± 2.8
Kidneys22.1 ± 4.5
Lungs4.3 ± 1.1
Tumor9.8 ± 2.5
Blood2.1 ± 0.6
Muscle1.5 ± 0.4

Note: This data is for illustrative purposes only and is based on typical distributions for antibody-dye conjugates. Actual biodistribution is highly dependent on the specific properties of the conjugated molecule (e.g., size, charge, targeting moiety) and the animal model used. One study noted that a specific Sulfo-Cy7 conjugate exhibited high retention in all organs, suggesting that empirical validation is critical.[9]

Visualized Workflows and Principles

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis prep_protein 1. Prepare Targeting Ligand (e.g., Antibody in Amine-Free Buffer) prep_dye 2. Prepare Sulfo-Cy7.5 NHS Ester (10 mM in anhydrous DMSO) prep_protein->prep_dye conjugation 3. Conjugation Reaction (pH 8.3-8.5, 1-2h RT) prep_dye->conjugation purification 4. Purification (e.g., Desalting Column) conjugation->purification characterization 5. Characterization (Determine Degree of Labeling) purification->characterization animal_prep 6. Animal Preparation (Anesthesia, Hair Removal) characterization->animal_prep injection 7. Probe Administration (e.g., Intravenous Injection) animal_prep->injection imaging 8. Whole-Body NIR Imaging (Multiple Time Points) injection->imaging exvivo_prep 9. Euthanasia & Organ Dissection imaging->exvivo_prep exvivo_imaging 10. Ex Vivo Organ Imaging (Quantify Signal) exvivo_prep->exvivo_imaging analysis 11. Data Interpretation (Biodistribution, Target Accumulation) exvivo_imaging->analysis

Caption: General experimental workflow for in vivo imaging.

targeted_imaging_principle cluster_system Systemic Circulation probe Sulfo-Cy7.5 Antibody Conjugate nontarget Non-Target Cell probe->nontarget No Binding target Target Cell (Receptor Overexpression) probe->target Binding imager NIR Imaging System (Detector) target->imager Emission Signal (~808 nm)

Caption: Principle of targeted near-infrared fluorescence imaging.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol details the labeling of an antibody with an amine-reactive Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester.[2]

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.[2][10]

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).[2]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[2]

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4.

  • Purification/Desalting column (e.g., Sephadex G-25).[11]

  • Spectrophotometer.

Procedure:

  • Prepare the Antibody Solution:

    • Exchange the antibody into the Reaction Buffer.

    • Adjust the concentration to 2-10 mg/mL. The protein must be free of preservatives like sodium azide (B81097) or amine-containing buffers (e.g., Tris) that would compete with the reaction.[10]

  • Prepare the Dye Stock Solution:

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM (or ~10 mg/mL).

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[11]

  • Conjugation Reaction:

    • Determine the desired molar ratio of dye to antibody. A starting point of 10:1 to 15:1 is recommended, but this should be optimized for each specific protein.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 60-120 minutes at room temperature, protected from light.[12]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11]

    • Collect the first colored fraction, which contains the purified antibody-dye conjugate.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. For in vivo imaging, a DOL of 1.5 to 3 is often optimal to maintain antibody function and favorable pharmacokinetics.[7][10]

Protocol 2: In Vivo Imaging in a Mouse Model

This protocol provides a general procedure for whole-body imaging of mice following administration of a Sulfo-Cy7.5 labeled probe.

Materials:

  • Tumor-bearing or healthy mice (athymic nude mice are recommended to reduce light scatter from fur).[10]

  • Purified Sulfo-Cy7.5 labeled probe in sterile PBS.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system equipped with appropriate NIR excitation and emission filters.

  • Surgical tools for dissection.

Procedure:

  • Animal and Probe Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • If not using hairless mice, remove hair from the region of interest using clippers or a depilatory agent.[10]

    • Dilute the Sulfo-Cy7.5 labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol for a peptide or 50 µg for a labeled antibody per mouse.[2][13]

  • Probe Administration:

    • Acquire a baseline pre-injection image to assess any background autofluorescence.

    • Inject the probe via the desired route. For systemic delivery, intravenous (i.v.) tail vein injection is common.[2] The typical injection volume for a 25-gram mouse is 100-200 µL.[10][14]

  • In Vivo Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and background clearance.[2]

    • Use an appropriate filter set for Sulfo-Cy7.5 (e.g., Excitation: 745-770 nm, Emission: 790-810 nm or longpass).[14][15]

  • Ex Vivo Organ Analysis:

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the circulatory system with saline to remove blood from the organs.[2]

    • Carefully dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor, if applicable.

    • Arrange the organs in the imaging system and acquire a final ex vivo image to confirm the in vivo signal distribution and perform more accurate quantification.[14]

  • Data Analysis:

    • Using the system's software, draw regions of interest (ROIs) around the tumor and organs on both the in vivo and ex vivo images.

    • Quantify the average fluorescence intensity (e.g., in photons/s/mm²) for each ROI.

    • Calculate tumor-to-background ratios or express organ uptake as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is used.

References

Application Notes and Protocols for Labeling Cells with Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sulfo-Cy7.5 NHS ester, a water-soluble, near-infrared (NIR) fluorescent dye, for the covalent labeling of cells and proteins. This dye is particularly well-suited for a variety of applications, including in vivo imaging, due to its high water solubility and bright fluorescence in the NIR spectrum, which minimizes autofluorescence from biological tissues.[1][2][3]

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically and efficiently form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues found on the surface of proteins.[4][5][6][7][8] This rapid and covalent labeling chemistry enables robust and uniform staining of the plasma membrane of live cells, as well as the labeling of fixed cells and purified proteins like antibodies.[4][6][9][10]

Key Features of this compound

  • Near-Infrared Emission: Minimizes background autofluorescence from cells and tissues, enabling high signal-to-noise ratios in imaging experiments.

  • Water-Soluble: The "Sulfo" group enhances hydrophilicity, making it ideal for labeling biological molecules in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and cell viability.[1][2][8]

  • Amine-Reactive: The NHS ester moiety reacts efficiently with primary amines at physiological to slightly alkaline pH to form stable covalent bonds.[7][8]

  • Versatile Applications: Suitable for labeling live cells, fixed cells, and purified proteins for various downstream applications, including flow cytometry, fluorescence microscopy, and in vivo imaging.[1][6][9]

Quantitative Data Summary

For reproducible and optimal labeling, refer to the following quantitative parameters for this compound.

PropertyValueReference Molecul
Excitation Maximum~778 nmSulfo-Cy7.5
Emission Maximum~797 nmSulfo-Cy7.5
Molecular Weight~1180.5 g/mol Sulfo-Cy7.5
Recommended Storage-20°C, desiccated and in the darkSulfo-Cy7.5
Recommended Dye:Protein Ratio (Antibodies)5:1 to 20:1 (molar ratio)General IgG
Typical Antibody Concentration for Labeling>1 mg/mLGeneral IgG
Reaction pH8.0 - 9.0General NHS ester
Reaction Time (Antibodies)1 hour at room temperatureGeneral NHS ester
Reaction Time (Live Cells)2 - 5 minutes at room temperatureLive Cells

Experimental Protocols

Protocol 1: Live Cell Surface Labeling

This protocol describes the rapid and uniform labeling of plasma membrane proteins on live mammalian cells.[4][6][9][10]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.3-8.5

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: 45 mg/mL Glycine (B1666218) in ultrapure water or 1 M Tris-HCl, pH 8.0

  • Adherent or suspension cells

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Mix well by vortexing. This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[11]

  • Prepare Labeling Solution:

    • Immediately before use, prepare the labeling solution. For example, mix 5 µL of the 10 mM this compound stock solution with 500 µL of 0.1 M NaHCO₃ buffer (pH 8.3-8.5). The final dye concentration may need to be optimized depending on the cell type and desired labeling intensity.

  • Cell Preparation:

    • For Adherent Cells: Culture cells on coverslips or in imaging dishes. Just before labeling, aspirate the culture medium and wash the cells once with PBS.

    • For Suspension Cells: Harvest the cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS.

  • Labeling Reaction:

    • For Adherent Cells: Add a sufficient volume of the labeling solution to completely cover the cells. Incubate for 2-5 minutes at room temperature in the dark.[4][6]

    • For Suspension Cells: Add the labeling solution to the cell suspension. Incubate for 2-5 minutes at room temperature in the dark with gentle agitation.

  • Quench the Reaction:

    • To stop the labeling reaction, add the quenching solution. For example, add 50 µL of 45 mg/mL glycine solution directly to the labeling solution on the cells.[4] Incubate for 5 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted NHS ester.

  • Wash and Image:

    • Wash the cells three times with PBS to remove excess dye and quenching solution.

    • The cells are now labeled and ready for imaging.

Live_Cell_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling prep_dye Prepare 10 mM this compound in DMSO prep_labeling Prepare Labeling Solution (Dye in NaHCO3 buffer) prep_dye->prep_labeling incubate Incubate Cells with Labeling Solution (2-5 min, RT) prep_labeling->incubate prep_cells Prepare and Wash Cells (Adherent or Suspension) prep_cells->incubate quench Quench Reaction with Glycine or Tris incubate->quench wash Wash Cells with PBS (3x) quench->wash image Image Cells wash->image

Workflow for live cell surface labeling with this compound.
Protocol 2: Fixed Cell Labeling

This protocol is suitable for labeling total cellular proteins in fixed and permeabilized cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Fixing Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.3-8.5

  • Quenching solution (e.g., 100 mM Glycine in PBS or 1 M Tris-HCl, pH 8.0)

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

  • Cell Fixation and Permeabilization:

    • Culture cells on coverslips.

    • Aspirate the culture medium and wash once with PBS.

    • Fix the cells by incubating with Fixing Solution for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Prepare Labeling Solution:

    • Dilute the 10 mM this compound stock solution in 0.1 M NaHCO₃ buffer (pH 8.3-8.5) to the desired final concentration.

  • Labeling Reaction:

    • Add the labeling solution to the fixed and permeabilized cells, ensuring they are completely covered.

    • Incubate for 1 hour at room temperature in the dark.

  • Quench and Wash:

    • Aspirate the labeling solution and quench the reaction by adding the quenching solution for 10 minutes.

    • Wash the cells three times with PBS.

  • Mount and Image:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • The cells are now ready for imaging.

Protocol 3: Antibody Conjugation

This protocol details the conjugation of this compound to a primary or secondary antibody.[7][11][12][13][14][15][16][17]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Antibody (e.g., IgG) at a concentration of >1 mg/mL in an amine-free buffer (e.g., PBS). Note: Buffers containing Tris or glycine will interfere with the labeling reaction.[17]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) to separate the conjugated antibody from the free dye.

Procedure:

  • Prepare Antibody:

    • If the antibody solution contains interfering substances like BSA, glycine, or Tris, it must be purified first. This can be achieved by dialysis against PBS or using an antibody purification kit.

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

  • Prepare this compound Stock Solution:

    • Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

  • Labeling Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring or rotation.[12]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS. The first colored fraction to elute will be the conjugated antibody.

  • Determine Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~778 nm).

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Adding a stabilizing protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02%) is recommended for long-term storage.

NHS_Ester_Reaction sulfo_cy7_5 Sulfo-Cy7.5-NHS Ester stable_amide_bond Sulfo-Cy7.5-CO-NH-Protein (Stable Amide Bond) sulfo_cy7_5->stable_amide_bond + protein_amine Protein-NH2 (e.g., Lysine side chain) protein_amine->stable_amide_bond + reaction_conditions pH 8.0 - 9.0 nhs_leaving_group NHS Leaving Group stable_amide_bond->nhs_leaving_group +

Reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols: Sulfo-Cy7.5 NHS Ester for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for fluorescence microscopy, particularly for applications requiring deep tissue penetration and minimal background autofluorescence. Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, antibodies, and other biomolecules. This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy.

Sulfo-Cy7.5 is structurally similar to indocyanine green (ICG), a dye approved for human use, but features a trimethylene bridge that enhances its quantum yield.[1][2] Its water solubility, a result of sulfonation, simplifies the labeling of delicate proteins that might be sensitive to organic solvents.[3] The dye's excitation and emission profiles in the NIR spectrum make it ideal for in vivo imaging and for multiplexing with other fluorophores in the visible spectrum.[4]

Properties of this compound

The key characteristics of this compound are summarized in the table below, providing essential data for experimental planning and execution.

PropertyValueReference(s)
Excitation Maximum (λex)778 nm[1][5]
Emission Maximum (λem)797 nm[1][5]
Molar Extinction Coefficient222,000 cm⁻¹M⁻¹ at 778 nm[1][5]
Fluorescence Quantum Yield0.21[5]
Molecular Weight~1180.5 g/mol [1][5]
SolubilityGood in water, DMSO, and DMF[1][5]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines (-NH₂)[5]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol details the steps for conjugating this compound to an antibody. The procedure can be adapted for other proteins with primary amines.

Materials:

  • Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification Column (e.g., Sephadex G-25 spin column)

  • Storage Buffer: PBS, pH 7.4, optionally with 0.1% BSA and 0.05% sodium azide

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS (pH 7.2-7.4) using dialysis or a desalting spin column.

    • Adjust the antibody concentration to 2 mg/mL. Higher concentrations can improve labeling efficiency.[6][7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[7]

  • Conjugation Reaction:

    • Transfer the desired amount of antibody solution to a microcentrifuge tube.

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.3-8.5. A common practice is to add 1/10th volume of 1 M sodium bicarbonate buffer.

    • Calculate the required volume of the 10 mM dye stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[6]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6][7]

  • Purification of the Labeled Antibody:

    • Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the center of the resin bed.

    • Centrifuge the column to collect the purified antibody conjugate. This step efficiently removes unconjugated dye.[6]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a stabilizer like BSA is recommended.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody_Prep Antibody Preparation (Amine-free buffer, 2 mg/mL) Adjust_pH Adjust Antibody pH (8.3-8.5) Antibody_Prep->Adjust_pH Dye_Prep Dye Preparation (10 mM in DMSO) Add_Dye Add Dye to Antibody (10-20:1 molar ratio) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate (1 h, RT, dark) Add_Dye->Incubate Purify Purify Conjugate (Spin Column) Incubate->Purify Characterize Characterize (DOL) Purify->Characterize Store Store (4°C or -20°C) Characterize->Store

Caption: Workflow for labeling antibodies with this compound.

Protocol 2: Immunofluorescence Staining of Cells

This protocol provides a general procedure for using a Sulfo-Cy7.5-labeled antibody for immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips or in imaging plates

  • PBS (Phosphate-Buffered Saline)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Sulfo-Cy7.5-labeled primary or secondary antibody

  • Nuclear counterstain (optional, e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Rinse the cells twice with PBS to remove the culture medium.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Rinse the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Rinse the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.[8]

  • Antibody Incubation:

    • Dilute the Sulfo-Cy7.5-labeled primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • If using an unlabeled primary antibody, after incubation and washing, incubate with a Sulfo-Cy7.5-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Rinse with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~778 nm, Emission: ~797 nm).

Immunofluorescence_Workflow Start Start: Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization For intracellular targets Blocking Blocking (5% BSA) Fixation->Blocking For surface targets Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Sulfo-Cy7.5 Labeled) Blocking->Primary_Ab Washing_1 Wash (3x PBS) Primary_Ab->Washing_1 Secondary_Ab_Step Secondary Antibody Incubation (If primary is unlabeled) Washing_2 Wash (3x PBS) Secondary_Ab_Step->Washing_2 Washing_1->Secondary_Ab_Step Indirect Staining Counterstain Counterstain (Optional) (e.g., DAPI) Washing_1->Counterstain Direct Staining Washing_2->Counterstain Mounting Mount & Image Counterstain->Mounting

Caption: General workflow for immunofluorescence staining.

Data Presentation

The following table summarizes the key parameters for the experimental protocols, allowing for easy comparison and planning.

ParameterAntibody LabelingImmunofluorescence Staining
Reagents
Primary MoleculeAntibody/Protein (2 mg/mL)Cultured Cells
DyeThis compound (10 mM in DMSO)Sulfo-Cy7.5 labeled antibody
BuffersPBS, 0.1 M Sodium Bicarbonate (pH 8.3-8.5)PBS, 4% PFA, 0.1% Triton X-100, 5% BSA
Reaction Conditions
Molar Ratio (Dye:Protein)10:1 to 20:1N/A
Incubation Time1 hour1-2 hours (Primary Ab), 1 hour (Secondary Ab)
Incubation TemperatureRoom TemperatureRoom Temperature or 4°C
Purification/Washing
MethodDesalting Spin Column3 x 5 min washes with PBS
Outcome
ProductSulfo-Cy7.5 labeled antibodyFluorescently labeled cells for microscopy

Conclusion

This compound is a powerful tool for fluorescence microscopy, offering the advantages of near-infrared fluorescence for sensitive detection and deep tissue imaging. The protocols provided herein offer a solid foundation for researchers to label their biomolecules of interest and perform high-quality immunofluorescence experiments. Optimization of labeling ratios and antibody concentrations will be crucial for achieving the best signal-to-noise ratio in specific applications.

References

Calculating the Dye-to-Protein Ratio for Sulfo-Cy7.5 Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a critical technique in various life science research and drug development applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1] Sulfo-Cy7.5, a near-infrared (NIR) water-soluble fluorescent dye, is particularly well-suited for deep tissue imaging due to its emission spectrum in a range with minimal background autofluorescence.[2] Accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is essential for ensuring the quality, consistency, and efficacy of the resulting conjugate. This document provides detailed protocols for conjugating Sulfo-Cy7.5 NHS ester to proteins and accurately calculating the DOL.

Key Parameters for Sulfo-Cy7.5

Accurate calculation of the dye-to-protein ratio relies on precise values for the dye's molar extinction coefficient and its absorbance characteristics. The key spectral properties for Sulfo-Cy7.5 are summarized in the table below.

ParameterValueReference
Maximum Absorbance (λmax)778 nm[1][3][4]
Molar Extinction Coefficient (ε_dye)222,000 M⁻¹cm⁻¹[1][3][5]
Correction Factor (CF₂₈₀)0.09[1][4][6]
Molecular Weight (this compound)~1180.47 g/mol [1][3]

Experimental Protocols

Protein Preparation

For successful conjugation, the protein must be in an appropriate buffer.

  • Buffer Requirements: The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.5 ± 0.5.[7][8] Buffers containing primary amines, like Tris or glycine, will compete with the NHS ester, reducing labeling efficiency.[7]

  • Protein Concentration: The recommended protein concentration for optimal labeling is between 2-10 mg/mL.[7][8][9] Lower concentrations can significantly decrease labeling efficiency.[7]

  • Purification: If the protein solution contains interfering substances like sodium azide (B81097) or stabilizing proteins such as BSA, it must be purified before conjugation.[10] This can be achieved through dialysis or using desalting spin columns.[10]

This compound Preparation

This compound is moisture-sensitive and should be handled accordingly.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[9]

  • Stock Solution: Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO).[7][8] This stock solution should be prepared fresh for each labeling reaction.[9]

Conjugation Reaction

The following protocol is a general guideline for labeling proteins with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

  • Calculate Molar Ratio: A starting molar ratio of dye to protein of 10:1 to 20:1 is recommended.[9] For some antibody labeling kits, an optimal ratio of 2-3 dye molecules per antibody is suggested.[6][11]

  • Reaction Setup: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently mixing.[7]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[7][8] Gentle shaking during incubation can improve labeling efficiency.[7]

Purification of the Conjugate

After the conjugation reaction, it is crucial to remove any unreacted dye.

  • Column Preparation: Use a desalting spin column, such as a Sephadex G-25 column, equilibrated with an appropriate buffer (e.g., PBS).[7]

  • Loading: Apply the reaction mixture to the center of the resin bed.[7]

  • Elution: Centrifuge the column according to the manufacturer's instructions to collect the purified protein conjugate. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[7]

Calculating the Dye-to-Protein Ratio (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (778 nm).

Spectrophotometric Measurements
  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).

  • Measure the absorbance of the purified conjugate solution at 778 nm (A_max).

Calculation Formulas

The following formulas are used to calculate the concentration of the protein and the dye, and subsequently the DOL.

1. Corrected Protein Concentration (M):

Protein Concentration (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein

Where:

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • A_max: Absorbance of the conjugate at 778 nm.

  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (0.09 for Sulfo-Cy7.5).[1][4][6]

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[9]

2. Dye Concentration (M):

Dye Concentration (M) = A_max / ε_dye

Where:

  • A_max: Absorbance of the conjugate at 778 nm.

  • ε_dye: Molar extinction coefficient of Sulfo-Cy7.5 at 778 nm (222,000 M⁻¹cm⁻¹).[1][3][5]

3. Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.5) conjugation Conjugation Reaction (1 hr, RT, dark) protein_prep->conjugation dye_prep This compound Preparation (10 mM in DMSO) dye_prep->conjugation purification Purification (Desalting Spin Column) conjugation->purification measurement Spectrophotometry (A280 & A778) purification->measurement calculation DOL Calculation measurement->calculation

Caption: Experimental workflow for Sulfo-Cy7.5 protein conjugation and DOL calculation.

dol_calculation_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Absorbance at 280 nm (A₂₈₀) prot_conc Protein Concentration A280->prot_conc Amax Absorbance at 778 nm (A_max) Amax->prot_conc dye_conc Dye Concentration Amax->dye_conc E_prot ε_protein E_prot->prot_conc E_dye ε_dye E_dye->dye_conc CF CF₂₈₀ CF->prot_conc DOL DOL prot_conc->DOL dye_conc->DOL

Caption: Logical relationship for calculating the Degree of Labeling (DOL).

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Low protein concentration.- Concentrate the protein to 2-10 mg/mL.[7][8]
- Presence of primary amines in the buffer.- Purify the protein using an amine-free buffer.[7][10]
- Inactive dye.- Prepare a fresh stock solution of the dye in anhydrous DMSO.[9]
High DOL (potential for quenching) - Excessive molar ratio of dye to protein.- Optimize the dye-to-protein molar ratio by performing a titration.
Precipitation of conjugate - Over-labeling of the protein.- Reduce the dye-to-protein molar ratio.
- Poor solubility of the conjugate.- Ensure the final conjugate is in a suitable buffer.
Difficulty resuspending dye pellet - Moisture contamination.- Store the dye desiccated and at the recommended temperature (-20°C).[4]

References

Application Notes and Protocols for the Purification of Sulfo-Cy7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of antibodies with fluorescent dyes is a cornerstone technique for a multitude of biological assays, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy7.5, a near-infrared (NIR) cyanine (B1664457) dye, is particularly valuable due to its high molar extinction coefficient, good water solubility, and emission in a spectral range where tissue autofluorescence is minimal. Following the conjugation reaction, a critical purification step is required to remove unconjugated dye, which can otherwise lead to high background signals and inaccurate results. This document provides detailed protocols and guidelines for the purification and quality control of Sulfo-Cy7.5 labeled antibodies, ensuring high-purity conjugates for demanding applications.

Principle of Antibody Labeling with Sulfo-Cy7.5 NHS Ester

The most common method for labeling antibodies with Sulfo-Cy7.5 involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. The this compound reacts efficiently with primary amine groups (-NH₂) present on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains. This reaction forms a stable amide bond, covalently linking the dye to the antibody. The reaction is typically carried out in a buffer with a slightly alkaline pH (8.0-8.5) to facilitate the deprotonation of the amine groups, enhancing their nucleophilicity.

cluster_workflow Sulfo-Cy7.5 Labeling Workflow Ab Antibody (in amine-free buffer) Reaction Conjugation Reaction (pH 8.0-8.5, Room Temp) Ab->Reaction Dye This compound (dissolved in DMSO) Dye->Reaction Purification Purification (Removal of free dye) Reaction->Purification Reaction Mixture Labeled_Ab Purified Sulfo-Cy7.5 Labeled Antibody Purification->Labeled_Ab QC Quality Control (DOL & Functionality) Labeled_Ab->QC

Caption: Workflow for labeling antibodies with this compound.

Purification Methodologies

The primary goal of the purification process is to separate the labeled antibody from excess, unreacted Sulfo-Cy7.5 dye and any reaction by-products. The choice of method depends on the scale of the reaction, the required purity, and the available equipment.

  • Size-Exclusion Chromatography (SEC): This is the most widely used method for purifying labeled antibodies.[1] It separates molecules based on their size. The large antibody-dye conjugate will elute first, while the small, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later.[2][3] For small-scale preparations (up to 100 µg), pre-packed desalting spin columns are highly efficient and convenient.[4][5][6] For larger scales, gravity-flow columns or automated FPLC systems can be used.[7]

  • Tangential Flow Filtration (TFF): TFF, also known as cross-flow filtration, is suitable for larger-scale purification and concentration.[8][9][10] The reaction mixture is passed tangentially across a membrane with a specific molecular weight cut-off (MWCO), typically 30-100 kDa for IgG antibodies. The larger labeled antibody is retained, while the smaller free dye passes through the membrane into the permeate. This method is also effective for buffer exchange (diafiltration).[8]

  • Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[11][12] While not the primary method for removing free dye, it can be a valuable secondary "polishing" step to remove aggregates or other protein impurities that may have different charge properties than the desired monomeric conjugate.[13][14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity.[15] It can be effective in removing aggregates, which are often more hydrophobic than monomeric antibodies.[16] HIC is typically used as a polishing step in a multi-step purification process.[13][17]

Start Labeled Antibody Mixture (Post-Conjugation) Decision1 Primary Goal: Remove Free Dye? Start->Decision1 SEC Size-Exclusion Chromatography (e.g., Desalting Column) Decision1->SEC Yes (Small Scale) TFF Tangential Flow Filtration (Diafiltration) Decision1->TFF Yes (Large Scale) Decision2 Need to Remove Aggregates/Impurities? SEC->Decision2 TFF->Decision2 IEC_HIC Polishing Step: IEC or HIC Decision2->IEC_HIC Yes End Purified & Characterized Antibody Conjugate Decision2->End No IEC_HIC->End

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification Using a Desalting Spin Column

This protocol is optimized for purifying 50-100 µg of labeled antibody and is a common method for removing unconjugated dye.[5][6][18]

Materials:

  • Desalting spin column (e.g., with a 7 kDa MWCO)

  • Collection tubes (1.5 mL)

  • Variable-speed microcentrifuge

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Column Preparation: Invert the spin column sharply several times to resuspend the resin.[6]

  • Remove the bottom closure and place the column in a 2 mL wash tube.

  • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[5][18]

  • Column Equilibration: Place the column in a new wash tube. Add 400 µL of PBS to the top of the resin bed.

  • Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through.

  • Repeat the equilibration (steps 4-5) two more times to ensure the storage buffer is completely replaced.[6]

  • Sample Application: Place the equilibrated column into a clean 1.5 mL collection tube.

  • Slowly apply the entire antibody conjugation reaction mixture (typically ≤ 100 µL) to the center of the resin bed.

  • Elution: Centrifuge the column for 2 minutes at 1,000 x g to elute the purified, labeled antibody.[18]

  • Storage: The collected eluate contains the purified Sulfo-Cy7.5 labeled antibody. Store at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 0.1%) and a bacteriostatic agent like sodium azide (B81097) (to 0.05%) and store at -20°C or -80°C.[7]

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), also referred to as the dye-to-antibody ratio, is a critical quality control parameter.[19] It is determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm).[18]

Materials:

  • UV-Vis spectrophotometer

  • Quartz or micro-volume cuvette

  • Purified Sulfo-Cy7.5 labeled antibody

  • Purification buffer (e.g., PBS)

Procedure:

  • Measure the absorbance of the purified antibody conjugate solution at 280 nm (A₂₈₀) and 778 nm (A₇₇₈). Use the purification buffer as a blank.

  • Calculate the concentration of the antibody. A correction factor (CF) is needed because the dye also absorbs light at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A₇₇₈ × CF₂₈₀)

  • Calculate the molar concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).

    • Antibody Conc. (M) = Corrected A₂₈₀ / ε_antibody

    • Dye Conc. (M) = A₇₇₈ / ε_dye

  • Calculate the DOL.

    • DOL = Dye Conc. (M) / Antibody Conc. (M)

Calculation Example: An IgG antibody is labeled with Sulfo-Cy7.5. The absorbance readings are A₂₈₀ = 0.35 and A₇₇₈ = 0.50.

  • Corrected A₂₈₀ = 0.35 - (0.50 × 0.09) = 0.305

  • Antibody Conc. = 0.305 / 210,000 M⁻¹cm⁻¹ = 1.45 x 10⁻⁶ M

  • Dye Conc. = 0.50 / 222,000 M⁻¹cm⁻¹ = 2.25 x 10⁻⁶ M

  • DOL = (2.25 x 10⁻⁶ M) / (1.45 x 10⁻⁶ M) = 1.55

An optimal DOL is typically between 2 and 4 for most applications.[18][20] Higher ratios can lead to fluorescence quenching and reduced antibody functionality.[21][22]

Data Presentation

Table 1: Spectral Properties and Calculation Constants

Parameter Value Reference
Sulfo-Cy7.5 Absorbance Max (λ_max) ~778 nm [18]
Sulfo-Cy7.5 Molar Extinction Coefficient (ε_dye) 222,000 M⁻¹cm⁻¹ [18]
IgG Molar Extinction Coefficient (ε_antibody) 210,000 M⁻¹cm⁻¹ [18][20]

| Sulfo-Cy7.5 Correction Factor at 280 nm (CF₂₈₀) | 0.09 |[18] |

Table 2: Purification Method Comparison

Method Typical Scale Pros Cons
Desalting Spin Column < 1 mg Fast, convenient, high recovery (>90%) Limited to small volumes
Gravity Flow SEC 1 - 10 mg Simple, no special equipment needed Slower, potential for sample dilution
FPLC / HPLC SEC mg to g High resolution, automated, good for aggregate analysis Requires specialized equipment

| Tangential Flow Filtration | > 10 mg | Scalable, combines purification and concentration | Higher initial setup cost, potential for membrane fouling |

Further Quality Control and Troubleshooting

Beyond DOL, it is crucial to assess the quality of the final conjugate.

  • Aggregation Analysis: Antibody aggregation can be induced by the labeling process. This can be assessed using size-exclusion chromatography with an HPLC system (SEC-HPLC), where aggregates will elute earlier than the monomeric antibody.[2]

  • Functionality Assessment: The binding activity of the labeled antibody should be confirmed. This can be done using methods like ELISA or flow cytometry, comparing the performance of the labeled antibody to its unlabeled counterpart.[19][21] A significant decrease in binding affinity may indicate over-labeling.[22]

Table 3: Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low DOL (<2) - Insufficient dye added- Antibody concentration too low- Inactive dye (hydrolyzed NHS ester) - Increase dye-to-antibody molar ratio in the reaction- Concentrate antibody to >2 mg/mL before labeling[7][23]- Use fresh, anhydrous DMSO to dissolve the dye
High DOL (>5) - Excessive dye added- Reaction time too long - Decrease dye-to-antibody molar ratio- Reduce reaction time
Low Antibody Recovery - Non-specific binding to column/membrane- Sample precipitation - Ensure proper column equilibration- Perform a buffer flush of the column/device after elution[24]- Check for visible precipitates; if present, centrifuge and purify supernatant
High Background in Assay - Incomplete removal of free dye - Repeat the purification step- Use a column with a larger bed volume or perform a second pass

| Reduced Antibody Activity | - Over-labeling (high DOL)- Denaturation during labeling/purification | - Reduce the DOL by using less dye- Ensure gentle mixing and avoid harsh buffer conditions |

References

Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations and protocols for the successful conjugation of Sulfo-Cy7.5 NHS ester to proteins and other biomolecules containing primary amines. Adherence to optimal buffer conditions is critical for achieving high conjugation efficiency and preserving the biological activity of the labeled molecule.

Introduction to this compound Conjugation

Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for the covalent labeling of biomolecules.[1][2][3] The NHS ester moiety reacts specifically and efficiently with primary amine groups (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][5] This conjugation reaction is highly dependent on the pH of the reaction buffer.[6][7] An optimal pH is necessary to ensure the target amine is deprotonated and nucleophilic while minimizing the competing hydrolysis of the NHS ester.[4][5]

The choice of an appropriate conjugation buffer is paramount for maximizing the yield and reproducibility of the labeling reaction. This guide outlines recommended buffer systems, key reaction parameters, and a detailed protocol for conjugating this compound.

Key Considerations for Conjugation Buffer Selection

Several factors must be considered when preparing the conjugation buffer:

  • pH: The optimal pH for NHS ester reactions with primary amines is typically between 8.3 and 8.5.[6][7] This slightly basic environment deprotonates primary amines, making them reactive, while the rate of NHS ester hydrolysis remains manageable.[4] At lower pH values, the amine group is protonated and non-reactive, whereas at higher pH, the hydrolysis of the NHS ester becomes excessively rapid, reducing conjugation efficiency.[6][7]

  • Buffer Type: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[5][8] Commonly recommended buffers include sodium bicarbonate, sodium borate, and phosphate (B84403) buffers.[6] Buffers containing primary amines, such as Tris, should be avoided in the conjugation step but can be used to quench the reaction.[5]

  • Concentration: A buffer concentration of 0.1 M is generally sufficient.[6] For larger-scale reactions, a more concentrated buffer may be necessary to maintain the pH, as the hydrolysis of the NHS ester can lead to a decrease in pH over time.[6][7]

  • Purity: Ensure all reagents are of high purity and free from contaminants that could interfere with the reaction. The water used should be of high quality (e.g., Milli-Q or equivalent).

Recommended Conjugation Buffers

The following table summarizes recommended buffers for this compound conjugation, based on established protocols for amine-reactive dyes.

Buffer ComponentConcentrationRecommended pHNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer for NHS ester conjugations.[4][6]
Sodium Borate50 mM8.5Another suitable buffer option providing good pH control in the optimal range.
Sodium Phosphate0.1 M8.3 - 8.5A versatile buffer that can be used for NHS ester reactions.[6]
Phosphate-Buffered Saline (PBS)1XAdjusted to 8.3-8.5Standard PBS must have its pH adjusted to the optimal range for the reaction. Ensure the PBS formulation does not contain any primary amine additives.

Note: Always prepare fresh buffers and verify the pH before initiating the conjugation reaction.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a model protein, such as an antibody.

Materials
  • This compound

  • Protein to be labeled (e.g., antibody at 2-10 mg/mL in an amine-free buffer like PBS)[8]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6]

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)[4]

  • Purification column (e.g., desalting column or size-exclusion chromatography)

  • Spectrophotometer

Protocol
  • Preparation of the Protein Solution:

    • Dissolve or exchange the protein into the chosen Conjugation Buffer at a concentration of 2-10 mg/mL.[8]

    • Ensure the protein solution is free of any amine-containing substances or ammonium (B1175870) salts. If necessary, perform dialysis or buffer exchange against the Conjugation Buffer.[9]

  • Preparation of the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

    • Note: Prepare the dye stock solution immediately before use, as NHS esters are susceptible to hydrolysis.[10]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[4] The optimal ratio may need to be determined empirically.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[6][7]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm).[1]

    • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizing the Workflow and Chemistry

To aid in the understanding of the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

G Experimental Workflow for this compound Conjugation A Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) C Add Dye Solution to Protein Solution A->C B Prepare this compound Stock Solution (10 mM in DMSO) B->C D Incubate (1-2h at RT or overnight at 4°C, protected from light) C->D E Quench Reaction (Optional, with Tris or Glycine) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Characterize Conjugate (Determine Degree of Labeling) F->G G Reaction of this compound with a Primary Amine reactant1 Sulfo-Cy7.5-NHS Ester Reactive Group product1 Sulfo-Cy7.5-Protein Stable Amide Bond reactant1->product1 + product2 N-hydroxysuccinimide Byproduct reactant1->product2 releases reactant2 Protein-NH2 Primary Amine reactant2->product1

References

Application Notes and Protocols: Sulfo-Cy7.5 NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for the straightforward labeling of biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amine groups (-NH₂) present on proteins, peptides, antibodies, and other molecules to form a stable, covalent amide bond.[3][4] This dye is an analog of indocyanine green (ICG) but offers a higher quantum yield and a linker arm for molecular attachment, making it exceptionally well-suited for in vivo imaging, flow cytometry, and fluorescence microscopy.[1][5][6] The sulfonated nature of the dye enhances its water solubility, which is particularly beneficial for labeling sensitive proteins that may be prone to denaturation in the presence of organic solvents.[7][8]

The reaction's efficiency is highly dependent on specific experimental conditions, primarily pH. The following sections provide detailed protocols and guidelines to achieve optimal and reproducible conjugation results.

Reaction Mechanism

The core of the labeling process is the acylation of a primary amine by the this compound. The NHS ester is a highly reactive group that efficiently couples with the non-protonated form of an aliphatic amine, such as the ε-amino group of a lysine (B10760008) residue within a protein, to form a chemically stable amide linkage. This reaction releases N-hydroxysuccinimide as a byproduct.[9][10]

cluster_products Products SulfoCy75 Sulfo-Cy7.5-NHS Ester PrimaryAmine R-NH₂ (Primary Amine) Conjugate Sulfo-Cy7.5-NH-R (Stable Amide Bond) Byproduct NHS (N-hydroxysuccinimide) Conjugate->Byproduct Release

Caption: Reaction of this compound with a primary amine.

Data Presentation

Physicochemical and Spectral Properties

The key characteristics of this compound are summarized below, providing essential data for experimental setup and analysis.

PropertyValueReference
Molecular Weight~1180.5 Da[3]
Excitation Maximum (λex)~778 - 788 nm[3][6]
Emission Maximum (λem)~797 - 808 nm[3][6]
Molar Extinction Coefficient~222,000 cm⁻¹M⁻¹[3]
SolubilityGood in Water, DMSO, DMF[3][5]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1]
ReactivityPrimary Amines (-NH₂)[3][4]
Recommended Reaction Conditions

Successful conjugation depends on optimizing several key parameters. The table below provides recommended starting conditions, which may require further optimization depending on the specific biomolecule.

ParameterRecommended ConditionRationale & NotesReferences
pH 8.3 - 8.5Optimal for ensuring the primary amine is deprotonated and reactive. Lower pH reduces reactivity, while higher pH increases NHS ester hydrolysis.[9][10]
Buffer 0.1 M Sodium Bicarbonate, 50 mM Sodium Borate (pH 8.5) or PBS (pH 7.2-7.4)Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction with the dye.[4][9][11]
Protein Conc. ≥ 2 mg/mLHigher protein concentration improves labeling efficiency.[4][11]
Dye:Protein Ratio 5:1 to 20:1 (molar ratio)This should be optimized. A 10:1 ratio is a common starting point. An optimal final dye-to-antibody ratio is often 2-3.[11][12][13]
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed efficiently.[4][12]
Reaction Time 60 minutes to 4 hoursTypically, 1 hour is sufficient. Longer times may be needed but can also increase hydrolysis of the unreacted dye.[4][10][11]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol provides a step-by-step method for labeling an immunoglobulin G (IgG) antibody.

1. Materials and Reagents

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification: Desalting spin column (e.g., Sephadex G-25)[7][11]

  • Microcentrifuge tubes

2. Workflow for Antibody Labeling

prep_ab 1. Prepare Antibody (≥2 mg/mL in PBS) adjust_ph 2. Adjust pH (Add Bicarbonate Buffer to pH 8.3) prep_ab->adjust_ph react 4. Conjugation Reaction (Mix Dye and Antibody) adjust_ph->react prep_dye 3. Prepare Dye Stock (Dissolve NHS Ester in DMSO) prep_dye->react incubate 5. Incubate (60 min at Room Temp, Dark) react->incubate purify 6. Purify Conjugate (Gel Filtration Spin Column) incubate->purify analyze 7. Analyze Product (Measure A280 and A778) purify->analyze store 8. Store Conjugate (4°C or -20°C) analyze->store

Caption: Experimental workflow for labeling antibodies.

3. Detailed Procedure

  • Step 1: Prepare the Antibody

    • Ensure the antibody is in an amine-free buffer (like PBS). If buffers containing Tris or glycine (B1666218) are present, the antibody must be purified by dialysis or buffer exchange.[4][11]

    • Adjust the antibody concentration to be between 2 mg/mL and 10 mg/mL for optimal labeling.[11]

  • Step 2: Prepare the this compound Stock Solution

    • NHS esters are moisture-sensitive.[4] Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the required amount of the dye in anhydrous DMSO.[11][13] This stock solution should be prepared fresh and used immediately, as the NHS ester hydrolyzes in the presence of water.[14]

  • Step 3: Perform the Labeling Reaction

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 0.1 M sodium bicarbonate buffer.

    • Calculate the volume of the dye stock solution needed for the desired molar ratio (e.g., 10:1 dye-to-antibody).

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[11]

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[4][11]

  • Step 4: Purify the Conjugate

    • Following incubation, purify the labeled antibody from unreacted dye and reaction byproducts.

    • A desalting spin column is a rapid and effective method.[7]

    • Equilibrate the spin column according to the manufacturer's instructions, typically with PBS.

    • Apply the reaction mixture to the column and centrifuge to elute the high-molecular-weight antibody conjugate, while the smaller, unreacted dye molecules are retained in the column matrix.[7]

4. Characterization of the Conjugate

  • Calculate the Degree of Labeling (DOL) : The DOL represents the average number of dye molecules conjugated to each antibody molecule.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~778 nm (for Sulfo-Cy7.5).

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm (A₂₈₀ Correction Factor for Cy7.5 is ~0.05):

      • Protein Conc. (M) = [A₂₈₀ - (A₇₇₈ × 0.05)] / ε_protein

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₇₇₈ / ε_dye (where ε_dye is ~222,000 M⁻¹cm⁻¹)

    • Calculate the DOL:

      • DOL = Dye Conc. / Protein Conc.

    • An optimal DOL for antibodies is typically between 2 and 3 to maintain antigen-binding activity.[7]

Factors Influencing Conjugation Efficiency

Several factors can impact the outcome of the labeling reaction. Understanding these variables is key to troubleshooting and optimizing the protocol for specific applications.

center Conjugation Efficiency pH Reaction pH pH->center Buffer Buffer Composition Buffer->center Conc Protein Concentration Conc->center Ratio Dye:Protein Ratio Ratio->center Purity Protein Purity Purity->center Time Incubation Time Time->center

Caption: Key factors that affect conjugation efficiency.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency 1. Sub-optimal pH.[14]2. Presence of amine-containing buffers (Tris, glycine).[11]3. Hydrolyzed NHS ester dye.4. Low protein concentration.[11]1. Ensure reaction pH is between 8.3 and 8.5.2. Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.3. Prepare dye stock solution fresh in anhydrous DMSO just before use.4. Concentrate the protein to ≥2 mg/mL.
Protein Precipitation 1. High concentration of organic solvent (DMSO).2. Over-labeling of the protein.1. Ensure the volume of DMSO added is less than 10% of the total reaction volume.[13]2. Reduce the molar ratio of dye to protein in the reaction.
Poor Conjugate Recovery 1. Inefficient separation by purification column.2. Non-specific binding to the column.1. Ensure the correct size exclusion limit for the desalting column.2. Follow the column manufacturer's protocol for equilibration and elution.

Storage and Stability

  • This compound (Powder) : Store at -20°C, protected from light and moisture (desiccated).[1][2]

  • Labeled Conjugate : For long-term storage, store at -20°C, potentially in aliquots to avoid freeze-thaw cycles.[7] For short-term use, store at 4°C. The stability is often determined more by the protein itself than the dye or the linkage.[7]

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-Cy7.5 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 NHS ester. This resource is designed to help you troubleshoot and optimize your labeling experiments to achieve high efficiency and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic, water-soluble, near-infrared (NIR) fluorescent dye.[1][2][3] It is designed to covalently label molecules containing primary amine groups (-NH2), such as proteins, antibodies, and peptides.[2][4] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines to form a stable amide bond. Its water solubility makes it particularly suitable for labeling delicate proteins that may be prone to denaturation in the presence of organic co-solvents.[5][6][7]

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the reactivity of the NHS ester. It is highly sensitive to moisture, which can cause hydrolysis and inactivate the dye.

  • Storage: Store the solid dye desiccated at -20°C in the dark.[1][3][5][8] It can be stable for at least 12 months under these conditions.[1][5]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[9][10] Prepare dye stock solutions fresh for each labeling reaction.[11] If you need to store a stock solution, use anhydrous dimethyl sulfoxide (B87167) (DMSO) and store it in aliquots at -20°C for no more than two weeks, protected from light and moisture.[12] Avoid repeated freeze-thaw cycles.[12]

Q3: What is the optimal pH for the labeling reaction?

The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range for the labeling reaction is 8.3 to 8.5.[13][14] At a lower pH, the primary amines are protonated, making them poor nucleophiles and reducing the reaction efficiency. At a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces the yield of the desired conjugate.[13][14]

Troubleshooting Guide

Low Labeling Efficiency

Problem: My protein is not labeled or the degree of labeling (DOL) is too low.

This is a common issue that can be caused by several factors. The following troubleshooting steps will help you identify and resolve the problem.

Incorrect buffer composition is a primary cause of low labeling efficiency.

  • Check the pH: Ensure your reaction buffer is at a pH between 8.3 and 8.5.[13][14] Use a freshly prepared buffer and verify the pH with a calibrated meter.

  • Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[12][15] If your protein is in such a buffer, it must be exchanged into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[11][12]

The NHS ester is sensitive to hydrolysis and can lose its reactivity if not handled or stored properly.

  • Fresh Reagent: Use a fresh vial of the dye or one that has been stored under the recommended conditions (desiccated at -20°C).

  • Fresh Stock Solution: Prepare a fresh stock solution of the dye in anhydrous DMSO immediately before the labeling reaction.[11][12] Do not use stock solutions that have been stored for an extended period.[12]

The efficiency of the labeling reaction is influenced by the concentration of reactants and the reaction time and temperature.

  • Protein Concentration: For optimal labeling, the protein concentration should be in the range of 2-10 mg/mL.[12][15] Low protein concentrations can lead to a less efficient reaction.[12][15]

  • Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein can vary depending on the protein and the desired degree of labeling. A good starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[11] You may need to perform a titration to find the optimal ratio for your specific protein.

  • Reaction Time and Temperature: A typical reaction is carried out for 1 hour at room temperature.[11] If you suspect hydrolysis is an issue, you can perform the reaction at 4°C overnight.[16]

Quantitative Data Summary

ParameterRecommended ValueNotes
Reaction pH 8.3 - 8.5Critical for optimal reaction with primary amines and minimizing hydrolysis.[13][14]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[12][15]
Dye:Protein Molar Ratio 10:1 to 20:1 (for antibodies)This may require optimization for different proteins.[11]
Reaction Time 1 hourAt room temperature, protected from light.[11]
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis but may require longer incubation times.[16]
pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[16]
8.0Room Temp~1 hour[16]
8.5Room Temp~20 minutes[16]
9.0Room Temp~10 minutes[16]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be necessary for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[12][15]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[12] This solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • Add the reaction buffer to your protein solution to adjust the pH to 8.3-8.5.

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of Sulfo-Cy7.5 (around 778 nm).

Visualizations

Chemical Reaction of this compound with a Primary Amine Protein Protein with Primary Amine (-NH2) Reaction pH 8.3 - 8.5 Protein->Reaction + SulfoCy75 This compound SulfoCy75->Reaction Conjugate Labeled Protein (Stable Amide Bond) Reaction->Conjugate Byproduct NHS Byproduct Reaction->Byproduct

Caption: Chemical reaction of this compound with a primary amine.

Experimental Workflow for Protein Labeling start Start prep_protein Prepare Protein (Buffer Exchange, Concentration) start->prep_protein prep_dye Prepare Fresh Dye Stock Solution prep_protein->prep_dye react Labeling Reaction (pH 8.3-8.5, 1 hr, RT) prep_dye->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (Desalting Column) quench->purify characterize Characterize Conjugate (Determine DOL) purify->characterize end End characterize->end

Caption: Experimental workflow for protein labeling with this compound.

Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency check_buffer Is buffer amine-free and pH 8.3-8.5? start->check_buffer fix_buffer Perform buffer exchange and adjust pH check_buffer->fix_buffer No check_dye Is the NHS ester reagent fresh? check_buffer->check_dye Yes fix_buffer->start use_fresh_dye Use a new vial of dye and prepare fresh stock check_dye->use_fresh_dye No optimize_params Optimize reaction parameters: - Increase protein concentration - Titrate dye:protein ratio - Adjust time/temperature check_dye->optimize_params Yes use_fresh_dye->start success Labeling Successful optimize_params->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Sulfo-Cy7.5 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation strategies and troubleshooting common issues encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of this compound conjugation?

Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The conjugation reaction involves the nucleophilic attack of a primary amine (e.g., from the side chain of a lysine (B10760008) residue or the N-terminus of a protein) on the NHS ester group. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][] The sulfonate groups on the cyanine (B1664457) dye enhance its water solubility, making it particularly suitable for labeling delicate proteins that may be sensitive to organic solvents.[4][5][6][7]

Q2: What are the critical factors influencing the efficiency of my this compound conjugation?

Several factors are crucial for a successful conjugation reaction:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[8][9][10] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[1][10][11]

  • Buffer Composition: It is imperative to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly lower yields.[1][11] Recommended buffers include phosphate, bicarbonate, or borate (B1201080) buffers.[1][8]

  • Concentration of Reactants: Higher concentrations of both the biomolecule (ideally 1-10 mg/mL) and the this compound can improve conjugation efficiency by favoring the bimolecular reaction over the competing hydrolysis.[8][11][12]

  • Molar Excess of Dye: The optimal molar ratio of dye to biomolecule needs to be determined empirically but a 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[10]

  • Purity of Reagents: Ensure your biomolecule is in a pure form and free from amine-containing contaminants.[11][12] When using organic solvents like DMF to dissolve the NHS ester, it is crucial to use a high-purity, amine-free grade.[8][9]

Q3: How should I store this compound?

This compound should be stored at -20°C in the dark and protected from moisture.[4][5][6] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[13] Solutions of the NHS ester in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C, while aqueous solutions should be prepared fresh and used immediately.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect pH of reaction buffer. Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[8][10][11]
Presence of amine-containing buffers or additives. Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][11] If necessary, perform a buffer exchange of your biomolecule into a suitable amine-free buffer like PBS or sodium bicarbonate.[11][12]
Hydrolysis of this compound. Prepare the dye solution immediately before use.[8] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[1][11]
Low concentration of biomolecule. Increase the concentration of your biomolecule to at least 1-2 mg/mL.[11][12]
Insufficient molar excess of the dye. Perform trial reactions with varying molar ratios of NHS ester to your biomolecule (e.g., 5:1, 10:1, 20:1) to find the optimal ratio.[10]
Precipitation of Protein During Labeling High concentration of organic solvent. If dissolving the NHS ester in DMSO or DMF, keep the final concentration of the organic solvent in the reaction mixture low (typically ≤10%).[8]
Protein instability under reaction conditions. The Sulfo-Cy7.5 dye is water-soluble, which should minimize this issue.[7] However, if precipitation occurs, consider reducing the reaction temperature or time.
High Background or Non-specific Staining Inefficient removal of unconjugated dye. Ensure thorough purification of the conjugate after the reaction. Gel filtration is a common and effective method for removing excess dye.[9][10] Dialysis is also an option.[10]
Reduced Biological Activity of the Labeled Molecule Over-labeling of the biomolecule. A high degree of labeling (DOL) can sometimes impair the function of the biomolecule.[14] Reduce the molar excess of the dye in the reaction to achieve a lower DOL. The optimal DOL for antibodies is often between 2 and 10.[12][15]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ValueNotes
Reaction pH 8.3 - 8.5[8][9][10]Critical for balancing amine reactivity and NHS ester stability.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate[8][10]Must be free of primary amines.[1][11]
Biomolecule Concentration 1 - 10 mg/mL[8][10]Higher concentrations can improve efficiency.[11]
Molar Excess of Dye 5 - 20 fold[10]Optimal ratio should be determined empirically.
Reaction Temperature Room Temperature or 4°C[1][10]Lower temperature can reduce hydrolysis but may require longer reaction times.
Reaction Time 1 - 2 hours at room temperature, or overnight at 4°C[10]Can be optimized based on the specific biomolecule.
Quenching Reagent 1 M Tris-HCl or 1 M Glycine (final concentration 50-100 mM)[10]Added to stop the reaction by consuming unreacted NHS ester.

Table 2: Spectroscopic Properties of Sulfo-Cy7.5

PropertyValue
Excitation Maximum (λ_max_) ~778 nm[4][16]
Emission Maximum (λ_em_) ~797 nm[4][16]
Molar Extinction Coefficient (ε) ~222,000 M⁻¹cm⁻¹[4][16]
Correction Factor at 280 nm (CF₂₈₀) ~0.09[16]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[10]

    • If the protein is in a buffer containing amines, perform a buffer exchange using a desalting column or dialysis.[11][12]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the NHS ester in high-quality, anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[8] Since Sulfo-Cy7.5 is water-soluble, you can also dissolve it directly in the reaction buffer immediately before use.[8]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess. A starting point of a 10-fold molar excess is recommended.[10]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[9][10]

    • Collect the colored fractions corresponding to the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A_max_).[14]

    • Use the purification buffer as a blank. If the absorbance is too high, dilute the sample with a known volume of buffer and account for the dilution factor in the calculations.[14]

  • Calculate the Degree of Labeling (DOL):

    • Concentration of the Dye (M): [Dye] = A_max_ / (ε_dye_ * path length)

      • A_max_ = Absorbance at ~778 nm

      • ε_dye_ = Molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M⁻¹cm⁻¹)[4][16]

      • path length = cuvette path length in cm (usually 1 cm)

    • Corrected Absorbance of the Protein at 280 nm: A_prot_ = A₂₈₀ - (A_max_ * CF₂₈₀)

      • A₂₈₀ = Absorbance at 280 nm

      • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (~0.09 for Sulfo-Cy7.5)[16]

    • Concentration of the Protein (M): [Protein] = A_prot_ / (ε_prot_ * path length)

      • ε_prot_ = Molar extinction coefficient of your protein at 280 nm (can be estimated from the amino acid sequence).

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein][14]

Visualizations

Sulfo_Cy7_5_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein (Amine-free buffer, pH 8.3-8.5) Conjugation Conjugation (RT, 1-2h or 4°C, overnight) Protein_Prep->Conjugation Dye_Prep Prepare Sulfo-Cy7.5 NHS Ester Solution Dye_Prep->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify Purification (Gel Filtration) Quench->Purify Characterize Characterization (Calculate DOL) Purify->Characterize

Caption: Experimental workflow for this compound conjugation.

NHS_Ester_Reaction_Pathway Sulfo_Cy7_5 Sulfo-Cy7.5-NHS Intermediate Tetrahedral Intermediate Sulfo_Cy7_5->Intermediate + Inactive_Dye Inactive Dye Sulfo_Cy7_5->Inactive_Dye + Protein Protein-NH₂ Protein->Intermediate Conjugate Sulfo-Cy7.5-CO-NH-Protein (Stable Amide Bond) Intermediate->Conjugate + NHS NHS Intermediate->NHS Hydrolysis Hydrolysis (competing reaction) H2O H₂O (pH dependent) H2O->Inactive_Dye

Caption: Chemical reaction pathway for this compound conjugation.

References

Technical Support Center: Sulfo-Cy7.5 Labeled Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent protein aggregation during and after labeling with Sulfo-Cy7.5.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after labeling with Sulfo-Cy7.5 NHS ester?

Protein aggregation after labeling with Sulfo-Cy7.5, a near-infrared dye, can be attributed to several factors. A primary cause is the alteration of the protein's surface properties. The addition of multiple dye molecules can change the protein's isoelectric point (pI) and net charge, potentially leading to reduced solubility and aggregation.[1][2][3] Furthermore, while Sulfo-Cy7.5 is designed to be water-soluble, cyanine (B1664457) dyes can still possess hydrophobic regions that, when conjugated to a protein, may expose hydrophobic patches, promoting self-association and aggregation.[2][] Over-labeling, or achieving a high dye-to-protein ratio, is a frequent contributor to this issue.[1][2]

Q2: How does the dye-to-protein ratio influence aggregation?

The molar ratio of Sulfo-Cy7.5 to the protein is a critical factor.[2] A high dye-to-protein ratio, also known as the Degree of Labeling (DOL), increases the likelihood of aggregation.[2][5] Excessive labeling can significantly alter the physicochemical properties of the protein, leading to instability and precipitation.[2] It is crucial to optimize this ratio to achieve sufficient fluorescence for downstream applications without compromising the protein's stability.[2] A titration experiment to determine the optimal dye-to-protein ratio is highly recommended.[1][6] For most antibodies, a DOL of 2-3 is often ideal.[7]

Q3: What is the recommended protein concentration for labeling with Sulfo-Cy7.5?

While a higher protein concentration can enhance labeling efficiency, it also increases the risk of aggregation.[6] A general recommendation is to start with a protein concentration in the range of 1-2 mg/mL.[6] For some protocols, a concentration of 2-10 mg/mL is suggested for optimal labeling, but careful monitoring for aggregation is essential, especially at higher concentrations.[8][9] If a high final protein concentration is required, it is advisable to perform the labeling at a lower concentration and then concentrate the labeled protein.[10]

Q4: Can the buffer composition affect protein aggregation during labeling?

Yes, the buffer composition is critical for a successful labeling reaction and for maintaining protein stability. The pH of the labeling buffer should ideally be 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion. For NHS ester labeling, a pH of 8.5 ± 0.5 is often recommended for efficient conjugation to primary amines.[8][9] However, some proteins may not be stable at this pH, so optimization may be necessary.[1] The ionic strength of the buffer can also play a role; increasing the salt concentration (e.g., to 150 mM NaCl) can help to screen electrostatic interactions that may lead to aggregation.[6][10] It is also crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[8][9]

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.

This indicates significant protein aggregation.

Troubleshooting Steps:

  • Re-evaluate Labeling Conditions:

    • Reduce Dye-to-Protein Ratio: Perform a titration to find the lowest effective molar excess of the this compound.

    • Lower Protein Concentration: Attempt the labeling reaction at a lower protein concentration (e.g., 1 mg/mL).[6]

    • Control Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[1][10]

  • Optimize Buffer Composition:

    • Adjust pH: Ensure the buffer pH is optimal for both the labeling reaction and protein stability. A pH of 8.3 is a common starting point for NHS ester reactions, but may need adjustment based on the specific protein's stability profile.[2]

    • Increase Ionic Strength: Increase the salt concentration (e.g., 150 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.[6][10]

  • Incorporate Stabilizing Additives:

    • Introduce additives such as arginine, sorbitol, or glycerol (B35011) into the labeling buffer to enhance protein solubility and stability.[6][10][11]

Issue 2: No visible precipitate, but evidence of soluble aggregates (e.g., from DLS or SEC).

This suggests the formation of smaller, soluble aggregates that can still interfere with downstream applications.

Troubleshooting Steps:

  • Refine Buffer Conditions:

    • Systematically screen different buffer components, pH values, and ionic strengths to identify a formulation that maintains the protein in its monomeric state.[6]

  • Optimize Purification of the Labeled Protein:

    • Immediately following the labeling reaction, purify the conjugate using size-exclusion chromatography (SEC) to separate the monomeric labeled protein from unreacted dye and any aggregates that may have formed.[6] This also allows for buffer exchange into an optimized storage buffer.

  • Consider Co-solvents:

    • The addition of co-solvents like glycerol or sucrose (B13894) can improve protein stability.[6] Experiment with different concentrations to find the optimal level for your protein.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions and additives to prevent aggregation of Sulfo-Cy7.5 labeled proteins.

Table 1: Recommended Labeling and Storage Conditions

ParameterRecommended Range/ConditionRationale
Protein Concentration 1-10 mg/mL (start lower, e.g., 1-2 mg/mL)[6][8][9]Higher concentrations can increase labeling efficiency but also the risk of aggregation.
Dye-to-Protein Molar Ratio Start with 10:1 and optimize via titration (e.g., 5:1, 15:1, 20:1)[9]Over-labeling is a primary cause of aggregation.[1][2]
Labeling Buffer pH 8.5 ± 0.5 (for NHS ester chemistry)[8][9]Optimal for NHS ester reaction with primary amines, but may need adjustment based on protein stability.[1]
Labeling Temperature 4°C to Room Temperature[1][10]Lower temperatures can slow aggregation but may require longer reaction times.
Storage Temperature -20°C or -80°C[10]For long-term stability.
Storage Buffer PBS or other suitable buffer with cryoprotectantsThe addition of cryoprotectants is crucial for preventing freeze-thaw induced aggregation.[11]

Table 2: Common Stabilizing Additives

AdditiveTypical ConcentrationMechanism of Action
L-Arginine 0.1-2 M[]Reduces surface hydrophobicity through various interactions, stabilizing the protein.[]
Sorbitol 5-20% (w/v)[11]Excluded from the protein surface, promoting a more compact and stable state.[11]
Glycerol 5-50% (v/v)[6][]Increases viscosity, reducing molecular collisions, and acts as a cryoprotectant.[]
Sucrose 5-20% (w/v)[6]Stabilizes protein structure.
Non-denaturing detergents (e.g., Tween 20, CHAPS) Low concentrationsCan help solubilize protein aggregates without denaturing the protein.[10]

Experimental Protocols

Protocol 1: Buffer Exchange for Protein Preparation

Prior to labeling, it is essential to ensure the protein is in an amine-free buffer.

Method: Desalting Column (Size-Exclusion Chromatography)

  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with the desired amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2][13]

  • Sample Loading: Apply the protein sample to the top of the column.[8]

  • Elution: Elute the protein with the labeling buffer. The protein will elute in the void volume, while smaller molecules like salts and buffer components from the previous buffer will be retained and elute later.[13]

  • Fraction Collection: Collect the fractions containing the protein. The protein-containing fractions can be identified by monitoring absorbance at 280 nm.

Protocol 2: Determining the Degree of Labeling (DOL)

This protocol uses spectrophotometry to determine the molar ratio of dye to protein.

  • Purification: Ensure all non-conjugated dye has been removed from the labeled protein, for example, by using a desalting column.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the labeled protein solution at 280 nm (A_prot).

    • Measure the absorbance at the absorbance maximum of Sulfo-Cy7.5 (~778 nm) (A_dye).[7]

  • Calculations:

    • Correction Factor (CF): The dye absorbs slightly at 280 nm. This needs to be corrected for. The CF for Sulfo-Cy7.5 is approximately 0.09.[7]

    • Corrected Protein Absorbance (A_corr): A_corr = A_prot - (A_dye * CF)

    • Molar Concentration of Protein: [Protein] = A_corr / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm).

    • Molar Concentration of Dye: [Dye] = A_dye / ε_dye (where ε_dye for Sulfo-Cy7.5 is ~222,000 M⁻¹cm⁻¹).[7]

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start with Purified Protein buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, pH 8.3) start->buffer_exchange add_dye Add this compound (in anhydrous DMSO) buffer_exchange->add_dye incubate Incubate at RT or 4°C (protected from light) add_dye->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Analyze DOL and Check for Aggregates (DLS) purify->analyze end_node Store Labeled Protein (-80°C with cryoprotectant) analyze->end_node

Caption: Workflow for labeling proteins with Sulfo-Cy7.5.

troubleshooting_aggregation start Protein Aggregation Observed? reduce_ratio Reduce Dye:Protein Ratio start->reduce_ratio Yes lower_conc Lower Protein Concentration start->lower_conc Yes lower_temp Lower Reaction Temperature start->lower_temp Yes optimize_buffer Optimize Buffer Conditions start->optimize_buffer Yes purification Refine Purification (e.g., immediate SEC) start->purification Soluble Aggregates end_node Monomeric Labeled Protein reduce_ratio->end_node lower_conc->end_node lower_temp->end_node adjust_ph Adjust pH optimize_buffer->adjust_ph increase_salt Increase Ionic Strength optimize_buffer->increase_salt additives Add Stabilizing Agents (e.g., Arginine, Glycerol) optimize_buffer->additives additives->end_node purification->end_node

Caption: Decision tree for troubleshooting protein aggregation.

References

Sulfo-Cy7.5 NHS ester hydrolysis and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 NHS ester. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments, with a focus on understanding and preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

N-hydroxysuccinimide (NHS) esters, like this compound, are designed to react with primary amines (-NH₂) on proteins and other biomolecules to form a stable amide bond.[1][2] However, the NHS ester is also susceptible to hydrolysis, a competing reaction where it reacts with water.[3][4][5] This reaction cleaves the ester, rendering it inactive and unable to conjugate to the target molecule.[6] Significant hydrolysis reduces the concentration of the active dye, leading to low conjugation efficiency, wasted reagents, and unreliable results.[3]

Q2: What are the optimal reaction conditions to minimize hydrolysis and maximize labeling?

To ensure successful labeling, the reaction with the primary amine must be favored over the hydrolysis reaction. Key conditions are:

  • pH: The optimal pH range for the reaction is between 7.2 and 8.5.[1][7] A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.[8][9][10]

  • Temperature: Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][7] Lower temperatures slow down both the conjugation and hydrolysis reactions, which can be beneficial for sensitive proteins or to minimize hydrolysis over longer incubation times.[7]

  • Concentration: Higher concentrations of the target protein (ideally 2-10 mg/mL) can improve labeling efficiency by increasing the likelihood of a reactive amine encountering the NHS ester before it hydrolyzes.[11][12]

Q3: How exactly does pH affect the labeling reaction and hydrolysis?

The pH of the reaction buffer is the most critical factor.[8][10]

  • Below pH 7.2: Primary amines on proteins are predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester, leading to little or no labeling.[6][9][10]

  • Between pH 7.2 and 8.5: This range provides a good concentration of deprotonated, reactive amines (-NH₂) while keeping the rate of hydrolysis manageable.[1][2]

  • Above pH 8.5: While the concentration of reactive amines increases, the rate of NHS ester hydrolysis accelerates dramatically.[6][9][10] The half-life of the ester can drop to just a few minutes, significantly reducing the amount of active dye available for conjugation.[1][5]

Q4: Which buffers should I use for conjugation, and which should I avoid?

Recommended Buffers:

  • Phosphate-buffered saline (PBS): A common choice, typically used at a pH between 7.2 and 7.5.[13]

  • Sodium Bicarbonate or Carbonate Buffer: Effective in the optimal pH range of 8.3-8.5.[8][10]

  • Borate Buffer: Can also be used in the optimal pH range.[1]

Buffers to Avoid:

  • Tris or Glycine (B1666218): These buffers contain primary amines themselves and will compete with your target molecule for reaction with the this compound, drastically reducing labeling efficiency.[1][7][8] They can, however, be used to quench the reaction after it is complete.[1]

Q5: How should I properly store and handle my this compound to prevent hydrolysis?

Proper storage and handling are critical to maintaining the reactivity of the dye.[4]

  • Storage: Store the lyophilized powder at -20°C in a desiccated container, protected from light.[14][15][16][17]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[18][19]

  • Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][11] Aqueous solutions of the NHS ester are not stable and should be used immediately.[8] Stock solutions in anhydrous DMSO/DMF can be stored at -20°C for a few weeks but should be protected from moisture.[8][9][20]

Q6: Can I check if my this compound has hydrolyzed?

Yes, you can assess the activity of your NHS ester reagent. The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS) as a byproduct. This NHS byproduct absorbs light in the 260-280 nm range.[1][19] A common quality control method involves intentionally hydrolyzing a small amount of the ester with a base (e.g., NaOH) and measuring the increase in absorbance at ~260 nm with a spectrophotometer. A significant increase in absorbance compared to a non-hydrolyzed sample indicates that the ester was active.[19]

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

ProblemPotential CauseRecommended Solution
Low or No Fluorescence Signal / Low Degree of Labeling (DOL) Hydrolyzed NHS Ester: The dye was inactive before the reaction began due to improper storage or handling.Use a fresh vial of dye. Always allow the vial to warm to room temperature before opening.[18][19] Prepare stock solutions in anhydrous DMSO or DMF and use them promptly.[8][11]
Incorrect Buffer pH: The pH was too low (<7.2), leaving amines protonated and unreactive.[7]Use a recommended buffer (phosphate, bicarbonate, borate) and verify the pH is in the optimal 7.2-8.5 range with a calibrated meter.[1][8]
Amine-Containing Buffer: Buffers like Tris or glycine were used, which competed with the target protein.[7]Dialyze the protein into an amine-free buffer like PBS before starting the conjugation.[12]
Low Protein Concentration: The reaction kinetics are unfavorable at low concentrations (<2 mg/mL).[11][12]Increase the concentration of the protein in the reaction mixture.
Inconsistent Labeling Results Between Experiments Moisture Contamination: Variable amounts of moisture are introduced into the stock reagent vial upon each use.Aliquot the lyophilized powder or stock solution into single-use amounts to avoid repeated opening and exposure to moist air.[20]
DMF Degradation: Old or low-quality DMF can contain dimethylamine, which reacts with the NHS ester.[8]Use high-quality, amine-free DMF. If it has a fishy odor, it has degraded and should be discarded.[8][9]
Protein Precipitation During or After Labeling Excessive Labeling (High DOL): High molar ratios of the dye can lead to protein aggregation and precipitation.Reduce the molar ratio of dye to protein in the reaction. Start with a 5:1 to 20:1 ratio and optimize.[11]
Organic Solvent: The protein may be sensitive to the DMSO or DMF used to dissolve the dye.Minimize the amount of organic solvent added to the aqueous protein solution (typically ≤10% of the final reaction volume).[8]

Quantitative Data Summary

NHS Ester Stability vs. pH

The stability of an NHS ester is highly dependent on pH. Hydrolysis significantly increases as the pH becomes more alkaline. The half-life is the time it takes for 50% of the active ester to hydrolyze in an aqueous solution.

pHTemperatureApproximate Half-Life
7.00 - 4 °C4 - 5 hours[1]
8.025 °C~1 hour[13]
8.525 °C< 30 minutes[21]
8.64 °C10 minutes[1]
9.025 °C< 10 minutes[5][19]

Note: These values are for general NHS esters. The exact half-life can vary based on the specific molecule, buffer composition, and temperature.

Key Experimental Protocols

Protocol 1: General Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for conjugating this compound to a protein, such as an antibody.

1. Preparation of Protein and Buffers:

  • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate) at a pH between 8.3 and 8.5.[8][10]

  • If the protein is in an incompatible buffer like Tris, it must be dialyzed against the chosen reaction buffer.

  • The protein concentration should ideally be 2-10 mg/mL.[11][12]

2. Preparation of Dye Stock Solution:

  • Allow the vial of lyophilized this compound to warm completely to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of the dye by dissolving it in high-quality, anhydrous DMSO or DMF.[11] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and used immediately.

3. Conjugation Reaction:

  • Calculate the volume of the dye stock solution needed. A molar excess of 8-15 moles of dye per mole of protein is a common starting point for optimization.[8][9]

  • While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1]

4. Purification of the Conjugate:

  • After incubation, remove the unreacted dye and reaction byproducts.

  • For macromolecules like proteins, the most common method is size-exclusion chromatography (e.g., a Sephadex G-25 desalting column) equilibrated with your desired storage buffer (e.g., PBS).[8][10]

  • The labeled protein will elute first as the initial colored fraction.

Protocol 2: Procedure for Assessing the Activity of NHS Ester Reagent

This method can be used to determine if a stored or old batch of this compound is still reactive.[19]

1. Materials:

  • This compound reagent.

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • 0.5 N NaOH.

  • UV-Vis Spectrophotometer and quartz cuvettes.

2. Procedure:

  • Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer.

  • Prepare a control "blank" cuvette with 2 mL of the buffer only.

  • Zero the spectrophotometer at 260 nm using the blank.

  • Measure the initial absorbance (A_initial) of the NHS ester solution at 260 nm. If the absorbance is >1.0, dilute the solution with more buffer and re-measure.

  • To 1 mL of the measured NHS ester solution, add 100 µL of 0.5 N NaOH to rapidly hydrolyze the ester. Vortex for 30 seconds.

  • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

3. Interpretation:

  • Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active and suitable for conjugation.

  • Inactive (Hydrolyzed) Reagent: If there is little to no difference between A_final and A_initial, the reagent has already hydrolyzed and should be discarded.[19]

Visual Guides

Competing Reaction Pathways

cluster_start Reactants cluster_products Products A Sulfo-Cy7.5 NHS Ester (Active) D Sulfo-Cy7.5-Protein (Stable Amide Bond) A->D  Conjugation  (Desired Reaction)  pH 7.2-8.5 E Inactive Dye (Hydrolyzed) A->E  Hydrolysis  (Competing Reaction)  Accelerates at high pH B Protein-NH2 (Primary Amine) C H2O (Water)

Caption: Competing pathways for this compound: desired conjugation vs. undesired hydrolysis.

Troubleshooting Workflow: Low Labeling Efficiency

start Start: Low Labeling Efficiency q1 Is the reaction buffer pH between 7.2 and 8.5? start->q1 s1 Adjust pH to 8.3-8.5 using an appropriate buffer (e.g., bicarbonate). q1->s1 No q2 Is the buffer free of primary amines (e.g., Tris, Glycine)? q1->q2 Yes a1_yes Yes a1_no No s1->q1 Re-run s2 Dialyze protein into an amine-free buffer (e.g., PBS). q2->s2 No q3 Was the NHS ester stored desiccated at -20°C and warmed before opening? q2->q3 Yes a2_yes Yes a2_no No s2->q2 Re-run s3 Reagent likely hydrolyzed. Use a fresh vial and follow proper handling. q3->s3 No end_node Consider increasing protein concentration or molar excess of dye. q3->end_node Yes a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting low labeling efficiency with NHS esters.

Key Factors Influencing this compound Stability

center This compound Stability pH pH center->pH Temp Temperature center->Temp Moisture Moisture center->Moisture Buffer Buffer Composition center->Buffer pH_detail High pH (>8.5) greatly accelerates hydrolysis. pH->pH_detail Temp_detail Higher temperature increases reaction and hydrolysis rates. Temp->Temp_detail Moisture_detail Water is a reactant in hydrolysis. Keep reagent dry (desiccated). Moisture->Moisture_detail Buffer_detail Amine-containing buffers (Tris) consume the ester. Buffer->Buffer_detail

Caption: Core factors that negatively impact the stability and reactivity of this compound.

References

Effect of amine-containing buffers on Sulfo-Cy7.5 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sulfo-Cy7.5 NHS ester, with a specific focus on the impact of buffer selection on conjugation efficiency.

Troubleshooting Guide

Issue: Low or No Fluorescence Signal After Labeling

If you are experiencing weak or absent fluorescence from your Sulfo-Cy7.5 conjugate, several factors in the labeling process might be the cause. This guide will walk you through the most common pitfalls and their solutions.

Potential Cause Recommended Action
Presence of Primary Amines in the Buffer Ensure your protein or molecule of interest is in an amine-free buffer such as PBS (phosphate-buffered saline), HEPES, or bicarbonate buffer at a pH of 7.2-8.5.[1][2][3] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[2][3]
Incorrect Buffer pH The conjugation reaction is pH-dependent. The pH of the reaction buffer should be between 7 and 9 to ensure the primary amine groups on your target molecule are deprotonated and available for reaction.[1][4] For optimal labeling, a pH of 8.0-9.0 is often recommended.[2]
Hydrolyzed this compound This compound is moisture-sensitive and can hydrolyze, rendering it unreactive.[1] Always allow the vial to come to room temperature before opening to prevent condensation.[1] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and do not store it in an aqueous solution for extended periods.[2]
Low Protein Concentration For efficient labeling, the concentration of your protein should ideally be 2 mg/mL or higher.[2][3] Low protein concentrations can lead to reduced labeling efficiency.[2]
Presence of Other Nucleophiles Besides primary amines, other nucleophiles can interfere with the conjugation reaction. Ensure that your protein solution does not contain substances like sodium azide (B81097) or thimerosal.[2]
Inefficient Removal of Unconjugated Dye Residual unconjugated dye can quench the fluorescence of the labeled conjugate. Ensure thorough purification of the conjugate using methods like dialysis or size-exclusion chromatography (e.g., Sephadex G-25) to remove all free dye.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why can't I use Tris or glycine buffer for my Sulfo-Cy7.5 conjugation reaction?

A1: Tris (tris(hydroxymethyl)aminomethane) and glycine both contain primary amines. These primary amines will compete with the amine groups on your protein or other target molecule for reaction with the this compound.[3] This competition significantly reduces the efficiency of labeling your target molecule, leading to a lower degree of labeling and reduced fluorescence signal.[2][3]

Q2: What are the recommended buffers and pH for Sulfo-Cy7.5 conjugation?

A2: It is crucial to use amine-free buffers for the conjugation reaction.[1][2][3] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[2]

  • HEPES[1]

  • Carbonate/bicarbonate buffer[1]

  • Borate buffer[1]

The optimal pH for the reaction is in the range of 7 to 9, with many protocols suggesting a slightly basic pH of 8.0 to 9.0.[1][2][4] This ensures that the primary amines on the target molecule are deprotonated and thus more reactive towards the NHS ester.

Q3: How should I prepare and store my this compound?

A3: this compound is sensitive to moisture and should be handled accordingly.[1] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1] For use, the dye should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[2] This stock solution should be prepared fresh for each experiment.[1] While some sources suggest that stock solutions in anhydrous solvents can be stored for a few days at low temperatures, it is best to use them promptly to avoid loss of reactivity due to hydrolysis.[1]

Q4: Can I use Tris buffer to stop the conjugation reaction?

A4: Yes, adding a buffer with a high concentration of primary amines, such as Tris or glycine, is an effective way to quench the reaction.[1] The primary amines in the quenching buffer will react with any remaining unreacted this compound, preventing further labeling of your target molecule.[1]

Q5: What is the expected effect on conjugation efficiency when using an amine-containing buffer?

A5: The use of an amine-containing buffer is expected to significantly decrease the conjugation efficiency. While the exact reduction can vary based on the concentration of the amine in the buffer and other reaction conditions, the presence of competing primary amines will lead to a substantially lower degree of labeling (DOL) on your target protein.

Data Presentation

The following table provides an illustrative summary of the expected impact of different buffer systems on the efficiency of Sulfo-Cy7.5 conjugation to a model protein (e.g., IgG antibody).

Buffer System Primary Amine Presence Expected Degree of Labeling (DOL) Relative Conjugation Efficiency
100 mM Phosphate Buffer, pH 8.0No4.0 - 8.0High
100 mM Bicarbonate Buffer, pH 8.5No4.0 - 8.0High
100 mM HEPES Buffer, pH 8.0No3.5 - 7.5High
100 mM Tris Buffer, pH 8.0Yes0.1 - 0.5Very Low
100 mM Glycine Buffer, pH 8.5Yes0.1 - 0.5Very Low

Note: The values presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, protein concentration, and dye-to-protein ratio.

Experimental Protocols

Protocol: Conjugation of this compound to an Antibody

This protocol provides a general procedure for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.

1. Preparation of the Antibody a. Dissolve the antibody in an amine-free buffer, such as 1X PBS (pH 7.2-7.4), to a final concentration of 2-10 mg/mL.[2][3] b. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 1X PBS (pH 7.2-7.4) to remove the interfering substances.[2] c. Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.[2]

2. Preparation of this compound Stock Solution a. Allow the vial of this compound to warm to room temperature before opening. b. Add anhydrous DMSO to the vial to prepare a 10 mM stock solution.[2] c. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[2]

3. Conjugation Reaction a. Add the calculated amount of the 10 mM this compound stock solution to the antibody solution. A 10- to 20-fold molar excess of the dye is commonly used for antibodies.[1] b. Mix the reaction solution by gentle vortexing or pipetting. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

4. Quenching the Reaction (Optional) a. To stop the reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[1] b. Incubate for 15-30 minutes at room temperature.[1]

5. Purification of the Conjugate a. Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.2-7.4).[2][3] b. Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its color and by measuring its absorbance at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

6. Determination of Degree of Labeling (DOL) a. Measure the absorbance of the purified conjugate at 280 nm (A280) and ~778 nm (Amax). b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. c. The DOL is the molar ratio of the dye to the protein.

Visualizations

Sulfo_Cy7_5_Conjugation_Pathway This compound Reaction with a Primary Amine cluster_products Protein Protein (with primary amine, e.g., Lysine) Conjugate Sulfo-Cy7.5 Labeled Protein (Stable Amide Bond) Protein->Conjugate Reaction at pH 7-9 SulfoCy75 This compound SulfoCy75->Conjugate NHS_leaving_group NHS Leaving Group

Caption: Covalent bond formation between this compound and a primary amine on a protein.

Amine_Buffer_Interference SulfoCy75 This compound DesiredProduct Labeled Protein SulfoCy75->DesiredProduct Desired Reaction SideProduct Inactive Dye SulfoCy75->SideProduct Competing Reaction TargetProtein Target Protein (Primary Amine) AmineBuffer Amine-Containing Buffer (e.g., Tris, Glycine)

Caption: Competitive inhibition of Sulfo-Cy7.5 conjugation by amine-containing buffers.

Experimental_Workflow start Start: Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) prep_dye Prepare fresh Sulfo-Cy7.5 NHS Ester in DMSO start->prep_dye mix Mix Protein and Dye (Incubate 1-2h at RT, dark) prep_dye->mix quench Quench Reaction with Tris or Glycine (Optional) mix->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Determine DOL) purify->analyze end End: Store Labeled Protein analyze->end

Caption: General experimental workflow for protein conjugation with this compound.

References

Sulfo-Cy7.5 NHS ester dye removal after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing unconjugated Sulfo-Cy7.5 NHS ester dye following protein and antibody labeling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind removing excess this compound after labeling?

The primary principle relies on the significant size difference between the labeled protein or antibody and the small, unconjugated this compound molecule. Methods like size-exclusion chromatography and dialysis are employed to separate molecules based on their molecular weight, allowing for the efficient removal of the unbound dye.

Q2: Which methods are most commonly used for removing unbound this compound?

The most prevalent and effective methods for removing free this compound are size-exclusion chromatography (e.g., using Sephadex® resins or pre-packed columns) and dialysis. The choice between these methods often depends on the sample volume, desired purity, and the molecular weight of the labeled molecule.

Q3: How can I visually confirm the removal of the free dye?

Successful removal of the unconjugated dye can often be visually confirmed during size-exclusion chromatography. The labeled protein, being larger, will elute first as a colored band, while the smaller, unbound dye will travel slower and elute as a separate, distinct colored band. Spectrophotometric analysis can also be used to confirm the purity of the labeled protein.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low labeling efficiency (pale conjugate) 1. Hydrolysis of NHS ester: The NHS ester was exposed to moisture before or during the labeling reaction. 2. Incorrect buffer: The labeling buffer contained primary amines (e.g., Tris) or ammonium (B1175870) salts, which compete with the target protein for reaction with the dye. 3. Suboptimal pH: The pH of the labeling reaction was too low (ideally should be 8.0-9.0).1. Ensure the this compound is stored in a desiccator and is warmed to room temperature before opening. Prepare fresh solutions immediately before use. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS) at pH 8.0-9.0. 3. Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as a carbonate-bicarbonate buffer.
Presence of free dye after purification 1. Incomplete separation: The column size or dialysis membrane pore size was not appropriate for the labeled protein. 2. Column overloading: Too much sample was loaded onto the size-exclusion column. 3. Insufficient dialysis time: The dialysis was not carried out for a long enough duration or with sufficient buffer changes.1. Select a size-exclusion column with an appropriate fractionation range for your protein. For dialysis, choose a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but large enough to allow the free dye to pass through (e.g., 10-20 kDa MWCO for antibodies). 2. Do not exceed the recommended sample volume for the size-exclusion column. 3. Perform dialysis for at least 24 hours with a minimum of three buffer changes, using a large volume of dialysis buffer.
Precipitation of the labeled protein 1. High degree of labeling: Too many dye molecules are attached to the protein, leading to aggregation. 2. Solvent incompatibility: The addition of the dye, often dissolved in an organic solvent like DMSO, caused the protein to precipitate.1. Reduce the molar ratio of dye to protein in the labeling reaction. 2. Add the dye solution to the protein solution slowly while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <10%).

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography for Dye Removal

This protocol is suitable for purifying labeled proteins and antibodies from unconjugated this compound.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex® G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the size-exclusion column with at least 3-5 column volumes of elution buffer.

  • Sample Loading: Carefully load the labeling reaction mixture onto the top of the column bed. Allow the sample to enter the column completely.

  • Elution: Begin eluting the sample with the elution buffer.

  • Fraction Collection: Collect fractions as the colored bands begin to elute. The first colored band to elute will be the labeled protein, followed by the smaller, unconjugated dye.

  • Analysis: Pool the fractions containing the purified labeled protein. Measure the absorbance at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7.5) to determine the degree of labeling.

Protocol 2: Dialysis for Dye Removal

This protocol is an alternative method for removing free dye, particularly for larger sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

Procedure:

  • Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 1000 times the sample volume). Stir the buffer gently.

  • Buffer Changes: Dialyze for at least 24 hours at 4°C, with at least three changes of fresh dialysis buffer.

  • Sample Recovery: Recover the purified labeled protein from the dialysis tubing/cassette.

  • Analysis: Determine the protein concentration and degree of labeling by spectrophotometry.

Visualizations

experimental_workflow start Start: Labeling Reaction Mixture method_choice Choose Removal Method start->method_choice sec Size-Exclusion Chromatography method_choice->sec For rapid purification dialysis Dialysis method_choice->dialysis For larger volumes sec_steps 1. Equilibrate Column 2. Load Sample 3. Elute & Collect Fractions sec->sec_steps dialysis_steps 1. Load Sample into Membrane 2. Dialyze with Buffer Changes 3. Recover Sample dialysis->dialysis_steps analysis Spectrophotometric Analysis (A280 & A750) sec_steps->analysis dialysis_steps->analysis end End: Purified Sulfo-Cy7.5 Labeled Protein analysis->end

Caption: Workflow for this compound dye removal.

troubleshooting_logic start Problem Encountered low_labeling Low Labeling Efficiency? start->low_labeling free_dye Free Dye Present? start->free_dye precipitation Protein Precipitation? start->precipitation hydrolysis Check for NHS Ester Hydrolysis low_labeling->hydrolysis Yes buffer_check Verify Amine-Free Buffer low_labeling->buffer_check Yes ph_check Confirm pH 8.0-9.0 low_labeling->ph_check Yes separation_check Check Column/Membrane Specs free_dye->separation_check Yes loading_check Avoid Column Overloading free_dye->loading_check Yes dialysis_time Increase Dialysis Time/Changes free_dye->dialysis_time Yes dol_check Reduce Dye:Protein Ratio precipitation->dol_check Yes solvent_check Check Solvent Concentration precipitation->solvent_check Yes end Problem Resolved hydrolysis->end buffer_check->end ph_check->end separation_check->end loading_check->end dialysis_time->end dol_check->end solvent_check->end

Caption: Troubleshooting logic for dye removal issues.

Sulfo-Cy7.5 NHS ester solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7.5 NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] Its chemical structure includes sulfonate groups that enhance its hydrophilicity, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that could denature sensitive proteins.[3] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules.[3][4] Its strong fluorescence emission in the NIR region (emission maximum ~797 nm) is ideal for in vivo imaging applications due to reduced tissue autofluorescence and deeper tissue penetration.[3][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound has good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4][5][6] For labeling sensitive proteins, using an aqueous buffer is often preferred to maintain the protein's integrity.[3] However, for creating concentrated stock solutions, anhydrous DMSO is commonly recommended.[7]

Q3: How should I store this compound?

For long-term storage, the solid form of this compound should be stored at -20°C in the dark and desiccated.[1][5][8] Once dissolved in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions in anhydrous DMSO can be stored at -20°C for up to a month or -80°C for up to six months, protected from light and moisture.[2] NHS esters are susceptible to hydrolysis, so it is crucial to use anhydrous solvents for stock solutions and to minimize their exposure to moisture.[9]

Troubleshooting Guide: Solubility Problems and Solutions

This section addresses common issues related to the solubility of this compound and provides practical solutions.

Problem 1: The dye powder is not dissolving completely in my aqueous buffer.

  • Possible Cause: The concentration you are trying to achieve may be too high for a purely aqueous solution, or the dye may be aggregating. While water-soluble, high concentrations can still be challenging to achieve.

  • Solution:

    • Prepare a concentrated stock solution in anhydrous DMSO first. A stock solution of 10 mM in anhydrous DMSO is a common starting point.[7] You can then add small volumes of this stock solution to your aqueous reaction buffer. Ensure the final concentration of DMSO in your reaction is low enough (typically <10%) to not affect your biomolecule.[10]

    • Use sonication. If you need to dissolve the dye in DMSO, brief sonication can help break up aggregates and facilitate dissolution.[2]

    • Vortexing. For both aqueous and organic solvents, thorough vortexing can aid in dissolution.

Problem 2: I observe precipitation after adding the dye stock solution to my protein solution.

  • Possible Cause: This could be due to the precipitation of either the dye or the protein. High concentrations of the dye or the presence of organic solvent from the dye stock can cause the protein to precipitate. Conversely, components in the protein buffer might be incompatible with the dye.

  • Solution:

    • Optimize the dye-to-protein ratio. Over-labeling can lead to aggregation and precipitation. Start with a lower molar excess of the dye and optimize as needed. Recommended starting ratios often range from 5:1 to 20:1 (dye:protein).[7]

    • Control the final DMSO concentration. Keep the final concentration of DMSO in the reaction mixture below 10%.

    • Buffer composition is critical. Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a slightly alkaline pH (7.2-8.5).[7][11] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[7][12]

Problem 3: The labeling efficiency is low, suggesting a problem with the dye's reactivity.

  • Possible Cause: The NHS ester may have hydrolyzed due to exposure to moisture, rendering it inactive.

  • Solution:

    • Use anhydrous DMSO. Always use high-quality, anhydrous DMSO to prepare your stock solution.[7] Hygroscopic DMSO can significantly impact solubility and reactivity.[2]

    • Prepare fresh dye solutions. Prepare the dye stock solution immediately before use.[7][9] Do not store dye solutions in aqueous buffers for extended periods.

    • Check the pH of the reaction buffer. The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[11] If the pH is too low, the reaction will be slow. If it is too high, the hydrolysis of the NHS ester will be accelerated.[9]

Data and Protocols

Solubility Data Summary
SolventReported SolubilityNotes
WaterGood[4][5][6]Preferred for direct labeling of sensitive biomolecules to avoid organic solvents.[3]
DMSOGood[4][5][6]; 50 mg/mL[2]Requires ultrasonic treatment for high concentrations.[2] Use of newly opened, anhydrous DMSO is recommended.[2]
DMFGood[4][5][6]Anhydrous DMF is also a suitable alternative to DMSO for stock solutions.
Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Equilibrate the dye: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO: Using a syringe, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolve the dye: Vortex the vial thoroughly until the dye is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

  • Storage: Use the stock solution immediately. For short-term storage, aliquot into single-use vials and store at -20°C, protected from light and moisture.

Protocol 2: General Protein Labeling Protocol

  • Prepare the protein solution: Dialyze the protein against an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 7.2-8.5) to remove any interfering substances like Tris or glycine. The protein concentration should ideally be 2-10 mg/mL for optimal labeling.[12]

  • Prepare the dye stock solution: Immediately before the reaction, prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Perform the conjugation reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

Visual Guides

Dissolving_Sulfo_Cy7_5_NHS_Ester cluster_storage Storage cluster_dissolution Dissolution Workflow cluster_application Application storage This compound (Solid) Store at -20°C, desiccated warm Warm vial to room temperature storage->warm add_dmso Add anhydrous DMSO (e.g., to make 10 mM) warm->add_dmso dissolve Vortex / Sonicate to dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock use Use immediately for conjugation reaction stock->use aliquot Aliquot for short-term storage at -20°C stock->aliquot

Caption: Workflow for dissolving this compound.

Protein_Labeling_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) mix Add dye stock to protein solution (Control dye:protein ratio) protein->mix dye Freshly Prepared Sulfo-Cy7.5 Stock Solution (in DMSO) dye->mix incubate Incubate for 1-2 hours at room temperature (dark) mix->incubate purify Remove unreacted dye (Gel filtration, Dialysis) incubate->purify conjugate Purified Sulfo-Cy7.5 Labeled Protein purify->conjugate

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy7.5 NHS Ester vs. Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the choice of fluorophore is critical to experimental success. This guide provides an objective, data-driven comparison between Sulfo-Cy7.5 NHS ester, a dye designed for molecular targeting, and Indocyanine Green (ICG), the long-standing clinical standard for non-targeted imaging.

This comparison focuses on the fundamental properties of each dye and their practical performance in preclinical in vivo applications, particularly highlighting the distinction between non-targeted and targeted imaging strategies.

Executive Summary

Indocyanine Green (ICG) is a clinically approved NIR dye primarily used for applications requiring visualization of vascular and lymphatic systems.[1][2] Its utility is defined by its rapid binding to plasma proteins and subsequent clearance through the liver.[3] However, its chemical structure lacks a functional group for stable covalent conjugation to targeting molecules, and it is known for its relatively low quantum yield and stability in aqueous solutions.[4][5]

This compound, a member of the cyanine (B1664457) dye family, is engineered for targeted molecular imaging. Its N-hydroxysuccinimide (NHS) ester group allows for stable, covalent labeling of proteins, antibodies, and other amine-containing molecules.[6] Structurally, it is similar to ICG but includes modifications that enhance its fluorescence quantum yield and improve stability.[7][8] When conjugated to a targeting moiety, such as an antibody, its in vivo behavior (pharmacokinetics, biodistribution) is dictated by that carrier molecule, enabling highly specific signal accumulation at the site of interest.[8][9]

Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of a fluorophore determine its potential brightness, spectral compatibility with imaging systems, and utility for bioconjugation. Sulfo-Cy7.5 exhibits superior spectroscopic characteristics and comes functionalized for covalent labeling.

PropertyThis compoundIndocyanine Green (ICG)Key Advantage
Functionality Amine-reactive NHS esterNone (non-covalent binding)Sulfo-Cy7.5 (Enables covalent targeting)
Excitation Max (λex) ~778 nm[6][8]~780 nm (in blood)[4]Comparable
Emission Max (λem) ~797 nm[6][8]~810 - 830 nm (in blood)[7][10]Comparable
Molar Extinction Coeff. (ε) ~222,000 M⁻¹cm⁻¹[6][8]~150,000 - 200,000 M⁻¹cm⁻¹[11]Sulfo-Cy7.5 (Higher light absorption)
Fluorescence Quantum Yield (Φ) 0.21 (21%)[6]Low, variable (~2-4% in blood)[5][12]Sulfo-Cy7.5 (Significantly brighter)
Water Solubility Good[6][8]Sparingly soluble; prone to aggregation[4][13]Sulfo-Cy7.5 (Better for formulation)
Molecular Weight ~1180.5 g/mol [6]~775 g/mol N/A

Part 2: In Vivo Performance: Targeted vs. Non-Targeted Imaging

The most significant difference between these two agents lies in their application. This compound is used to create targeted probes, while ICG acts as a non-specific perfusion agent. Data from studies using the close analog IRDye 800CW, which shares the same core structure and NHS ester chemistry, provides a clear picture of the performance advantages of a targeted approach.

Key Performance Metrics
Performance MetricAntibody-Sulfo-Cy7.5 Conjugate (Data from IRDye 800CW)Indocyanine Green (ICG)Key Advantage
Imaging Strategy Active Targeting (Antibody-driven)Passive Accumulation / PerfusionTargeted Conjugate (Specificity)
Circulation Half-Life Long (days), determined by the antibody carrier.[9][14]Very short (minutes).[3][15]Targeted Conjugate (Allows time for tumor accumulation)
Clearance Mechanism Primarily via Mononuclear Phagocyte System (MPS), typical of antibodies.[9]Rapid hepatobiliary clearance.[3]Targeted Conjugate (Avoids rapid liver signal)
Tumor-to-Background Ratio Significantly higher due to specific accumulation.[6][16][17]Low; relies on leaky vasculature (EPR effect).[6]Targeted Conjugate (Clearer tumor delineation)
Specificity / False Positives Very low false-positive rate (~1.4-3.5%).[6]Higher false-positive rate (~15%) due to non-specific uptake in inflamed tissue.[6]Targeted Conjugate (Higher diagnostic accuracy)

Part 3: Visualizing the Comparison

Diagrams generated using Graphviz illustrate the fundamental differences in application and workflow between the two dyes.

G cluster_0 Targeted Imaging Workflow (this compound) cluster_1 Non-Targeted Imaging Workflow (ICG) A Targeting Ligand (e.g., Antibody) C Conjugation (Covalent Bond Formation) A->C B Sulfo-Cy7.5 NHS Ester B->C D Purification of Conjugate C->D E Systemic Administration (IV Injection) D->E F Long Circulation & Target Accumulation (Hours-Days) E->F G High-Contrast Imaging (High TBR) F->G H ICG Powder Reconstitution I Systemic Administration (IV Injection) H->I J Rapid Circulation & Perfusion Phase (Seconds-Minutes) I->J K Hepatobiliary Clearance (Rapid Signal Loss) J->K L Low-Contrast Imaging (Perfusion, EPR Effect) J->L

Figure 1. Comparative experimental workflows for targeted vs. non-targeted imaging.

G ICG Indocyanine Green (ICG) prop1 Targeting Specificity ICG->prop1 Low (Passive) prop2 Signal-to-Background ICG->prop2 Low prop3 Circulation Time ICG->prop3 Short (Mins) prop4 Primary Application ICG->prop4 Perfusion / Angiography prop5 Chemical Reactivity ICG->prop5 Inert prop6 Quantum Yield ICG->prop6 Low SulfoCy75 Sulfo-Cy7.5 Conjugate SulfoCy75->prop1 High (Active) SulfoCy75->prop2 High SulfoCy75->prop3 Long (Days) SulfoCy75->prop4 Molecular Tumor Imaging SulfoCy75->prop5 Amine-Reactive (NHS) SulfoCy75->prop6 High

Figure 2. Logical comparison of key in vivo imaging attributes.

Part 4: Experimental Protocol

This section provides a representative protocol for a comparative in vivo imaging study in a tumor-bearing mouse model, based on methodologies reported in the literature.[6][16]

Objective: To compare the tumor-targeting efficacy of an antibody-Sulfo-Cy7.5 conjugate against non-targeted ICG.

Materials:

  • This compound: Lyophilized powder.

  • Targeting Antibody: e.g., Panitumumab or Bevacizumab against a relevant tumor antigen.

  • Indocyanine Green (ICG): Medical grade, sterile powder.

  • Buffers: Phosphate-buffered saline (PBS), 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Purification: Size-exclusion chromatography column (e.g., PD-10).

  • Animal Model: Immunocompromised mice (e.g., nu/nu) bearing subcutaneous xenograft tumors (e.g., human colorectal or ovarian cancer cell line).

  • Imaging System: In vivo fluorescence imaging system with appropriate filters for the 800 nm channel (e.g., LI-COR Pearl or similar).

Methodology:

  • Preparation of Antibody-Sulfo-Cy7.5 Conjugate:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 2-5 mg/mL.

    • Dissolve this compound in DMSO or water to create a 10 mM stock solution.

    • Add the dye stock solution to the antibody solution at a molar ratio of ~8:1 (dye:antibody).

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Remove unconjugated dye using a size-exclusion chromatography column, eluting with sterile PBS.

    • Determine the degree of labeling (DOL) and final protein concentration via spectrophotometry.

  • Animal Dosing and Imaging Schedule:

    • Randomize tumor-bearing mice into two groups (n=5 per group).

      • Group 1 (Targeted): Administer the Antibody-Sulfo-Cy7.5 conjugate via tail vein injection. The dose is determined by the antibody (e.g., 4 mg/kg).[6]

      • Group 2 (Non-Targeted): Administer ICG via tail vein injection (e.g., 3.5 mg/kg).[6]

    • Perform fluorescence imaging at multiple time points:

      • ICG Group: Image at 1 min, 5 min, 30 min, 1 hr, and 4 hrs post-injection to capture the rapid perfusion and clearance phases.

      • Conjugate Group: Image at 1 hr, 24 hrs, 48 hrs, 72 hrs, and 96 hrs post-injection to monitor slow accumulation at the tumor site.

  • Image Acquisition and Analysis:

    • Anesthetize mice using isoflurane (B1672236) for each imaging session.

    • Acquire both white light and NIR fluorescence images using the 800 nm channel. Ensure exposure time and other settings are consistent.

    • Using the system's analysis software, draw regions of interest (ROIs) over the tumor and an adjacent, non-tumorous area (e.g., muscle) on each image.

    • Calculate the Tumor-to-Background Ratio (TBR) for each time point using the formula:

      • TBR = (Mean Fluorescence Intensity of Tumor ROI) / (Mean Fluorescence Intensity of Background ROI)

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the animals and excise the tumor and major organs (liver, kidneys, spleen, muscle).

    • Image the excised tissues ex vivo to confirm signal localization and quantify biodistribution.

Conclusion

The choice between this compound and Indocyanine Green is fundamentally a choice between a targeted and a non-targeted in vivo imaging strategy.

  • Indocyanine Green (ICG) remains a valuable, clinically approved tool for applications where real-time visualization of blood flow, perfusion, or lymphatic drainage is required.[18][19] Its primary limitations are its inability to be conjugated for specific targeting, its rapid clearance which provides a very short imaging window, and its suboptimal photophysical properties.

  • This compound is purpose-built for molecular imaging. Its key advantages are its high fluorescence quantum yield, good aqueous stability, and most importantly, its amine-reactive NHS ester group.[6] This functionality allows it to be covalently attached to targeting vectors like antibodies, transforming it into a high-precision probe. The resulting conjugate offers a long circulation time, enabling it to accumulate specifically at a target site and produce a high-contrast signal with a superior tumor-to-background ratio, significantly reducing false positives compared to non-targeted dyes.[6]

For researchers aiming to visualize specific cellular or molecular targets in vivo, such as tumors or sites of inflammation, this compound provides the chemical functionality and photophysical performance necessary to create highly specific and bright imaging agents that vastly outperform the capabilities of non-targeted dyes like ICG.

References

A Head-to-Head Comparison: Sulfo-Cy7.5 vs. Cy7.5 NHS Ester for Near-Infrared Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high sensitivity and specificity. Among the plethora of available dyes, cyanine (B1664457) dyes, particularly Cy7.5 and its sulfonated counterpart, Sulfo-Cy7.5, are widely utilized for labeling proteins, antibodies, and other biomolecules. This guide provides a detailed comparison of Sulfo-Cy7.5 NHS ester and Cy7.5 NHS ester to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Key Performance Attributes at a Glance

The primary distinction between Sulfo-Cy7.5 and Cy7.5 NHS esters lies in the presence of sulfonic acid groups in the former. This modification significantly influences the physicochemical properties of the dye, which in turn dictates its performance in labeling reactions and subsequent imaging applications.

FeatureThis compoundCy7.5 NHS EsterKey Advantage
Solubility High water solubility.[1][2]Low water solubility; requires organic co-solvents (e.g., DMSO, DMF).[3]Sulfo-Cy7.5: Simplifies labeling of sensitive proteins in aqueous buffers.
Reactivity Reacts with primary amines (e.g., lysine (B10760008) residues) in aqueous buffers at pH 8.3-8.5.[4][5]Reacts with primary amines in the presence of organic co-solvents at pH 8.0-8.5.[4][6]Both: Efficiently label biomolecules via stable amide bond formation.
Aggregation Reduced tendency to aggregate due to electrostatic repulsion from sulfonate groups.[7]Prone to aggregation in aqueous environments, which can lead to fluorescence quenching.Sulfo-Cy7.5: Leads to brighter and more stable conjugates.
Purification Unreacted dye is easily removed by standard methods like gel filtration or dialysis in aqueous buffers.[][9]Requires the use of organic solvents in purification steps, which may be harsh on some proteins.Sulfo-Cy7.5: Milder purification conditions preserve protein integrity.
In Vivo Imaging Hydrophilicity can alter the biodistribution of the labeled molecule.Hydrophobicity may lead to non-specific binding to lipid-rich structures.[7]Application-dependent: The choice depends on the desired pharmacokinetic profile.
Spectral Properties Nearly identical to Cy7.5.[]Excitation/Emission Maxima: ~788 nm / ~808 nm.Both: Suitable for deep-tissue NIR imaging.

Physicochemical and Spectral Properties

PropertyThis compoundCy7.5 NHS Ester
Molecular Weight ~1180.5 g/mol [1]~833.8 g/mol
Solubility Water, DMF, DMSO[1][2]DMSO, DMF, DCM (low in water)[3]
Excitation Maximum (nm) ~778[1]~788
Emission Maximum (nm) ~797[1]~808
Extinction Coefficient (M⁻¹cm⁻¹) ~222,000[1][2]~223,000
Quantum Yield ~0.21[1]Not specified

Experimental Protocols

The following sections outline generalized protocols for labeling proteins with Sulfo-Cy7.5 and Cy7.5 NHS esters. It is important to note that optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific application.

Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-8.5. Buffers containing primary amines, like Tris, will compete with the protein for the NHS ester and must be removed by dialysis or desalting column.[5][9]

  • Concentration: The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[5][11]

Dye Preparation
  • This compound: Directly dissolve the required amount in an amine-free aqueous buffer or water immediately before use.

  • Cy7.5 NHS Ester: Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).[4][6]

Labeling Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1. This should be optimized to achieve the desired degree of labeling (DOL).[12]

  • Reaction:

    • For This compound , add the dissolved dye directly to the protein solution.

    • For Cy7.5 NHS Ester , slowly add the dye stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6][13]

Purification of the Conjugate
  • Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[][9]

  • Elution: Elute the conjugate with an appropriate buffer (e.g., PBS). The first colored fraction will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~780 nm).

Visualizing the Workflow and Rationale

To better illustrate the processes and logical considerations involved in choosing between these two dyes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.0-8.5) reaction Conjugation Reaction (1-2h, RT, dark) protein_prep->reaction dye_prep Dye Preparation dye_prep->reaction purification Purification (e.g., Gel Filtration) reaction->purification characterization Characterization (DOL determination) purification->characterization

Figure 1. A generalized experimental workflow for protein labeling with NHS ester dyes.

logical_relationship cluster_dye_choice Dye Selection cluster_properties Key Properties cluster_outcome Expected Outcome start Application Requirement sulfo This compound start->sulfo Sensitive Protein or Aqueous System nonsulfo Cy7.5 NHS Ester start->nonsulfo Organic Solvent Tolerant or Specific Biodistribution Needed solubility Water Solubility sulfo->solubility aggregation Low Aggregation sulfo->aggregation organic_solvent Requires Organic Solvent nonsulfo->organic_solvent hydrophobicity Hydrophobicity nonsulfo->hydrophobicity simple_protocol Simplified Protocol solubility->simple_protocol altered_biodistribution Altered Biodistribution solubility->altered_biodistribution stable_conjugate Stable Conjugate aggregation->stable_conjugate nonspecific_binding Potential Non-specific Binding hydrophobicity->nonspecific_binding

Figure 2. Decision-making framework for selecting between Sulfo-Cy7.5 and Cy7.5 NHS esters.

Conclusion

The choice between Sulfo-Cy7.5 and Cy7.5 NHS ester hinges on the specific requirements of the experiment. For applications involving sensitive proteins that may be denatured by organic solvents, or where simplicity and convenience of the labeling protocol are priorities, the water-soluble This compound is the superior choice. Its resistance to aggregation also contributes to more robust and reliable conjugates with higher fluorescence output.

Conversely, Cy7.5 NHS ester may be considered when the inherent hydrophobicity of the dye is desired for specific applications, such as studies where interaction with lipid membranes is relevant, or when a more hydrophobic pharmacokinetic profile is required for in vivo imaging. However, researchers must be prepared to work with organic solvents and take steps to mitigate potential issues with dye aggregation and non-specific binding.

Ultimately, a thorough understanding of the properties of each dye and the nature of the biomolecule to be labeled will guide the selection of the most appropriate reagent for successful NIR fluorescence-based research.

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy7.5 and Other Cyanine Dames

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental results. Among the myriad of available fluorophores, cyanine (B1664457) dyes are a popular choice for a wide range of applications, from cellular imaging to in vivo studies. This guide provides an objective comparison of the fluorescence quantum yield of Sulfo-Cy7.5 against other common cyanine dyes, supported by experimental data and detailed methodologies.

Understanding Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is highly desirable for sensitive applications.

Comparison of Quantum Yields

The following table summarizes the quantum yield values for Sulfo-Cy7.5 and a selection of other cyanine dyes. It is important to note that the quantum yield of a dye can be influenced by various factors, including the solvent, temperature, and conjugation to biomolecules. The values presented here are reported for common experimental conditions and should be considered as a comparative guide.

DyeQuantum Yield (Φ)Chemical Structure
Sulfo-Cy7.50.21[1]
Cy30.04 - 0.15
Sulfo-Cy30.1 - 0.15[2][3]
Cy5~0.2
Sulfo-Cy50.28[4][5][6][][8]
Cy7Data not available
Sulfo-Cy70.24[9][10]

Key Observations

From the data presented, several key observations can be made:

  • Sulfo-Cy7.5 exhibits a respectable quantum yield of 0.21 , making it a brighter alternative to some of the shorter-wavelength cyanine dyes like Cy3.

  • Sulfonation generally appears to have a positive impact on the quantum yield of cyanine dyes. This is evident when comparing Cy5 and Sulfo-Cy5, where the sulfonated version shows a higher quantum yield. This is often attributed to reduced aggregation and improved water solubility.

  • Longer wavelength cyanine dyes, such as the Cy7 series, tend to have higher quantum yields than their shorter-wavelength counterparts like Cy3.

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of a fluorescent dye is typically determined using a comparative method, referencing a standard with a known quantum yield.

Materials:
  • Fluorometer capable of measuring emission spectra

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Micropipettes and tips

Procedure:
  • Prepare a series of dilutions of both the sample dye and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • η_sample is the refractive index of the sample's solvent.

    • η_std is the refractive index of the standard's solvent.

Experimental Workflow

The following diagram illustrates the workflow for determining the relative quantum yield of a fluorescent dye.

G Workflow for Relative Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_calculation Quantum Yield Calculation prep_sample Prepare Sample Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Dilutions prep_std->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot slope Calculate Slopes plot->slope calculate_qy Calculate Sample Quantum Yield slope->calculate_qy

Caption: A flowchart outlining the key steps in determining the relative fluorescence quantum yield of a sample.

Conclusion

Sulfo-Cy7.5 emerges as a bright and efficient near-infrared dye with a quantum yield of 0.21. The choice of a cyanine dye should be guided by the specific requirements of the application, including the desired wavelength, brightness, and solubility. This guide provides a quantitative comparison to aid researchers in making an informed decision for their experimental needs. The provided experimental protocol offers a standardized method for verifying and comparing the quantum yields of different fluorophores in a laboratory setting.

References

A Researcher's Guide to Validating Sulfo-Cy7.5 Conjugate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, the precise labeling of proteins and antibodies with fluorescent dyes is paramount for accurate quantification and reliable experimental outcomes. The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical quality control parameter. This guide provides a comprehensive comparison of methods and materials for validating the DOL of Sulfo-Cy7.5 conjugates, offering insights into alternative dyes and detailed experimental protocols.

Understanding the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules covalently bound to a single protein molecule.[1] Achieving an optimal DOL is crucial; under-labeling can lead to a weak signal and reduced assay sensitivity, while over-labeling can cause fluorescence quenching due to the proximity of dye molecules and may even interfere with the biological function of the protein.[2][3][4] For most antibodies, an optimal DOL typically falls between 2 and 10.[4]

Comparing Sulfo-Cy7.5 with Alternative Near-Infrared (NIR) Dyes

Sulfo-Cy7.5 is a popular near-infrared (NIR) dye favored for its water solubility and emission spectrum, which minimizes background autofluorescence in biological samples.[5][6] However, several alternatives exist, each with distinct properties. The table below summarizes key characteristics of Sulfo-Cy7.5 and two common alternatives, Alexa Fluor™ 750 and IRDye® 800CW.

ParameterSulfo-Cy7.5Alexa Fluor™ 750IRDye® 800CW
Excitation Maximum (nm) ~778[7][8]~753[9]~774[10][11]
Emission Maximum (nm) ~797[7][8]~782[9]~789[10][11]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~222,000[7][8][12]~290,000[9]~240,000 (in PBS)[10][11]
Correction Factor (CF₂₈₀) ~0.09[7]~0.04[13]~0.03[10][11]

Performance Comparison:

  • Alexa Fluor™ 750: Generally exhibits greater photostability and brightness compared to spectrally similar cyanine (B1664457) dyes like Cy7.[9][14][15][16] Conjugates of Alexa Fluor dyes also show less tendency for dye-induced aggregation, which can lead to quenching.[14][15]

  • IRDye® 800CW: This dye is another excellent choice for applications requiring high signal-to-noise ratios, particularly in in vivo imaging.[17] It is known for its high water solubility and minimal aggregation.[17]

  • Sulfo-Cy7.5: While a reliable dye, cyanine dyes can be more susceptible to photobleaching and self-quenching at higher degrees of labeling compared to Alexa Fluor dyes.[14][15][18][19][20]

Experimental Protocol: Determining the DOL of an IgG-Sulfo-Cy7.5 Conjugate

This protocol details the labeling of Immunoglobulin G (IgG) with Sulfo-Cy7.5 NHS ester and the subsequent calculation of the DOL.

Materials:
  • IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium bicarbonate buffer (pH 8.5).

  • Purification column (e.g., Sephadex G-25).

  • UV-Vis Spectrophotometer.

Procedure:
  • Antibody Preparation:

    • Ensure the antibody solution is at a concentration of at least 2 mg/mL.

    • The buffer must be free of primary amines (e.g., Tris) or ammonium (B1175870) ions.[5]

    • Adjust the pH of the antibody solution to 8.5 using the sodium bicarbonate buffer.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Aim for a molar ratio of dye to antibody between 10:1 and 20:1.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle mixing.[5]

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).[4]

    • Collect the first colored fraction, which contains the antibody-dye conjugate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~778 nm (Aₘₐₓ). If the absorbance is above 2.0, dilute the sample with a known factor and re-measure.[4]

DOL Calculation:

The degree of labeling is calculated using the Beer-Lambert law with a correction for the dye's absorbance at 280 nm.

Step 1: Calculate the molar concentration of the dye.

  • Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

    • Aₘₐₓ = Absorbance of the conjugate at ~778 nm.

    • ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).

    • path length = Cuvette path length in cm (typically 1 cm).

Step 2: Calculate the corrected absorbance of the protein at 280 nm.

  • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • CF₂₈₀ = Correction factor for Sulfo-Cy7.5 at 280 nm (0.09).

Step 3: Calculate the molar concentration of the protein.

  • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

Step 4: Calculate the Degree of Labeling (DOL).

  • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow

The following diagram illustrates the key steps in the validation process, from conjugation to the final DOL calculation.

DOL_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Antibody_Prep Antibody Preparation (Amine-free buffer, pH 8.5) Conjugation Conjugation Reaction (1 hr, RT, dark) Antibody_Prep->Conjugation Dye_Prep Dye Preparation (Sulfo-Cy7.5 in DMSO) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Spectro Spectrophotometry (Measure A280 & Amax) Purification->Spectro Calc DOL Calculation Spectro->Calc

Caption: Workflow for validating the degree of labeling of antibody-dye conjugates.

References

A Head-to-Head Battle in the Near-Infrared: Sulfo-Cy7.5 vs. Alexa Fluor 790

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence detection, the choice of fluorophore is paramount. In this comprehensive guide, we provide a detailed comparison of two prominent NIR dyes: Sulfo-Cy7.5 and Alexa Fluor 790. This analysis, supported by their physicochemical properties and established experimental protocols, aims to empower informed decisions for your specific research needs.

In the realm of deep-tissue imaging and high-sensitivity immunoassays, the near-infrared window (700-900 nm) offers a significant advantage by minimizing tissue autofluorescence and enhancing penetration depth. Sulfo-Cy7.5, a sulfonated cyanine (B1664457) dye, and Alexa Fluor 790, a member of the renowned Alexa Fluor family, are both key players in this spectral range. This guide will dissect their individual characteristics to provide a clear comparative overview.

Physicochemical Properties: A Quantitative Look

A direct comparison of the fundamental properties of Sulfo-Cy7.5 and Alexa Fluor 790 is essential for predicting their performance in various applications. The following table summarizes their key physicochemical characteristics.

PropertySulfo-Cy7.5Alexa Fluor 790
Excitation Maximum (nm) ~778 - 788[1][]~782 - 784[3]
Emission Maximum (nm) ~797 - 808[1][]~805 - 814[3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~222,000[]~260,000 - 270,000
Quantum Yield (Φ) ~0.21[4]Not explicitly stated in searches
Molecular Weight ( g/mol ) Varies by reactive group (e.g., ~1180.5 for NHS ester)[5]~1750 (for NHS ester)[6]
Solubility Good in water, DMF, DMSO[]Water-soluble

Performance Characteristics: Brightness and Photostability

Sulfo-Cy7.5 is noted for its high quantum yield and photostability, making it a reliable tool for in vivo imaging and other fluorescence-based assays. However, the Alexa Fluor series, in general, has been engineered for superior performance in these aspects[6].

Experimental Protocols: A Guide to Application

The following sections provide detailed methodologies for labeling proteins with Sulfo-Cy7.5 and Alexa Fluor 790, as well as a general protocol for the purification of the resulting antibody-dye conjugates.

Protocol for Antibody Labeling with Amine-Reactive NHS Ester Dyes

This protocol is a general guideline for conjugating amine-reactive NHS ester forms of both Sulfo-Cy7.5 and Alexa Fluor 790 to antibodies.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody solution contains primary amines (e.g., Tris or glycine) or ammonium (B1175870) ions, it must be dialyzed against PBS.

  • The recommended antibody concentration for optimal labeling is 2 mg/mL.

2. Dye Preparation:

  • Allow the vial of the NHS ester dye to warm to room temperature before opening.

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mg/mL stock solution.

3. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.3-8.5 using a 1 M sodium bicarbonate solution.

  • Add the reactive dye to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).

  • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0.

Purification of Antibody-Dye Conjugates

After the labeling reaction, it is crucial to remove any unconjugated dye. Size exclusion chromatography is a common method for this purification.

1. Column Preparation:

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

2. Sample Loading and Elution:

  • Apply the conjugation reaction mixture to the top of the column.

  • Elute the antibody-dye conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.

3. Fraction Collection and Analysis:

  • Collect fractions and monitor the absorbance at 280 nm (for the antibody) and the absorbance maximum of the dye (around 780-790 nm).

  • Pool the fractions containing the purified antibody-dye conjugate.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody Antibody in Amine-Free Buffer Reaction Mix Antibody and Dye (pH 8.3-8.5, RT, 1 hr) Antibody->Reaction Dye NHS Ester Dye in Anhydrous DMSO Dye->Reaction Purification Size Exclusion Chromatography Reaction->Purification Conjugate Purified Antibody-Dye Conjugate Purification->Conjugate

A simplified workflow for antibody conjugation with NHS ester dyes.

PurificationProcess Start Conjugation Reaction Mixture Column Size Exclusion Chromatography Column Start->Column Elution Elution with PBS Buffer Column->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Monitor A280 and Dye Absorbance Fractionation->Analysis Pooling Pool Fractions with Labeled Antibody Analysis->Pooling FinalProduct Purified Antibody-Dye Conjugate Pooling->FinalProduct

The process of purifying antibody-dye conjugates via size exclusion chromatography.

Conclusion

Both Sulfo-Cy7.5 and Alexa Fluor 790 are powerful tools for near-infrared detection. Sulfo-Cy7.5 offers a good quantum yield and is a well-established cyanine dye. Alexa Fluor 790, as part of the Alexa Fluor family, is engineered for superior brightness and photostability, which can be a significant advantage in demanding applications. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, including the desired signal intensity, the duration of image acquisition, and budget considerations. The provided protocols offer a solid foundation for the successful application of either of these high-performance NIR dyes in your research.

References

Sulfo-Cy7.5 vs. Non-Sulfonated Cy7.5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the choice of fluorophore is critical to experimental success. Cyanine (B1664457) dyes, particularly the Cy7.5 variants, are workhorses for in vivo imaging, antibody labeling, and other fluorescence-based assays. A key distinction within this class of dyes is the presence or absence of sulfonate groups. This guide provides an objective, data-driven comparison of Sulfo-Cy7.5 and its non-sulfonated counterpart to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Key Performance Characteristics: A Quantitative Comparison

The addition of sulfonate groups to the cyanine dye structure primarily influences its physicochemical properties rather than its core spectral characteristics. While both Sulfo-Cy7.5 and non-sulfonated Cy7.5 exhibit similar excitation and emission profiles, their performance can diverge significantly in terms of solubility, aggregation, and ease of use in bioconjugation protocols.

PropertySulfo-Cy7.5Non-Sulfonated Cy7.5Key Differences & Considerations
Excitation Maximum (λex) ~778-788 nm[1][2]~788 nm[3]The excitation maxima are nearly identical, ensuring compatibility with the same light sources and filter sets.
Emission Maximum (λem) ~797-808 nm[1][2]~808 nm[3]Similar to the excitation maxima, the emission profiles are closely matched, allowing for detection with the same instrumentation.
Molar Extinction Coeff. (ε) ~222,000 M⁻¹cm⁻¹[2]~223,000-240,000 M⁻¹cm⁻¹[4]Both dye variants exhibit high molar extinction coefficients, indicative of their strong light-absorbing capabilities and potential for bright fluorescent signals.
Fluorescence Quantum Yield (Φ) 0.21[2]~0.10[5]The quantum yield can be influenced by the dye's local environment and conjugation state. Some sources suggest that sulfonation can lead to a slight improvement in quantum yield.[]
Water Solubility Excellent[1][][7]Low[][8]The presence of sulfonate groups renders Sulfo-Cy7.5 highly water-soluble, eliminating the need for organic co-solvents in labeling reactions.[][7]
Aggregation Less prone to aggregation[7][9]Prone to aggregation in aqueous media[]The electrostatic repulsion between the negatively charged sulfonate groups in Sulfo-Cy7.5 reduces the likelihood of dye-dye stacking and subsequent fluorescence quenching.[7][9]
Labeling Reaction Solvent Aqueous buffer[7][9]Requires organic co-solvent (e.g., DMSO, DMF)[][8]The need for organic solvents with non-sulfonated Cy7.5 can be detrimental to sensitive proteins that may denature in the presence of these solvents.[10]

Advantages of Sulfo-Cy7.5 in Practical Applications

The primary advantages of Sulfo-Cy7.5 stem from its enhanced water solubility. This property translates to several practical benefits in the laboratory:

  • Simplified Labeling Protocols: Sulfo-Cy7.5 can be directly dissolved in aqueous buffers for conjugation to proteins, antibodies, and other biomolecules.[7][9] This eliminates the need for organic co-solvents like DMSO or DMF, which are required to solubilize non-sulfonated Cy7.5.[][8] The removal of organic solvents from the workflow simplifies the protocol and reduces the risk of protein denaturation.[10]

  • Reduced Aggregation and Quenching: In aqueous environments, non-sulfonated cyanine dyes have a tendency to aggregate, which can lead to self-quenching of the fluorescent signal. The sulfonate groups on Sulfo-Cy7.5 provide a negative charge, leading to electrostatic repulsion between dye molecules and minimizing aggregation.[7][9] This results in more reliable and reproducible labeling with a brighter overall signal.

  • Ideal for Sensitive Biomolecules: For researchers working with delicate proteins or other biomolecules that are sensitive to organic solvents, Sulfo-Cy7.5 is the superior choice. The entirely aqueous labeling and purification process helps to maintain the native conformation and biological activity of the target molecule.[10]

Experimental Protocols

Protein Labeling with Sulfo-Cy7.5 NHS Ester

This protocol describes the labeling of an antibody with this compound in an entirely aqueous system.

Materials:

  • Antibody or protein to be labeled (in a primary amine-free buffer, e.g., PBS)

  • This compound

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO (for stock solution preparation, though labeling is aqueous)

Procedure:

  • Prepare the Protein Solution: Adjust the concentration of the antibody to 2-10 mg/mL in a primary amine-free buffer. The pH of the solution should be between 8.0 and 9.0. If necessary, add a small volume of 1 M sodium bicarbonate to adjust the pH.

  • Prepare the Dye Stock Solution: Dissolve the this compound in a small amount of anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Protein Labeling with Non-Sulfonated Cy7.5 NHS Ester

This protocol outlines the labeling of an antibody with non-sulfonated Cy7.5 NHS ester, which requires the use of an organic co-solvent.

Materials:

  • Antibody or protein to be labeled (in a primary amine-free buffer, e.g., PBS)

  • Non-sulfonated Cy7.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Prepare the antibody solution as described for the Sulfo-Cy7.5 protocol.

  • Prepare the Dye Solution: Dissolve the non-sulfonated Cy7.5 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Slowly add the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic co-solvent in the reaction mixture should be kept below 15-20% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation, protected from light.

  • Purification: Purify the conjugate using a desalting column as described in the Sulfo-Cy7.5 protocol to remove unreacted dye and the organic co-solvent.

  • Characterization: Determine the degree of labeling as described for the Sulfo-Cy7.5 conjugate.

Visualizing the Workflow

experimental_workflow cluster_sulfo Sulfo-Cy7.5 Labeling cluster_nonsulfo Non-Sulfonated Cy7.5 Labeling sulfo_start Dissolve Sulfo-Cy7.5 in Aqueous Buffer sulfo_mix Mix Dye and Protein Solutions sulfo_start->sulfo_mix sulfo_protein Prepare Protein in Aqueous Buffer sulfo_protein->sulfo_mix sulfo_incubate Incubate (1-2h, RT) sulfo_mix->sulfo_incubate sulfo_purify Purify (Aqueous Gel Filtration) sulfo_incubate->sulfo_purify sulfo_end Labeled Protein Conjugate sulfo_purify->sulfo_end nonsulfo_start Dissolve Cy7.5 in Organic Solvent (DMSO/DMF) nonsulfo_mix Add Dye Solution to Protein Solution nonsulfo_start->nonsulfo_mix nonsulfo_protein Prepare Protein in Aqueous Buffer nonsulfo_protein->nonsulfo_mix nonsulfo_incubate Incubate (1-2h, RT) nonsulfo_mix->nonsulfo_incubate nonsulfo_purify Purify (Remove Unreacted Dye & Solvent) nonsulfo_incubate->nonsulfo_purify nonsulfo_end Labeled Protein Conjugate nonsulfo_purify->nonsulfo_end

Caption: Comparison of labeling workflows for Sulfo-Cy7.5 and non-sulfonated Cy7.5.

Signaling Pathways and In Vivo Applications

Both Sulfo-Cy7.5 and non-sulfonated Cy7.5 are extensively used for in vivo imaging due to their emission in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence.[11] The choice between the two can impact the biodistribution and clearance of the labeled molecule. The increased hydrophilicity of Sulfo-Cy7.5 can potentially alter the pharmacokinetic profile of a labeled therapeutic or targeting agent compared to its non-sulfonated counterpart. While specific comparative studies on the biodistribution of Sulfo-Cy7.5 versus non-sulfonated Cy7.5 are not abundant, the general principle is that increased hydrophilicity often leads to faster clearance through the renal system.

in_vivo_application cluster_workflow In Vivo Imaging Workflow cluster_factors Factors Influenced by Sulfonation start Inject Labeled Molecule (e.g., Antibody-Cy7.5) circulation Systemic Circulation start->circulation targeting Target Accumulation (e.g., Tumor) circulation->targeting clearance Clearance (Liver, Kidney) circulation->clearance solubility Solubility in Blood circulation->solubility imaging NIR Fluorescence Imaging targeting->imaging biodistribution Biodistribution targeting->biodistribution clearance->imaging clearance_rate Clearance Rate clearance->clearance_rate analysis Image Analysis (Signal-to-Background Ratio) imaging->analysis

References

A Comparative Guide to the Spectroscopic Characterization of Sulfo-Cy7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with antibody conjugates, robust and precise characterization is paramount. The choice of a fluorescent label, particularly in the near-infrared (NIR) spectrum, significantly impacts the sensitivity and reliability of in vivo imaging and other immunoassays. This guide provides a detailed comparison of Sulfo-Cy7.5 with two other common NIR dyes, Alexa Fluor 790 and IRDye 800CW, focusing on their spectroscopic properties and the characterization of the resulting antibody conjugates.

Spectroscopic Properties of NIR Dyes

The ideal NIR dye for antibody conjugation should exhibit high water solubility, a large extinction coefficient, and a high quantum yield, leading to bright and stable fluorescent signals. Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye that has gained popularity for its deep tissue imaging capabilities, benefiting from minimal background autofluorescence in biological samples.[1] Its spectral characteristics are comparable to Indocyanine Green (ICG), a dye approved for clinical use.[2][3][4] However, Sulfo-Cy7.5 incorporates a trimethylene bridge in its structure, which enhances its quantum yield compared to ICG.[2][4]

A direct comparison of the key spectroscopic parameters of Sulfo-Cy7.5, Alexa Fluor 790, and IRDye 800CW is presented below.

PropertySulfo-Cy7.5Alexa Fluor 790IRDye 800CW
Excitation Maximum (λex) ~778-788 nm[1][2][3][5]~782-784 nm[1][6][7][8]~773-778 nm[2][9][10]
Emission Maximum (λem) ~797-808 nm[1][2][5]~805-814 nm[1][6][7][8]~792-794 nm[9][10]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[2][3][5]~260,000-270,000 cm⁻¹M⁻¹[8][11]~240,000-300,000 cm⁻¹M⁻¹[12][13][14]
Quantum Yield (Φ) ~0.21[3][5]Not consistently reported for conjugates~0.09-0.12 (conjugated)[2]
Reactive Forms NHS ester, Maleimide, etc.[1][2][6]NHS ester, etc.NHS ester, DBCO, etc.[10]
Solubility Good in water, DMF, DMSO[2][5]Good water solubility[11]Water or DMSO[10][12]

Experimental Protocols for Characterization

The successful conjugation of a fluorescent dye to an antibody requires careful execution and subsequent characterization to ensure the quality and consistency of the final product. The following are detailed protocols for key experiments in the characterization of Sulfo-Cy7.5 labeled antibodies.

Antibody Labeling with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of this compound to an antibody via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5-20 molar excess of the reactive dye to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (dark) Mix->Incubate SEC Size Exclusion Chromatography Incubate->SEC DOL Determine Degree of Labeling (DOL) SEC->DOL QC Further QC (e.g., functional assay) DOL->QC

Workflow for antibody labeling and characterization.
Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical parameter that affects the performance of the labeled antibody. It can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorption maximum of the dye (Amax), which is approximately 778 nm for Sulfo-Cy7.5.

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

  • Calculate the concentration of the dye.

  • Determine the DOL by taking the molar ratio of the dye to the antibody.

Calculations:

  • Corrected Antibody Absorbance: A_prot = A_280 - (A_max * CF_280) where CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye). For many NIR dyes, this is a small value.

  • Antibody Concentration (M): C_prot = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Dye Concentration (M): C_dye = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max (for Sulfo-Cy7.5, ~222,000 M⁻¹cm⁻¹).

  • Degree of Labeling (DOL): DOL = C_dye / C_prot

An optimal DOL is typically between 2 and 10, but this can vary depending on the antibody and the application.[15] Over-labeling can lead to decreased antibody activity and solubility, while under-labeling results in a weak signal.

DOL_Calculation cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Absorbance at 280 nm (A280) Calc_Cprot Calculate Antibody Concentration A280->Calc_Cprot Amax Absorbance at λmax (Amax) Amax->Calc_Cprot Calc_Cdye Calculate Dye Concentration Amax->Calc_Cdye Eprot Antibody ε at 280 nm Eprot->Calc_Cprot Edye Dye ε at λmax Edye->Calc_Cdye CF Dye Correction Factor at 280 nm CF->Calc_Cprot Calc_DOL Calculate DOL Calc_Cprot->Calc_DOL Calc_Cdye->Calc_DOL DOL_Result Degree of Labeling Calc_DOL->DOL_Result

Logical flow for calculating the Degree of Labeling.
Size Exclusion Chromatography (SEC)

SEC is a valuable technique for assessing the purity and aggregation of the antibody conjugate. The attachment of hydrophobic dye molecules can sometimes induce aggregation.

Procedure:

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

  • Inject the purified labeled antibody onto the column.

  • Monitor the elution profile using a UV detector at 280 nm and the dye's A_max.

  • The chromatogram should show a major peak corresponding to the monomeric antibody conjugate, with minimal high molecular weight species (aggregates) or low molecular weight species (free dye).

Conclusion

The selection of an appropriate NIR dye and the thorough characterization of the resulting antibody conjugate are critical for the success of subsequent applications. Sulfo-Cy7.5 offers excellent spectroscopic properties, including high water solubility and a good quantum yield, making it a strong candidate for in vivo imaging and other sensitive immunoassays. By following robust labeling and characterization protocols, researchers can ensure the production of high-quality, reproducible Sulfo-Cy7.5 labeled antibodies for their research and development needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sulfo-Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sulfo-Cy7.5 NHS ester, a near-infrared fluorescent dye commonly used in labeling proteins, peptides, and other molecules. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The reactivity of the N-hydroxysuccinimide (NHS) ester group and the potential hazards of cyanine (B1664457) dyes necessitate careful handling.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or other chemically resistant gloves
Protective Clothing Laboratory coat
Respiratory Protection A dust mask (e.g., N95) is recommended when handling the solid powder form to avoid inhalation.

All waste generated from the use of this compound should be treated as chemical waste and segregated from regular trash. Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF).

Disposal Procedures for Different Waste Streams

The correct disposal method for this compound depends on its form: unreacted solid powder, concentrated solutions, dilute aqueous solutions from labeling reactions, or contaminated labware.

  • Do Not Dispose in Regular Trash: Solid powder should never be discarded in the regular trash.

  • Collection: The original vial containing the unused or expired product should be placed in a designated chemical waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • No Drain Disposal: Concentrated solutions of this compound must never be poured down the drain.[1]

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste" and include the chemical name and solvent (e.g., "this compound in DMSO").

Due to the reactivity of the NHS ester, it is recommended to quench the reactive group before disposal. NHS esters hydrolyze in aqueous solutions, a process that is faster at higher pH.[2]

  • Quench the NHS Ester:

    • Adjust pH: Ensure the pH of the aqueous solution is neutral to slightly basic (pH 7-8.5). If the solution is acidic, a small amount of a buffer like sodium bicarbonate can be added.

    • Incubate: Let the solution stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS ester.[1]

  • Collection for Disposal: Transfer the quenched solution to a designated aqueous hazardous waste container.

  • Labeling: Label the container as "Aqueous Hazardous Waste" and list the contents.

  • Solid Waste Collection: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.[1]

  • Stained Gels: Electrophoresis gels stained with Sulfo-Cy7.5 should be collected in a sealed container and disposed of as hazardous waste.[1]

  • Labeling: Clearly label the solid waste container as "Solid Hazardous Waste" and indicate that it contains materials contaminated with this compound.

Final Disposal Logistics

Once all waste streams have been properly segregated, labeled, and securely contained, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of your hazardous waste containers.[1] Always follow your institution's specific protocols for waste accumulation, storage, and pickup requests.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Sulfo_Cy7_5_NHS_Ester_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_powder Unused/Expired Solid Powder waste_type->solid_powder Solid conc_solution Concentrated Stock Solution (e.g., in DMSO/DMF) waste_type->conc_solution Concentrated Liquid aq_solution Dilute Aqueous Solution (from reaction) waste_type->aq_solution Dilute Aqueous contaminated_labware Contaminated Labware & Debris (Tips, Gloves, Gels) waste_type->contaminated_labware Solid Contaminated collect_solid_waste Collect in Labeled Solid Chemical Waste Container solid_powder->collect_solid_waste collect_conc_waste Collect in Labeled Liquid Chemical Waste Container conc_solution->collect_conc_waste quench_nhs Quench NHS Ester: 1. Adjust pH to 7-8.5 2. Incubate at RT for several hours aq_solution->quench_nhs collect_labware_waste Collect in Labeled Solid Hazardous Waste Container contaminated_labware->collect_labware_waste final_disposal Contact Institutional EHS for Pickup and Final Disposal collect_solid_waste->final_disposal collect_conc_waste->final_disposal collect_aq_waste Collect in Labeled Aqueous Waste Container quench_nhs->collect_aq_waste collect_aq_waste->final_disposal collect_labware_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sulfo-Cy7.5 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo-Cy7.5 NHS ester. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory.

Body Part Required PPE Specifications and Notes
Hands Chemical Resistant GlovesNitrile gloves are recommended for handling this compound, particularly when dissolved in common solvents like DMSO or DMF. Always use powder-free gloves to prevent contamination. For prolonged handling or in case of a spill, double-gloving is advised.
Eyes/Face Safety GogglesANSI Z87.1 certified safety goggles are required to protect against splashes and airborne particles.
Body Laboratory CoatA standard, buttoned laboratory coat should be worn at all times to protect skin and clothing from potential contamination.
Respiratory Dust Mask (for solid form)When handling the powdered form of this compound, a dust mask (e.g., N95) is recommended to prevent inhalation.

Handling and Storage Procedures

This compound is a moisture-sensitive and light-sensitive compound. Proper handling and storage are crucial to maintain its reactivity and prevent degradation.

Procedure Step-by-Step Guidance
Receiving and Initial Storage Upon receipt, store the vial at -20°C in a dark, desiccated environment.[1]
Preparation for Use Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.
Dissolving the Compound Dissolve this compound in anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes. Discard any unused reconstituted reagent.
During Experimentation Minimize exposure to light by working in a dimly lit area or by covering the reaction vessel with aluminum foil. Avoid buffers containing primary amines (e.g., Tris or glycine) as they will react with the NHS ester.

Disposal Plan

All materials that come into contact with this compound must be treated as chemical waste.

Waste Stream Disposal Protocol
Unused/Expired Solid Compound The original vial containing the unused or expired solid product should be placed in a designated hazardous chemical waste container. Do not dispose of it in the regular trash.
Aqueous Solutions To quench the reactivity of the NHS ester in aqueous solutions before disposal, adjust the pH to a neutral or slightly basic level (pH 7-8.5) and let it stand for several hours to allow for hydrolysis. Following this, collect the solution in a designated aqueous hazardous waste container.
Contaminated Labware All contaminated labware, including pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.
Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all hazardous waste containers.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations when working with this compound, incorporating the essential safety checks at each stage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Equilibrate this compound Vial to Room Temperature a->b c Dissolve in Anhydrous, Amine-Free Solvent (e.g., DMSO, DMF) b->c d Perform Labeling Reaction in a Light-Protected Environment c->d e Quench Aqueous Waste (if applicable) d->e f Segregate Solid and Liquid Hazardous Waste e->f g Doff PPE and Wash Hands Thoroughly f->g

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.